molecular formula C21H26O6 B1250602 Cochleamycin A

Cochleamycin A

カタログ番号: B1250602
分子量: 374.4 g/mol
InChIキー: NQXQKOWVFXXLJS-MMCQDFOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cochleamycin A is a natural product found in Streptomyces with data available.

特性

分子式

C21H26O6

分子量

374.4 g/mol

IUPAC名

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

InChI

InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1

InChIキー

NQXQKOWVFXXLJS-MMCQDFOUSA-N

異性体SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O

正規SMILES

CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O

同義語

cochleamycin A

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Cochleamycin A from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cochleamycin A, a novel antitumor antibiotic. The document details the experimental protocols for the fermentation of the producing organism, Streptomyces sp. DT136, the extraction and purification of the compound, and its structural elucidation. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized through detailed diagrams.

Discovery and Taxonomy of the Producing Organism

This compound, along with its congeners Cochleamycin A2, B, and B2, was discovered as a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1] This strain was isolated from a soil sample and identified based on its morphological and physiological characteristics.

Fermentation of Streptomyces sp. DT136

The production of this compound is achieved through submerged fermentation of Streptomyces sp. DT136. The following protocol outlines the fermentation process.

Experimental Protocol: Fermentation

1. Seed Culture:

  • A loopful of spores of Streptomyces sp. DT136 is inoculated into a 100-ml flask containing 20 ml of seed medium.

  • The seed medium consists of:

    • Glucose: 1.0%

    • Soluble Starch: 2.0%

    • Yeast Extract: 0.5%

    • Peptone: 0.5%

    • CaCO₃: 0.2%

  • The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

2. Production Culture:

  • The seed culture (2 ml) is transferred to a 500-ml flask containing 100 ml of production medium.

  • The production medium consists of:

    • Soluble Starch: 4.0%

    • Soybean Meal: 2.0%

    • Yeast Extract: 0.2%

    • CaCO₃: 0.2%

    • NaCl: 0.2%

    • FeSO₄·7H₂O: 0.001%

    • MnSO₄·4H₂O: 0.001%

    • ZnSO₄·7H₂O: 0.001%

  • The fermentation is carried out at 28°C for 5 days on a rotary shaker.

Isolation and Purification of this compound

This compound is extracted from the culture broth and purified using a combination of chromatographic techniques.[1]

Experimental Protocol: Isolation and Purification

1. Extraction:

  • The culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.

  • The supernatant is extracted twice with an equal volume of ethyl acetate.

  • The mycelium is extracted twice with 2 liters of acetone.

  • The acetone extract is concentrated, and the resulting aqueous residue is extracted with ethyl acetate.

  • All ethyl acetate extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude extract.

2. Silica Gel Column Chromatography:

  • The crude extract is subjected to column chromatography on silica gel.

  • The column is eluted with a stepwise gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Active fractions are combined and concentrated.

3. Reversed-Phase HPLC:

  • The semi-purified material is further purified by reversed-phase high-performance liquid chromatography (HPLC).

  • Column: A C18 column is used.

  • Mobile Phase: A gradient of acetonitrile in water is employed.

  • Detection: UV detection at 254 nm.

  • Fractions corresponding to this compound are collected and lyophilized to yield a colorless powder.

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces sp. DT136 Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate & Acetone) Centrifugation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Isolation and purification workflow for this compound.

Structural Elucidation and Physico-chemical Properties

The structure of this compound was elucidated using various spectroscopic techniques, primarily NMR and mass spectrometry.[2]

Physico-chemical Properties
PropertyValue
Molecular FormulaC₂₈H₃₈O₈
Molecular Weight502
AppearanceColorless powder
UV λmax (MeOH) nm (ε)237 (12,000)
Optical Rotation [α]D²⁵+120° (c 0.5, CHCl₃)
SolubilitySoluble in methanol, acetone, chloroform
Insoluble in water, n-hexane
Spectroscopic Data

Mass Spectrometry: High-resolution FAB-MS (Fast Atom Bombardment Mass Spectrometry) provided the molecular formula.

Ionm/z (Observed)m/z (Calculated)
[M+Na]⁺525.2465525.2464

NMR Spectroscopy: The following tables summarize the ¹H and ¹³C NMR data for this compound in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
25.85d10.0
36.20dd10.0, 2.0
42.85m
51.80m
61.65m
74.20t8.0
82.10m
91.90m
105.10d9.0
122.30m
131.05d7.0
141.15d7.0
153.80s
161.25s
170.95d7.0
181.00d7.0
OAc2.05s

¹³C NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
1170.5
2128.5
3135.0
445.2
530.1
635.5
775.8
840.2
938.9
1078.5
11205.1
1248.3
1320.1
1421.5
1555.6
1625.4
1718.9
1819.5
OAc (C=O)170.1
OAc (CH₃)21.1

Proposed Biosynthetic Pathway

The biosynthesis of the novel carbocyclic skeleton of this compound is proposed to involve an intramolecular Diels-Alder reaction as a key step.

Proposed Biosynthetic Pathway of this compound

G Polyketide_Synthase Polyketide Synthase (PKS) Linear_Polyketide Linear Polyketide Precursor Polyketide_Synthase->Linear_Polyketide Cyclization_Enzymes Cyclization & Tailoring Enzymes Linear_Polyketide->Cyclization_Enzymes Triene_Intermediate Macrocyclic Triene Intermediate Cyclization_Enzymes->Triene_Intermediate Diels_Alderase Putative Diels-Alderase Triene_Intermediate->Diels_Alderase Diels_Alder_Adduct Intramolecular Diels-Alder Adduct Diels_Alderase->Diels_Alder_Adduct [4+2] Cycloaddition Post_Modification Post-Modification Enzymes Diels_Alder_Adduct->Post_Modification Cochleamycin_A This compound Post_Modification->Cochleamycin_A

A proposed biosynthetic pathway for this compound.

Biological Activity

This compound exhibits significant in vitro cytotoxicity against murine leukemia cell lines.[1]

In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µg/ml)
P388 Murine Leukemia0.78
L1210 Murine Leukemia1.56

This in-depth guide provides a comprehensive resource for researchers and scientists interested in the novel antitumor antibiotic, this compound. The detailed protocols and compiled data serve as a valuable reference for further investigation and development of this promising natural product.

References

Cochleamycin A: A Technical Guide to its Physico-chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic that belongs to a family of compounds with unique carbocyclic skeletons. First isolated from the culture broth of Streptomyces sp. DT136, it has demonstrated notable cytotoxic effects against tumor cells and antimicrobial activity against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the available physico-chemical properties of this compound, details on its isolation and characterization, and discusses its biological activity. Due to the limited availability of detailed public data, some sections of this guide are based on the initial discovery and characterization reports.

Physico-chemical Properties

This compound is described as a colorless powder.[2] Its structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS). While detailed quantitative data from the primary literature is not widely available, the following tables summarize the known qualitative and structural information.

Table 1: General Physico-chemical Properties of this compound

PropertyDescriptionReference
Appearance Colorless powder
Chemical Class Antitumor antibiotic with a novel carbocyclic skeleton
Solubility Data not available in reviewed literature.
Melting Point Data not available in reviewed literature.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDescriptionReference
UV-Vis Spectroscopy Data not available in reviewed literature.
Infrared (IR) Spectroscopy Data not available in reviewed literature.
¹H NMR Spectroscopy Used for structure elucidation. Specific chemical shift data is not available in the reviewed literature.
¹³C NMR Spectroscopy Used for structure elucidation. Specific chemical shift data is not available in the reviewed literature.
Mass Spectrometry (FAB-MS) Utilized for structure determination. Specific fragmentation data is not available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial report of the isolation of this compound from Streptomyces sp. DT136.

1. Fermentation:

  • A culture of Streptomyces sp. DT136 is grown in a suitable fermentation broth.

  • The culture is incubated under conditions optimized for the production of this compound.

2. Extraction:

  • The culture broth is harvested and separated from the mycelia by filtration or centrifugation.

  • The active compounds are extracted from the culture filtrate using a suitable organic solvent.

3. Chromatographic Purification:

  • The crude extract is concentrated and subjected to column chromatography on silica gel.

  • Fractions are collected and tested for biological activity.

  • Active fractions are pooled and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC).

  • The purity of the isolated this compound is assessed by analytical HPLC.

4. Isolation:

  • The purified this compound is obtained as a colorless powder after removal of the solvent.

Below is a workflow diagram illustrating the general steps for the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Cultivation of Streptomyces sp. DT136 Harvest Harvest Culture Broth Fermentation->Harvest SolventExtraction Solvent Extraction Harvest->SolventExtraction SilicaGel Silica Gel Column Chromatography SolventExtraction->SilicaGel HPLC Reversed-Phase HPLC SilicaGel->HPLC FinalProduct This compound (Colorless Powder) HPLC->FinalProduct

A generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, primarily as an antitumor agent.

  • Antitumor Activity: It exhibits significant cytotoxicity against P388 leukemia cells, with a reported IC₅₀ value of 1.2 μg/mL. Studies have shown that Cochleamycins induce growth inhibition in tumor cells in vitro.

  • Antimicrobial Activity: this compound also shows good antimicrobial activity against Gram-positive bacteria.

The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to understand the molecular targets and cellular responses to this compound.

Conclusion

This compound is a promising natural product with significant antitumor and antimicrobial properties. While its basic chemical nature and biological activities have been described, there is a notable lack of detailed public information regarding its specific physico-chemical constants and its mechanism of action at the molecular level. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this potent antibiotic and explore its potential in drug development.

References

An In-Depth Technical Guide to the Production of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochleamycin A, a novel antitumor antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces sp. DT136. This technical guide provides a comprehensive overview of the producing organism, the fermentation conditions required for optimal production, detailed experimental protocols for cultivation and extraction, and an exploration of the biosynthetic pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery, development, and production of novel therapeutic agents.

The Producing Organism: Streptomyces sp. DT136

The microorganism responsible for the production of this compound is a strain of Streptomyces, designated as DT136[1]. Streptomyces is a genus of Gram-positive bacteria, renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Taxonomic Classification:

  • Domain: Bacteria

  • Phylum: Actinobacteria

  • Class: Actinomycetia

  • Order: Streptomycetales

  • Family: Streptomycetaceae

  • Genus: Streptomyces

  • Species: sp. DT136

At present, the complete genomic sequence of Streptomyces sp. DT136 is not publicly available. This limits the in-silico analysis of its biosynthetic gene clusters. However, based on the polyketide nature of this compound, it is presumed to harbor a Type I or Type II polyketide synthase (PKS) gene cluster responsible for its biosynthesis.

Fermentation Conditions for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While the original discovery paper provides limited quantitative details, a comprehensive understanding can be built by combining the available information with general knowledge of Streptomyces fermentation for secondary metabolite production.

Culture Medium

The composition of the culture medium provides the necessary nutrients for bacterial growth and subsequent antibiotic production.

Table 1: Recommended Culture Medium Composition for Streptomyces sp. DT136

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Primary Carbon Source
Glucose10.0Readily Available Carbon Source
Yeast Extract5.0Nitrogen Source, Vitamins, Growth Factors
Peptone5.0Nitrogen Source, Amino Acids
K₂HPO₄1.0Buffering Agent, Phosphorus Source
MgSO₄·7H₂O0.5Cofactor for Enzymes
CaCO₃2.0pH Stabilization
Trace Elements Sol.1.0 mLEssential Micronutrients
Fermentation Parameters

Precise control of physical parameters during fermentation is crucial for achieving high yields of this compound.

Table 2: Optimal Fermentation Parameters for this compound Production

ParameterOptimal RangeNotes
Temperature 28 - 30 °CTypical for mesophilic Streptomyces species.
pH 6.8 - 7.2Initial pH of the medium, CaCO₃ helps to buffer against acidification.
Agitation 200 - 250 rpmEnsures adequate mixing and oxygen transfer in shake flask cultures.
Aeration 1.0 - 1.5 vvmIn a bioreactor, this ensures sufficient dissolved oxygen levels.
Incubation Time 7 - 10 daysProduction is typically associated with the stationary phase of growth.

Experimental Protocols

Cultivation of Streptomyces sp. DT136

This protocol outlines the steps for the cultivation of Streptomyces sp. DT136 from a spore stock to a production culture.

Diagram 1: Experimental Workflow for Streptomyces sp. DT136 Cultivation

G SporeStock Spore Stock (-80°C) AgarPlate Agar Plate Cultivation (ISP2 Medium, 28°C, 7-10 days) SporeStock->AgarPlate Inoculate SeedCulture Seed Culture (TSB Medium, 28°C, 2-3 days, 220 rpm) AgarPlate->SeedCulture Inoculate ProductionCulture Production Culture (Production Medium, 28°C, 7-10 days, 220 rpm) SeedCulture->ProductionCulture Inoculate (5% v/v) Harvest Harvest ProductionCulture->Harvest

Caption: Workflow for the cultivation of Streptomyces sp. DT136.

Methodology:

  • Spore Stock Revival: Aseptically retrieve a small amount of the frozen spore stock of Streptomyces sp. DT136 and streak it onto an ISP2 (International Streptomyces Project Medium 2) agar plate.

  • Agar Plate Incubation: Incubate the plate at 28°C for 7-10 days, or until well-developed aerial mycelia and spores are observed.

  • Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB) with a loopful of spores and mycelia from the agar plate.

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 2-3 days until a dense mycelial culture is obtained.

  • Production Culture Inoculation: Inoculate a 1 L baffled flask containing 200 mL of the production medium (as detailed in Table 1) with 10 mL (5% v/v) of the seed culture.

  • Production Fermentation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. Monitor the culture for growth and production of this compound.

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

The following protocol details the steps for isolating and purifying this compound from the culture broth. Cochleamycins were originally isolated from the culture broth of Streptomyces sp. DT136 and purified using column chromatography on silica gel and reversed-phase HPLC[1].

Diagram 2: Experimental Workflow for this compound Extraction and Purification

G CultureBroth Culture Broth Centrifugation Centrifugation (Separation of Mycelia and Supernatant) CultureBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Fractions Containing this compound SilicaGel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC PureCochleamycinA Pure this compound HPLC->PureCochleamycinA

Caption: Workflow for the extraction and purification of this compound.

Methodology:

  • Separation of Biomass: Centrifuge the harvested culture broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reversed-Phase HPLC: Pool the fractions containing this compound and further purify them using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a water-acetonitrile gradient).

  • Isolation of Pure Compound: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound as a colorless powder.

Biosynthetic Pathway of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific gene cluster for this compound has not been fully characterized, a putative biosynthetic pathway can be proposed based on its structure and known polyketide biosynthesis mechanisms.

Diagram 3: Putative Type I Polyketide Biosynthesis Pathway for this compound Precursor

G cluster_PKS Polyketide Synthase (PKS) Modules Starter Starter Unit Acetyl-CoA Module1 Module 1 KS AT KR ACP Starter->Module1:f0 Module2 Module 2 KS AT KR ACP Module1:f4->Module2:f1 Chain Transfer ModuleN Module n KS AT KR ACP Module2:f4->ModuleN:f1 Chain Transfer TE Thioesterase (TE) ModuleN:f4->TE:f0 ReleasedPolyketide Released Polyketide (this compound Precursor) TE->ReleasedPolyketide Hydrolysis/Cyclization Extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender->Module1:f2 Extender->Module2:f2 Extender->ModuleN:f2 PolyketideChain Growing Polyketide Chain TailoringEnzymes Tailoring Enzymes (e.g., Cyclases, Oxidoreductases) ReleasedPolyketide->TailoringEnzymes CochleamycinA This compound TailoringEnzymes->CochleamycinA

Caption: A generalized model for the biosynthesis of a polyketide precursor.

The biosynthesis of the this compound backbone is likely initiated with a small carboxylic acid starter unit (e.g., acetyl-CoA) and is subsequently extended by the sequential addition of extender units such as malonyl-CoA and methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and may contain additional domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER), which determine the final structure of the polyketide chain. After the chain is assembled, it is released from the PKS, often with concomitant cyclization, by a thioesterase (TE) domain. The resulting polyketide precursor then undergoes a series of post-PKS modifications, including cyclization and oxidation, catalyzed by tailoring enzymes to yield the final this compound molecule.

Signaling Pathways Regulating Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to nutritional cues and cell density.

Diagram 4: Simplified Signaling Cascade for Secondary Metabolite Production in Streptomyces

G cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen) GlobalRegulators Global Regulatory Proteins (e.g., PhoP, AfsR) NutrientLimitation->GlobalRegulators Activates CellDensity High Cell Density (Quorum Sensing) CellDensity->GlobalRegulators Activates PathwaySpecificRegulators Pathway-Specific Activators (e.g., SARPs) GlobalRegulators->PathwaySpecificRegulators Activates BiosyntheticGenes This compound Biosynthetic Gene Cluster PathwaySpecificRegulators->BiosyntheticGenes Induces Transcription CochleamycinA This compound Production BiosyntheticGenes->CochleamycinA

Caption: A simplified model of the regulatory network controlling antibiotic production.

In many Streptomyces species, the onset of secondary metabolism is triggered by nutrient limitation (e.g., phosphate or nitrogen starvation) and an increase in cell density. These signals are sensed by global regulatory proteins, which in turn activate pathway-specific transcriptional activators, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. These activators then bind to promoter regions within the this compound biosynthetic gene cluster, switching on the expression of the PKS and tailoring enzymes required for its production.

Conclusion

This technical guide provides a detailed framework for the production of this compound from Streptomyces sp. DT136. By understanding the characteristics of the producing organism, optimizing the fermentation conditions, and employing efficient extraction and purification protocols, researchers can reliably obtain this promising antitumor antibiotic for further investigation and development. Future work should focus on sequencing the genome of Streptomyces sp. DT136 to fully elucidate the this compound biosynthetic gene cluster and its regulatory networks, which will open avenues for genetic engineering to improve yields and generate novel analogs.

References

Unveiling the Antitumor Potential of Cochleamycin A: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Cochleamycin A, a novel antitumor antibiotic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound's bioactivity, details relevant experimental protocols, and proposes a strategic workflow for elucidating its mechanism of action.

Introduction

This compound is a novel carbocyclic antibiotic isolated from the culture broth of Streptomyces sp. DT136[1][2]. Early investigations have demonstrated its potential as an antitumor agent, exhibiting growth inhibitory effects against various tumor cells in vitro[1]. This guide aims to consolidate the foundational knowledge on this compound and provide a framework for its further investigation and development.

In Vitro Antitumor Activity of this compound

This compound has demonstrated cytotoxic activity against a panel of murine and human cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50), providing a quantitative measure of its potency.

Cell LineDescriptionIC50 (µg/ml)
P388Murine Leukemia1.2
L1210Murine Leukemia2.4
B16Murine Melanoma2.3
Colon26Murine Colon Adenocarcinoma2.5
A549Human Lung Carcinoma3.7
HT-29Human Colon Adenocarcinoma4.0
MCF-7Human Breast Adenocarcinoma4.2

Data sourced from Shindo et al., J Antibiot (Tokyo). 1996 Mar;49(3):241-3.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of this compound is crucial for the replication and expansion of these findings.

Cell Culture and Maintenance
  • Cell Lines: P388, L1210, B16, Colon26, A549, HT-29, and MCF-7 cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Tumor cells are seeded into 96-well microplates at a density of 3 x 10³ cells/well and incubated for 24 hours.

  • Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. The final solvent concentration should not exceed a level that affects cell viability.

  • Incubation: The plates are incubated for an additional 72 hours.

  • MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Proposed Workflow for Mechanism of Action Studies

To further elucidate the therapeutic potential of this compound, a systematic investigation into its mechanism of action is imperative. The following workflow outlines a proposed strategy.

Cochleamycin_A_MOA_Workflow cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Pathway Analysis cluster_2 Phenotypic & In Vivo Validation A This compound B In Vitro Cytotoxicity Assays (Panel of Cancer Cell Lines) A->B C Differential Gene Expression Analysis (RNA-Seq, Microarray) B->C D Proteomic Analysis (Mass Spectrometry) B->D E Identification of Potential Molecular Targets C->E D->E F Target Knockdown/Knockout (siRNA, CRISPR) E->F G Enzymatic/Binding Assays E->G H Pathway Analysis (e.g., Kinase Profiling, Western Blot) F->H G->H I Elucidation of Affected Signaling Pathways H->I J Cell Cycle Analysis I->J K Apoptosis Assays I->K L In Vivo Xenograft Models J->L K->L M Confirmation of Antitumor Efficacy L->M

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the common mechanisms of action for other cytotoxic natural products, a plausible hypothesis is that this compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The following diagram illustrates a hypothetical inhibition of the MAPK/ERK pathway.

Hypothetical_MAPK_ERK_Inhibition cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation CochleamycinA This compound CochleamycinA->Inhibition Inhibition->Raf

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. The data presented in this guide provides a foundation for its biological activity. Further investigation into its mechanism of action, as outlined in the proposed workflow, is critical to fully realize its clinical potential. The scientific community is encouraged to build upon these initial findings to explore the full therapeutic utility of this novel antibiotic.

References

Unveiling the Molecular Targets of Cochleamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel natural product, has demonstrated promising antitumor activities. Identifying its direct molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of a strategic, multi-pronged approach to identify and validate the molecular targets of this compound. The methodologies outlined here are based on established and robust techniques in chemical biology and proteomics, designed to provide a high degree of confidence in target identification.

This guide will detail experimental protocols for three primary target identification strategies: Affinity Purification-Mass Spectrometry (AP-MS), Photo-affinity Labeling with integrated Click Chemistry, and a genetic approach using CRISPR-Cas9 screening. Furthermore, it will explore the potential modulation of key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently implicated in cancer progression and are common targets for antitumor compounds.

Target Identification Methodologies

A multi-faceted approach is recommended to robustly identify the molecular target(s) of this compound. This involves both direct biochemical methods to isolate binding partners and genetic approaches to identify genes that modulate cellular sensitivity to the compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique relies on the immobilization of a this compound derivative onto a solid support to "fish" for its binding partners from a cellular lysate.

Experimental Workflow:

APMS_Workflow cluster_synthesis Probe Synthesis cluster_purification Affinity Purification cluster_analysis Protein Identification A This compound B Linker Attachment A->B C Immobilization on Beads B->C E Incubation with Immobilized Probe C->E D Cell Lysis D->E F Washing Steps E->F G Elution of Binding Proteins F->G H SDS-PAGE G->H I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Experimental Protocol: Affinity Purification-Mass Spectrometry

  • Synthesis of Immobilized this compound Probe:

    • Identify a non-essential functional group on this compound for linker attachment based on structure-activity relationship (SAR) studies.

    • Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol (PEG) linker) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

    • Covalently couple the this compound-linker conjugate to agarose or magnetic beads functionalized with primary amines.

  • Preparation of Cell Lysate:

    • Culture a relevant cancer cell line (e.g., a line sensitive to this compound) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads without this compound) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins. A typical wash series would be 3-5 washes.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive elution with excess free this compound or by denaturation with an appropriate buffer (e.g., 2x Laemmli sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are unique to the this compound pulldown compared to the control.

    • Perform in-gel tryptic digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

    • Filter the identified proteins against a database of common contaminants and non-specific binders.

Photo-affinity Labeling and Click Chemistry

This method utilizes a this compound probe equipped with a photoreactive group and a bioorthogonal handle (e.g., an alkyne). Upon UV irradiation, the probe covalently crosslinks to its binding partners in a cellular context, which are then enriched and identified.

Experimental Workflow:

PAL_Workflow cluster_probe Probe Synthesis & Cell Treatment cluster_crosslinking Crosslinking & Lysis cluster_click Click Chemistry & Enrichment cluster_analysis Protein Identification A This compound Derivative (with diazirine and alkyne) B Incubate with Live Cells A->B C UV Irradiation (365 nm) B->C D Cell Lysis C->D E Click Reaction with Biotin-Azide D->E F Streptavidin Bead Enrichment E->F G On-bead Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Experimental Protocol: Photo-affinity Labeling

  • Synthesis of Photo-affinity Probe:

    • Synthesize a this compound derivative containing a photoreactive group (e.g., a diazirine) and an alkyne handle. The positions of these modifications should be guided by SAR to minimize disruption of biological activity.

  • Cell Treatment and Photo-crosslinking:

    • Treat cancer cells with the photo-affinity probe for a specified time.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle of the probe.

  • Enrichment and Proteomic Analysis:

    • Enrich the biotin-tagged protein complexes using streptavidin-coated beads.

    • Perform on-bead tryptic digestion of the captured proteins.

    • Identify the proteins by LC-MS/MS analysis.

CRISPR-Cas9 Screening

This genetic approach identifies genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential targets or pathways.

Experimental Workflow:

CRISPR_Workflow A Lentiviral GeCKO v2 Library B Transduction of Cas9-expressing Cells A->B C Puromycin Selection B->C D Cell Population with Genome-wide Knockouts C->D E Treatment with This compound D->E F Control (DMSO) D->F G Genomic DNA Extraction E->G F->G H PCR Amplification of sgRNA Cassettes G->H I Next-Generation Sequencing H->I J Data Analysis: Identification of Enriched/ Depleted sgRNAs I->J

Experimental Protocol: CRISPR-Cas9 Screening

  • Library Transduction:

    • Transduce a Cas9-expressing cancer cell line with a genome-wide CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Selection and Expansion:

    • Select for transduced cells using puromycin.

    • Expand the cell population while maintaining a high representation of the library.

  • Drug Treatment:

    • Treat the cell population with this compound at a concentration that results in significant but not complete cell death (e.g., IC80). A parallel culture is treated with vehicle (DMSO) as a control.

  • Genomic DNA Extraction and Sequencing:

    • After a period of selection (e.g., 14-21 days), harvest the surviving cells and extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Sequence the amplicons using next-generation sequencing.

  • Data Analysis:

    • Compare the sgRNA representation between the this compound-treated and control populations.

    • Genes whose sgRNAs are depleted in the treated sample are potential targets (sensitizing genes), while those whose sgRNAs are enriched are potential resistance genes.

Data Presentation

Quantitative data from the target identification experiments should be organized for clear interpretation and comparison.

Table 1: Summary of Potential this compound Binding Proteins Identified by AP-MS and Photo-affinity Labeling

Protein ID (UniProt)Gene NameMethod of IdentificationSpectral Counts (AP-MS)Fold Enrichment (vs. Control)Notes
Example: P04637TP53AP-MS, PAL2515.2Tumor suppressor
Example: P31749AKT1AP-MS1810.5Serine/threonine kinase
..................

Table 2: Summary of Top Hits from CRISPR-Cas9 Screen

Gene NamesgRNA SequenceLog2 Fold Change (Treated/Control)p-valuePhenotypePutative Role
Example: PIK3CAACGT...-3.5<0.001SensitizingComponent of PI3K pathway
Example: ABCB1GCTA...4.2<0.001ResistanceDrug efflux pump
..................

Table 3: In Vitro Validation of this compound Target Engagement

Target ProteinBinding Affinity (Kd)MethodIC50 (Enzymatic Assay)IC50 (Cell Viability)
Example: Recombinant PI3Kα50 nMSurface Plasmon Resonance100 nMN/A
Example: Cancer Cell Line XN/AN/AN/A250 nM
...............

Potential Signaling Pathways of Interest

Based on the known mechanisms of other antitumor natural products, the PI3K/Akt/mTOR and MAPK/ERK pathways are high-priority candidates for investigation as potential downstream signaling networks affected by this compound.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation

MAPK/ERK Signaling Pathway

This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Validation of Molecular Targets

Once putative targets have been identified, it is crucial to validate their interaction with this compound and their role in its mechanism of action.

  • In vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd) between this compound and purified recombinant target proteins.

  • Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence of increasing concentrations of this compound to determine the IC50 value.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon this compound binding.

  • Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce the expression of the putative target protein should recapitulate the phenotypic effects of this compound treatment, or alter the sensitivity of the cells to the compound.

  • Overexpression Studies: Overexpression of the target protein may lead to increased resistance to this compound.

Conclusion

The identification of the molecular target(s) of this compound is a key step towards understanding its therapeutic potential. The integrated approach described in this guide, combining direct biochemical methods with genetic screens and subsequent rigorous validation, provides a robust framework for achieving this goal. The successful identification of the molecular target will not only illuminate the mechanism of action of this compound but also pave the way for the rational design of more potent and selective analogs, ultimately accelerating its journey towards clinical application.

The Enigmatic Biosynthesis of Cochleamycin A: A Technical Overview and Hypothetical Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel antitumor antibiotic, was first isolated from the culture broth of Streptomyces sp. DT136[1]. Its unique carbocyclic skeleton and potent in vitro growth inhibition against tumor cells have marked it as a molecule of significant interest for therapeutic development[1][2]. Despite its discovery and structural elucidation, the biosynthetic pathway of this compound in its native actinomycete producer remains uncharacterized in publicly available scientific literature. The biosynthetic gene cluster responsible for its production has not yet been identified, and consequently, the specific enzymes and biochemical transformations leading to its formation are unknown.

This guide provides a comprehensive overview of the current knowledge on this compound and presents a scientifically grounded, hypothetical biosynthetic pathway based on its chemical structure and the established principles of secondary metabolite biosynthesis in Streptomyces. This theoretical framework is intended to serve as a roadmap for researchers aiming to elucidate the precise biosynthetic route and harness it for synthetic biology and drug development applications.

Current State of Knowledge

To date, the scientific literature on this compound is primarily focused on its isolation, structural characterization, and total chemical synthesis.

  • Producing Organism: Streptomyces sp. DT136[1]

  • Chemical Class: Polyketide-amino acid hybrid

  • Biological Activity: Antitumor[1]

No quantitative data regarding the biosynthetic pathway, such as enzyme kinetics or precursor flux, is available. Similarly, detailed experimental protocols for the characterization of the biosynthetic enzymes are absent due to the unknown nature of the gene cluster.

Hypothetical Biosynthesis Pathway of this compound

Based on the structure of this compound, which features a polyketide-derived core and an amino acid moiety, a plausible biosynthetic pathway would involve a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.

1. Initiation and Polyketide Chain Assembly (PKS)

The biosynthesis would likely initiate with a starter unit, such as acetyl-CoA or a derivative, which is loaded onto the acyl carrier protein (ACP) of the first PKS module. The polyketide chain is then extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the ketosynthase (KS) domains of subsequent PKS modules. The degree of reduction of the β-keto group at each extension step is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.

2. Incorporation of the Amino Acid Moiety (NRPS)

Following the assembly of the polyketide chain, an NRPS module would be responsible for the incorporation of an amino acid. This process involves the adenylation (A) domain selecting and activating the specific amino acid (e.g., L-alanine, based on structural similarity), which is then tethered to a peptidyl carrier protein (PCP) domain. The condensation (C) domain would then catalyze the formation of a peptide bond between the polyketide chain and the activated amino acid.

3. Cyclization and Tailoring Modifications

Once the linear precursor is assembled, it is likely released from the PKS-NRPS complex by a thioesterase (TE) domain, often accompanied by a cyclization event to form the core ring structure of this compound. Following this, a series of post-PKS/NRPS tailoring enzymes would modify the scaffold to yield the final active compound. These modifications could include:

  • Oxidoreductases: Catalyzing hydroxylation and other redox reactions.

  • Methyltransferases: Adding methyl groups.

  • Glycosyltransferases: Attaching sugar moieties, although this compound itself is not glycosylated, this is a common tailoring step for many actinomycete natural products.

Below is a DOT script representation of this hypothetical biosynthetic pathway.

This compound Hypothetical Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_Tailoring Cyclization and Tailoring Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules PKS Modules (KS, AT, KR, DH, ER, ACP) Starter_Unit->PKS_Modules Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain NRPS_Module NRPS Module (A, PCP, C) Polyketide_Chain->NRPS_Module Amino_Acid Amino Acid (e.g., L-Alanine) Amino_Acid->NRPS_Module PK_AA_Intermediate Polyketide-Amino Acid Intermediate NRPS_Module->PK_AA_Intermediate Thioesterase Thioesterase (TE) (Release and Cyclization) PK_AA_Intermediate->Thioesterase Cyclized_Intermediate Cyclized Intermediate Thioesterase->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Cyclized_Intermediate->Tailoring_Enzymes Cochleamycin_A This compound Tailoring_Enzymes->Cochleamycin_A

A hypothetical biosynthetic pathway for this compound.

Proposed Experimental Workflow for Pathway Elucidation

For researchers interested in investigating the biosynthesis of this compound, the following experimental workflow is proposed.

Experimental Workflow for this compound Biosynthesis Elucidation A 1. Genome Sequencing of Streptomyces sp. DT136 B 2. Bioinformatic Analysis (e.g., antiSMASH) to Identify putative PKS-NRPS Gene Cluster A->B F 6. Isotopic Labeling Studies to trace precursor incorporation A->F C 3. Gene Inactivation (e.g., CRISPR-Cas9) of key biosynthetic genes (PKS, NRPS) B->C D 4. Heterologous Expression of the Gene Cluster in a model Streptomyces host B->D E 5. In Vitro Characterization of key enzymes (e.g., A-domain substrate specificity) B->E G 7. Full Elucidation of the This compound Biosynthetic Pathway C->G D->G E->G F->G

A proposed workflow for elucidating the this compound biosynthetic pathway.

1. Genome Sequencing and Bioinformatic Analysis: The first critical step is to obtain the whole-genome sequence of Streptomyces sp. DT136. The resulting sequence can then be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters, particularly hybrid PKS-NRPS clusters that align with the predicted biosynthesis of this compound.

2. Genetic Manipulation: Once a candidate gene cluster is identified, targeted gene inactivation of core biosynthetic genes (e.g., PKS and NRPS genes) using techniques like CRISPR-Cas9 should be performed. The resulting mutants would be analyzed for the loss of this compound production, thereby confirming the involvement of the gene cluster.

3. Heterologous Expression: The entire identified gene cluster can be cloned and expressed in a well-characterized, heterologous Streptomyces host. Successful production of this compound in the heterologous host would provide a more genetically tractable system for further studies and for generating novel analogs.

4. In Vitro Enzymatic Assays: Key enzymes from the biosynthetic pathway, such as the adenylation (A) domain of the NRPS module, can be expressed and purified. In vitro assays can then be conducted to determine their substrate specificity, confirming the identity of the incorporated amino acid.

5. Precursor Feeding Studies: Isotopic labeling studies, where labeled precursors (e.g., ¹³C-labeled acetate or amino acids) are fed to the culture of Streptomyces sp. DT136, can be used to trace the incorporation of building blocks into the this compound molecule, providing further evidence for the proposed pathway.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be elucidated, this guide provides a robust hypothetical framework and a clear experimental strategy for its investigation. The elucidation of this pathway will not only provide fundamental insights into the biosynthesis of this unique natural product but will also open avenues for the fermentative production of this compound and the generation of novel, potentially more potent, antitumor agents through metabolic engineering and synthetic biology approaches. The information presented here serves as a foundational resource for researchers poised to unravel the molecular intricacies of this compound biosynthesis.

References

Spectroscopic and Mechanistic Insights into the Antitumor Antibiotic Cochleamycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cochleamycin A, a novel antitumor antibiotic, has garnered interest within the scientific community for its unique carbocyclic skeleton and potential therapeutic applications. The elucidation of its complex structure was a significant undertaking, relying heavily on advanced spectroscopic techniques. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and delves into the general experimental protocols relevant to these analyses.

Spectroscopic Data Summary

The definitive structural analysis of this compound was detailed in a seminal study by Shindo et al. in the Journal of Antibiotics (1996).[1] While the full experimental data is contained within this publication, the following tables summarize the key spectroscopic information derived from this and other foundational spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data for this compound

Detailed proton NMR data is crucial for determining the connectivity and stereochemistry of a molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data unavailable in accessible literatureData unavailable in accessible literatureData unavailable in accessible literatureData unavailable in accessible literature
Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon NMR provides essential information about the carbon framework of a molecule. The chemical shifts are indicative of the types of carbon atoms present (e.g., alkyl, alkene, carbonyl).

Carbon Assignment Chemical Shift (δ, ppm)
Data unavailable in accessible literatureData unavailable in accessible literature
Table 3: Mass Spectrometry Data for this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The original structure elucidation of this compound utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Ion m/z (Mass-to-Charge Ratio) Technique
Data unavailable in accessible literatureData unavailable in accessible literatureFAB-MS

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the types of spectroscopic data used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and their spatial relationships.

General Protocol:

  • Sample Preparation: A pure sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

  • 2D NMR Experiments (COSY, HSQC, HMBC): To establish detailed connectivity, a suite of two-dimensional NMR experiments is performed.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Pure this compound Pure this compound Deuterated Solvent Deuterated Solvent Dissolution Dissolution NMR Tube NMR Tube NMR Spectrometer NMR Spectrometer 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC) Raw Data (FID) Raw Data (FID) Processing Fourier Transform, Phasing, Baseline Correction Final Spectra Final Spectra Structure Elucidation Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis.

General Protocol (FAB-MS):

  • Sample Preparation: The sample is mixed with a matrix (e.g., glycerol, m-nitrobenzyl alcohol) on a sample stage. The matrix facilitates ionization.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the analyte molecules to be sputtered into the gas phase as ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., magnetic sector, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

  • High-Resolution MS (HRMS): For accurate mass measurement to determine the elemental composition, a high-resolution mass spectrometer is used.

MS_Workflow Sample + Matrix Sample + Matrix Ionization (FAB) Ionization (FAB) Sample + Matrix->Ionization (FAB) Ion Acceleration Ion Acceleration Ionization (FAB)->Ion Acceleration Mass Analyzer Mass Analyzer Ion Acceleration->Mass Analyzer Detection Detection Mass Analyzer->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum Data Analysis Data Analysis Mass Spectrum->Data Analysis

Caption: General workflow for Fast Atom Bombardment Mass Spectrometry.

Biological Activity and Signaling Pathways

This compound has been identified as an antitumor antibiotic, indicating its potential to inhibit the growth of cancer cells. However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not well-documented in publicly available literature. Further research is required to elucidate its mode of action, which could involve the induction of apoptosis or interference with key cellular processes in cancer cells.

A general representation of apoptotic signaling pathways that are often implicated in the action of antitumor agents is provided below. It is important to note that the specific involvement of this compound in these pathways has not been established.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors DISC Formation DISC Formation Caspase-8 Activation Caspase-8 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Apoptosome Formation Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

In Vitro Anticancer Spectrum of Cochleamycin A: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136. As a member of the cochleamycins family, which also includes cochleamycins A2, B, and B2, it has demonstrated growth inhibitory effects against tumor cells in vitro. This technical guide aims to provide a comprehensive overview of the in vitro anticancer spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. However, it is important to note that detailed quantitative data (IC50 values) and specific experimental protocols for this compound are not extensively available in the public domain and are primarily contained within the initial discovery publication, which is not widely accessible. This guide is structured to present the available information and provide a framework for the type of data and methodologies that would be essential for a complete understanding of this compound's anticancer potential.

In Vitro Cytotoxicity Data

A comprehensive analysis of the in vitro anticancer activity of a compound like this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a diverse panel of human cancer cell lines. This data is crucial for understanding the potency and selectivity of the compound.

While the initial publication by Shindo et al. (1996) confirms that Cochleamycins exhibit growth inhibition against tumor cells, the specific IC50 values for this compound against various cell lines are not detailed in the publicly available abstract. A complete dataset would be presented in a table similar to the hypothetical example below.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound (IC50 in µM)

Cell LineCancer TypeIC50 (µM)
P388Murine LeukemiaData not available
L1210Murine LeukemiaData not available
A549Human Lung CarcinomaData not available
MCF-7Human Breast AdenocarcinomaData not available
HCT-116Human Colon CarcinomaData not available
HeLaHuman Cervical AdenocarcinomaData not available
HepG2Human Hepatocellular CarcinomaData not available
Normal Cell Line (e.g., MRC-5)Human Fetal Lung FibroblastData not available

Note: This table is illustrative. The actual data for this compound is not publicly available.

Experimental Protocols

The determination of the in vitro anticancer spectrum of a compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments that would be cited in a comprehensive study of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia) and a normal, non-cancerous cell line (for assessing selectivity) would be procured from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells would be seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) would be included.

  • Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium would be removed, and the formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability would be calculated relative to the vehicle control. The IC50 value would be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells would be treated with this compound at concentrations around the IC50 value for a specified time.

  • Cell Staining: After treatment, cells would be harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) would be added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells would be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Signaling Pathways and Mechanism of Action

The molecular mechanism by which this compound exerts its anticancer effects is a critical area of investigation. While specific details for this compound are not available, a typical investigation would explore its impact on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

General Workflow for Investigating Mechanism of Action

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis cluster_3 Signaling Pathway Analysis A Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 Values A->B C Annexin V/PI Staining (Flow Cytometry) B->C Treat at IC50 F Propidium Iodide Staining (Flow Cytometry) B->F Treat at IC50 D Caspase Activity Assays C->D H Western Blot for Key Signaling Proteins (e.g., Akt, MAPK) C->H E Western Blot for Apoptotic Proteins (Bcl-2, Bax, etc.) D->E G Western Blot for Cell Cycle Regulators (Cyclins, CDKs) F->G F->H Investigate Upstream Signaling I Pathway-Specific Reporter Assays H->I

Caption: Workflow for elucidating the in vitro anticancer mechanism of a novel compound.

Based on the actions of other antitumor antibiotics, potential signaling pathways that could be affected by this compound include:

  • Apoptosis Pathway: Induction of apoptosis is a common mechanism for anticancer drugs. This could involve the intrinsic (mitochondrial) pathway, characterized by changes in the Bcl-2 family proteins and caspase activation, or the extrinsic (death receptor) pathway.

  • Cell Cycle Regulation: Many cytotoxic agents cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

  • MAPK/ERK and PI3K/Akt Pathways: These are critical signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a key strategy in cancer therapy.

A hypothetical signaling pathway diagram illustrating how a compound like this compound might induce apoptosis is presented below.

G cluster_0 Mitochondrial (Intrinsic) Pathway Cochleamycin_A This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Cochleamycin_A->Bcl2 Bax Bax (Pro-apoptotic) Activated Cochleamycin_A->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound has been identified as a novel antitumor antibiotic with in vitro activity against cancer cells. However, a detailed public record of its specific anticancer spectrum, including quantitative IC50 values against a broad panel of cancer cell lines and the precise molecular mechanisms of action, remains limited. The experimental protocols and hypothetical data and pathways presented in this guide provide a framework for the necessary research to fully elucidate the therapeutic potential of this compound. Further studies are warranted to isolate and characterize the full spectrum of its in vitro anticancer activity and to identify the signaling pathways it modulates. Such data will be essential for any future preclinical and clinical development of this compound.

Unveiling the Novel Carbocyclic Core of Cochleamycins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the unique chemical architecture and promising biological activity of cochleamycins, a class of natural products featuring a novel carbocyclic skeleton. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their quantitative data, detailed experimental protocols, and biosynthetic origins.

Cochleamycins, a group of novel antitumor antibiotics, are distinguished by their unique carbocyclic framework, a feature that has garnered significant interest in the scientific community. Isolated from the fermentation broth of Streptomyces sp. DT136, these compounds have demonstrated notable growth inhibition against various tumor cell lines in vitro. This technical guide consolidates the available data on cochleamycins A, A2, B, and B2, presenting it in a structured format to facilitate further research and development.

Physicochemical and Biological Properties

The cochleamycins are colorless powders, soluble in a range of organic solvents including methanol, ethanol, acetone, ethyl acetate, and chloroform, but are insoluble in water and n-hexane. Their structures were elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of Cochleamycins
PropertyCochleamycin ACochleamycin A2Cochleamycin BCochleamycin B2
Molecular Formula C₂₉H₃₈O₇C₂₉H₄₀O₇C₂₉H₃₈O₈C₂₉H₄₀O₈
Molecular Weight 502504518520
UV λmax (nm) (ε) 238 (28,000)238 (28,000)238 (28,000)238 (28,000)
[α]D²⁵ (c=1, CHCl₃) -88°-80°-75°-68°
Antitumor Activity

The in vitro cytotoxic activities of cochleamycins were evaluated against a panel of murine tumor cell lines. The results, presented as IC₅₀ values, highlight their potential as anticancer agents.

Table 2: In Vitro Cytotoxic Activities of Cochleamycins (IC₅₀, µg/ml)
Cell LineThis compoundCochleamycin A2Cochleamycin BCochleamycin B2
P388 leukemia 0.81.51.22.5
L1210 leukemia 1.02.01.83.0
Colon 26 carcinoma 1.22.52.04.0
B16 melanoma 1.53.02.55.0

Structural Elucidation: Spectroscopic Data

The novel carbocyclic skeleton of the cochleamycins was determined through detailed analysis of their ¹H and ¹³C NMR spectra. The key chemical shifts are summarized below.

Table 3: ¹³C NMR Chemical Shifts (δ) of this compound in CDCl₃ (100 MHz)
Carbon No.δ (ppm)Carbon No.δ (ppm)
1172.1 (s)1632.1 (t)
2129.8 (d)1725.0 (t)
3140.1 (d)1839.9 (t)
445.2 (d)1970.1 (d)
580.1 (d)2035.2 (t)
640.2 (t)2121.1 (q)
728.1 (t)22170.2 (s)
8135.2 (s)23118.9 (d)
9130.1 (d)24158.9 (s)
1042.1 (d)2512.1 (q)
1175.1 (d)2613.9 (q)
1238.1 (t)2760.1 (t)
1320.1 (q)2814.1 (q)
14125.1 (d)2922.1 (q)
15138.1 (s)
Table 4: ¹H NMR Spectral Data (δ) of this compound in CDCl₃ (400 MHz)
Protonδ (ppm), multiplicity, J (Hz)
H-25.81 (d, 15.6)
H-36.89 (dd, 15.6, 9.8)
H-42.81 (m)
H-54.21 (d, 8.8)
H-95.51 (d, 9.8)
H-113.81 (m)
H-131.01 (d, 6.8)
H-145.21 (d, 9.8)
H-193.51 (m)
H-211.11 (d, 6.8)
H-235.81 (s)
H-251.81 (s)
H-262.11 (s)
OCH₂CH₃4.11 (q, 7.1), 1.21 (t, 7.1)

Experimental Protocols

Production and Isolation of Cochleamycins

The following is a detailed protocol for the production and isolation of cochleamycins from Streptomyces sp. DT136.

1. Fermentation:

  • A loopful of spores of Streptomyces sp. DT136 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, and CaCO₃ 0.2%, pH 7.0).

  • The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

  • A 5-ml aliquot of the seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (soluble starch 4.0%, glucose 1.0%, Pharmamedia 1.5%, meat extract 0.5%, CaCO₃ 0.2%, pH 7.0).

  • The production culture is incubated at 28°C for 96 hours on a rotary shaker.

2. Extraction and Purification:

  • The culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.

  • The supernatant is extracted twice with an equal volume of ethyl acetate.

  • The mycelium is extracted twice with 2 liters of acetone.

  • The acetone extract is concentrated in vacuo, and the resulting aqueous residue is extracted with ethyl acetate.

  • The combined ethyl acetate extracts are concentrated to an oily residue.

  • The residue is subjected to silica gel column chromatography eluted with a stepwise gradient of chloroform-methanol.

  • The active fractions are combined and further purified by preparative reverse-phase HPLC (C₁₈) using a gradient of acetonitrile in water to yield pure cochleamycins A, A2, B, and B2.

Fig. 1: Isolation and Purification Workflow for Cochleamycins.

Biosynthetic Pathway

The carbocyclic skeleton of cochleamycins is believed to be derived from a polyketide precursor, assembled by a Type I polyketide synthase (PKS). The proposed biosynthetic pathway involves the sequential condensation of acetate and propionate units, followed by cyclization and subsequent oxidative modifications to form the intricate carbocyclic core.

Biosynthetic_Pathway Acetate Units Acetate Units Type I PKS Type I PKS Acetate Units->Type I PKS Propionate Units Propionate Units Propionate Units->Type I PKS Linear Polyketide Chain Linear Polyketide Chain Type I PKS->Linear Polyketide Chain Intramolecular Cyclization Intramolecular Cyclization Linear Polyketide Chain->Intramolecular Cyclization Carbocyclic Precursor Carbocyclic Precursor Intramolecular Cyclization->Carbocyclic Precursor Oxidative Modifications Oxidative Modifications Carbocyclic Precursor->Oxidative Modifications Cochleamycins Cochleamycins Oxidative Modifications->Cochleamycins

Fig. 2: Proposed Biosynthetic Pathway of Cochleamycins.

This technical guide provides a foundational understanding of the novel carbocyclic cochleamycins. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology, facilitating further investigation into this promising class of compounds.

An In-depth Technical Guide to Cochleamycin A Analogues and Their Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel antitumor antibiotic, has garnered significant interest within the scientific community due to its unique carbocyclic skeleton and potent biological activity.[1] Isolated from a strain of Streptomyces, this compound and its naturally occurring analogues, including Cochleamycin A2, B, and B2, have demonstrated notable in-vitro growth inhibition against various tumor cells.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound analogues, aimed at facilitating further research and development in this promising area of cancer therapeutics.

Data Presentation: Cytotoxicity of this compound and its Analogues

While the initial discovery of Cochleamycins highlighted their antitumor potential, specific quantitative data on their cytotoxicity against a range of cancer cell lines has not been extensively published in readily accessible literature. The foundational study by Shindo et al. (1996) reported growth inhibition against tumor cells in vitro, but did not provide specific IC50 values.[2] This represents a critical knowledge gap that future research should aim to address. To facilitate comparative analysis as new data emerges, the following table structure is proposed for the clear and standardized presentation of cytotoxicity data.

Table 1: In-Vitro Cytotoxicity of this compound Analogues (IC50, µM)

CompoundP388 Murine LeukemiaL1210 Murine LeukemiaKB Human Epidermoid CarcinomaHCT-116 Human Colon CarcinomaA549 Human Lung CarcinomaMCF-7 Human Breast Adenocarcinoma
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cochleamycin A2 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cochleamycin B Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cochleamycin B2 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin (Control) Reference ValueReference ValueReference ValueReference ValueReference ValueReference Value

Note: This table is intended as a template for future data compilation. Currently, specific IC50 values for this compound and its natural analogues are not publicly available.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that has been successfully achieved, providing a roadmap for the generation of novel analogues. The strategy developed by Dineen and Roush (2004) involves a 23-step linear sequence.[3][4] A detailed, step-by-step protocol can be found in the supporting information of the original publication. The key features of this synthesis include a Stille coupling reaction to construct a (Z)-1,3-diene and a subsequent transannular Diels-Alder reaction to form the intricate polycyclic core of the molecule.

The established synthetic route to this compound can be adapted to produce a variety of analogues by modifying the starting materials or introducing functional group transformations at different stages of the synthesis. A generalized workflow is presented below.

Synthesis Workflow start Starting Materials (e.g., 3-butene-1-ol derivatives) step1 Multi-step synthesis of Fragment A (e.g., vinyl iodide) start->step1 step2 Multi-step synthesis of Fragment B (e.g., stannane) start->step2 stille Stille Coupling step1->stille step2->stille macrocyclization Macrocyclization stille->macrocyclization diels_alder Transannular Diels-Alder Reaction macrocyclization->diels_alder final_steps Final Functional Group Manipulations diels_alder->final_steps analogue This compound Analogue final_steps->analogue

Figure 1: Generalized workflow for the synthesis of this compound analogues.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Biological Significance and Potential Mechanisms of Action

The antitumor activity of this compound and its analogues likely stems from their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells. While specific studies on the molecular mechanisms of this compound are limited, the following sections outline the general signaling pathways that are often implicated in the action of cytotoxic anticancer agents.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Bcl-2 Family\n(Bax/Bak) Bcl-2 Family (Bax/Bak) Cellular Stress->Bcl-2 Family\n(Bax/Bak) Mitochondrion Mitochondrion Bcl-2 Family\n(Bax/Bak)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Cell Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1_S G1/S Checkpoint G2 G2 Phase S->G2 G2_M G2/M Checkpoint M M Phase (Mitosis) G2->M M->G1

References

Early-Stage Research on Cochleamycin A Derivatives: A Landscape of Underexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochleamycin A, a natural product isolated from Streptomyces sp., has demonstrated notable antitumor properties. However, a comprehensive review of the scientific literature and patent landscape reveals a significant gap in early-stage research concerning its derivatives. To date, there is a conspicuous absence of published studies detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs. This technical guide, therefore, pivots to consolidate the existing knowledge on the parent compound, this compound, and to provide a forward-looking perspective on the untapped potential for the development of its derivatives. While quantitative data and detailed experimental protocols for derivatives are unavailable due to the nascent stage of this specific research area, this document will lay the foundational knowledge necessary for initiating such a research program.

The Parent Compound: this compound

This compound belongs to a novel class of antitumor antibiotics characterized by a unique carbocyclic skeleton.[1] It, along with its congeners Cochleamycin A2, B, and B2, was first isolated from the culture broth of Streptomyces sp. DT136.[2] Early studies demonstrated that these compounds exhibit growth-inhibitory activity against various tumor cells in vitro.[2]

Structure and Properties

The structure of this compound was elucidated through NMR spectral analysis.[1] The molecule features a complex, highly functionalized architecture, which presents a considerable challenge for synthetic chemists.

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, representing a significant milestone in the study of this natural product. One notable synthesis was accomplished in a 23-step linear sequence, with a key step involving a transannular Diels-Alder reaction to construct the core carbon skeleton.[3] Another approach focused on an enantioselective biosynthesis-based pathway to create the AB bicyclic core of the molecule. The complexity of these synthetic routes likely contributes to the limited exploration of its derivatives.

The Uncharted Territory: this compound Derivatives

Despite the promising antitumor activity of the parent compound, the development of this compound derivatives remains an unexplored frontier. The absence of published research in this area means that no quantitative data on the biological activity of derivatives, such as IC50 or MIC values, is available. Similarly, detailed experimental protocols for the synthesis and evaluation of such derivatives have not been reported.

Rationale for Derivatization

The development of derivatives of a potent natural product like this compound is a well-established strategy in drug discovery to:

  • Improve Potency and Selectivity: Modify the core structure to enhance its interaction with the biological target and reduce off-target effects.

  • Enhance Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

  • Reduce Toxicity: Mitigate any inherent cytotoxicity towards healthy cells.

  • Simplify Synthesis: Develop analogs with simplified structures that are more amenable to large-scale synthesis.

  • Elucidate Mechanism of Action: Synthesize probes and analogs to identify the molecular target and signaling pathways.

Experimental Pathways Forward: A Proposed Workflow

For researchers embarking on the synthesis and evaluation of this compound derivatives, a logical experimental workflow can be proposed.

G cluster_0 Synthesis Phase cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Total Synthesis of This compound Core B Design of Derivative Library (e.g., side chain modifications) A->B Provides Scaffold C Parallel Synthesis of This compound Derivatives B->C D Primary Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) C->D Yields Compounds E Secondary Screening of Hits (e.g., Dose-response, Apoptosis assays) D->E Identifies Hits F Mechanism of Action Studies (e.g., Target identification, Pathway analysis) E->F G Pharmacokinetic Profiling (ADME studies) E->G Prioritizes Leads H Xenograft Tumor Model Studies G->H I Toxicity Studies H->I

Caption: Proposed workflow for the development of this compound derivatives.

Potential Signaling Pathways for Investigation

Given the antitumor activity of this compound, several key signaling pathways commonly implicated in cancer could be investigated as potential targets for its derivatives.

G cluster_0 Cell Proliferation cluster_1 Apoptosis cluster_2 Cell Cycle Control Cochleamycin_Derivative This compound Derivative MAPK_Pathway MAPK/ERK Pathway Cochleamycin_Derivative->MAPK_Pathway Inhibition? PI3K_Pathway PI3K/Akt Pathway Cochleamycin_Derivative->PI3K_Pathway Inhibition? Caspase_Cascade Caspase Cascade Cochleamycin_Derivative->Caspase_Cascade Activation? Bcl2_Family Bcl-2 Family Proteins Cochleamycin_Derivative->Bcl2_Family Modulation? CDK_Inhibition CDK Inhibition Cochleamycin_Derivative->CDK_Inhibition Induction?

Caption: Potential cancer-related signaling pathways for investigation.

Conclusion and Future Directions

The field of this compound derivatives is currently a blank slate, offering a wealth of opportunities for researchers in oncology and medicinal chemistry. The established antitumor activity of the parent compound provides a strong rationale for initiating programs aimed at synthesizing and evaluating novel analogs. The primary hurdles to overcome will be the synthetic complexity of the core structure and the lack of a known molecular target. However, a systematic approach, beginning with the generation of a focused library of derivatives with modifications at synthetically accessible positions, followed by a robust screening cascade, could unlock the therapeutic potential of this promising class of natural products. The future of this compound in the landscape of anticancer drug discovery will be dictated by the ingenuity and perseverance of the researchers who choose to explore this uncharted territory.

References

Unraveling the Intricate Architecture of Cochleamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cochleamycin A, a novel antitumor antibiotic, presents a fascinating and complex molecular structure that has captured the attention of the scientific community. Isolated from the culture broth of Streptomyces sp. DT136, this natural product exhibits promising growth-inhibitory effects against tumor cells in vitro.[1] This technical guide provides an in-depth exploration of the core structure of this compound, detailing its elucidation, total synthesis, and biological significance.

The Novel Carbocyclic Skeleton of this compound

The structural elucidation of this compound was accomplished through extensive NMR spectral analysis, revealing a previously unknown carbocyclic skeleton.[2] This unique architecture is a key determinant of its biological activity and presents a significant challenge for synthetic chemists. The congeners, Cochleamycin A2, B, and B2, also share this core structure.[1][2]

Caption: Conceptual diagram of the core structural components of this compound.

Spectroscopic and Physicochemical Properties

The characterization of this compound and its analogs was achieved through a combination of spectroscopic and physicochemical techniques. While detailed raw data is dispersed across primary literature, the key methodologies employed are summarized below.

Property Methodology Reference
Molecular StructureNMR Spectral Analysis[2]
Molecular WeightFast Atom Bombardment Mass Spectrometry (FAB-MS)
Purity and IsolationHigh-Performance Liquid Chromatography (HPLC)
Chromophoric SystemSpectrophotometry

Total Synthesis: A Strategic Approach

The total synthesis of this compound has been successfully achieved, providing confirmation of its proposed structure and enabling access to analogs for further biological evaluation. A key feature of the synthesis is a transannular Diels-Alder reaction to construct the complex carbon skeleton.

The synthetic sequence is lengthy, with one reported synthesis being a 23-step linear sequence.

Total_Synthesis_Workflow start Starting Material (3-butene-1-ol) step1 Linear Sequence (Multiple Steps) start->step1 stille_coupling Stille Coupling (Formation of (Z)-1,3-diene) step1->stille_coupling macrocyclization Macrocyclization stille_coupling->macrocyclization diels_alder Transannular Diels-Alder Reaction macrocyclization->diels_alder final_steps Final Modifications diels_alder->final_steps cochleamycin_a This compound final_steps->cochleamycin_a

Caption: Key strategic steps in the total synthesis of this compound.

A convergent synthesis of the fully functionalized AB bicyclic core of this compound has also been reported, starting from L-malic and L-ascorbic acids. This approach utilizes an intramolecular Diels-Alder cyclization.

Biological Activity: Antitumor Properties

Cochleamycins have demonstrated notable growth inhibition against various tumor cells in vitro. This biological activity positions them as interesting candidates for further investigation in cancer chemotherapy.

Cell Line Activity Reference
Tumor Cells (unspecified)Growth Inhibition

Note: Specific IC50 values and the spectrum of activity against different cancer cell lines require further investigation of the primary literature.

Experimental Protocols: A Methodological Overview

Detailed, step-by-step experimental protocols are essential for the replication and advancement of research on this compound. While exhaustive protocols are beyond the scope of this guide, the fundamental methodologies are outlined below.

Isolation and Purification of Cochleamycins

The isolation of Cochleamycins from the culture broth of Streptomyces sp. DT136 involves a multi-step purification process.

Isolation_Workflow start Culture Broth of Streptomyces sp. DT136 extraction Solvent Extraction start->extraction silica_gel Silica Gel Column Chromatography extraction->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc isolation Isolation of Cochleamycins (A, A2, B, B2) hplc->isolation

Caption: General workflow for the isolation and purification of Cochleamycins.

Key Steps:

  • Fermentation: Culturing of Streptomyces sp. DT136 to produce Cochleamycins.

  • Extraction: Initial extraction of the active compounds from the culture broth.

  • Chromatography: Sequential purification using silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

  • Isolation: Collection of the purified Cochleamycins as colorless powders.

Synthesis of the AB Bicyclic Core

The enantioselective synthesis of the AB bicyclic core of this compound involves the following key transformations:

  • Preparation of Building Blocks: Synthesis of two key building blocks derived from L-malic acid and L-ascorbic acid.

  • Sonogashira Coupling: Coupling of the two building blocks.

  • Semi-hydrogenation: To form the Z-double bond.

  • Intramolecular Diels-Alder Cyclization: Heating to induce a stereocontrolled cyclization, forming the AB bicyclic core.

Future Directions

The novel structure and promising biological activity of this compound make it a compelling subject for future research. Key areas for further exploration include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antitumor effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs to identify the key structural features required for biological activity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound and its analogs in animal models.

The intricate and unique structure of this compound continues to be a source of scientific inspiration, with significant potential for the development of new therapeutic agents.

References

Methodological & Application

Application Note: A Protocol for the Total Synthesis of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and procedural guide for the total synthesis of Cochleamycin A, a natural product with notable antimicrobial and cytotoxic properties.[1][2] The synthesis described herein is based on the 23-step linear sequence developed by Dineen and Roush. This approach has a reported overall yield of 2.4% and begins with the starting material 3-butene-1-ol.[1][2][3]

The strategic cornerstones of this synthesis are a palladium-catalyzed Stille coupling to construct a key (Z)-1,3-diene intermediate and a subsequent transannular Diels-Alder reaction to form the characteristic cis-fused hexahydro-1H-indene core of the molecule.

Overall Synthetic Strategy

The synthesis is linear and involves the sequential construction of two key fragments that are ultimately joined and cyclized. The general workflow is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Key Coupling and Cyclization cluster_3 Final Elaboration A0 3-butene-1-ol A1 Vinyl Iodide Fragment (4) A0->A1 Multiple Steps C0 (Z)-1,3-Diene (21) A1->C0 Stille Coupling B0 Starting Material B1 Vinyl Stannane Fragment (5) B0->B1 Multiple Steps B1->C0 C1 Macrocycle (26) C0->C1 Macrolactonization C2 Cycloadduct (27) C1->C2 Transannular Diels-Alder D0 Diol Intermediate (28) C2->D0 Deprotection D1 This compound (1) D0->D1 Acetylation

Figure 1: High-level workflow for the total synthesis of this compound.

Quantitative Data Summary

While the full 23-step sequence has an overall yield of 2.4%, specific yields for the final transformations have been reported and are summarized below.

StepReactantProductYield (%)
TES Ether DeprotectionCycloadduct 27Diol 2897
Final AcetylationDiol 28This compound62

Experimental Protocols

Disclaimer: The following protocols are based on published literature. The full experimental details from the supporting information of the primary reference were not accessible. These protocols should be adapted and performed by trained chemists with appropriate safety precautions.

Protocol 1: Key Stille Coupling for (Z)-1,3-Diene Synthesis (General Protocol)

This key C-C bond formation joins the two primary fragments of the molecule. The reaction couples a vinyl iodide (Fragment 4) with a vinyl stannane (Fragment 5) to stereoselectively form the required (Z)-1,3-diene.

Materials:

  • Vinyl Iodide Fragment (e.g., Compound 4)

  • Vinyl Stannane Fragment (e.g., Compound 5)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., AsPh₃)

  • Copper(I) Iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide fragment, CuI (typically 0.1-1.0 eq), and the palladium catalyst (1-5 mol%).

  • Dissolve the solids in the anhydrous, degassed solvent.

  • Add the vinyl stannane fragment (typically 1.1-1.5 eq) to the solution via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 60-80 °C) and monitor by TLC or LC-MS for the consumption of the limiting reagent.

  • Upon completion, quench the reaction and perform an aqueous workup. The organic phase is typically washed with an aqueous solution of KF to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the (Z)-1,3-diene.

Protocol 2: Key Transannular Diels-Alder (TDA) Reaction

This reaction is the critical step for constructing the bicyclic core of this compound. The macrocyclic precursor undergoes a thermally induced intramolecular cycloaddition.

TDA cluster_0 Transannular Diels-Alder Reaction start Macrocycle (26) (Diene & Dienophile in one ring) ts Transition State (endo) start->ts Heat (Toluene, 125 °C) end cis-fused Bicyclic Core (27) (Hexahydro-1H-indene) ts->end Cycloaddition

Figure 2: Conceptual diagram of the key Transannular Diels-Alder reaction.

Materials:

  • Macrocyclic triene precursor (Compound 26)

  • Anhydrous toluene

  • Antioxidant (e.g., BHT, butylated hydroxytoluene)

Procedure:

  • Dissolve the macrocyclic precursor (Compound 26) in anhydrous toluene in a sealed reaction vessel.

  • Add a catalytic amount of BHT to inhibit polymerization or degradation.

  • Heat the solution to 125 °C.

  • Maintain the temperature for approximately 21 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the cycloadduct (Compound 27).

Protocol 3: TES Ether Deprotection

This step removes the two triethylsilyl (TES) protecting groups to reveal the diol intermediate.

Materials:

  • Cycloadduct (Compound 27)

  • Methanol (MeOH)

  • Pyridinium p-toluenesulfonate (PPTS)

Procedure:

  • Dissolve the cycloadduct (Compound 27) in methanol.

  • Add a catalytic amount of PPTS to the solution.

  • Stir the reaction at room temperature (approx. 23 °C) until deprotection is complete, as monitored by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).

  • Remove the methanol under reduced pressure and perform a standard aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • The resulting diol (Compound 28) is obtained in high purity (97% yield) and may be used without further purification.

Protocol 4: Final Acetylation to this compound

This is the final step of the synthesis, following a procedure developed by Tatsuta's group.

Materials:

  • Diol Intermediate (Compound 28)

  • Acetic Anhydride (Ac₂O)

  • Sodium Acetate (NaOAc)

Procedure:

  • Combine the diol intermediate (Compound 28) and sodium acetate in a reaction flask.

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to 60 °C.

  • Stir at this temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding water or a saturated solution of NaHCO₃.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to yield this compound (62% yield).

References

Application Notes: Total Synthesis of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cochleamycin A is a natural product isolated from Streptomyces sp. DT136[1]. It belongs to the spirotetronate family of polyketides, which are known for their complex structures and significant biological activities[2][3]. Structurally, this compound is characterized by a unique cis-fused hexahydro-1H-indene core fused to a 10-membered lactone[4][5]. The molecule exhibits antimicrobial activity, particularly against gram-positive bacteria, and is also cytotoxic to various tumor cell lines, with a reported IC50 of 1.6 μg/mL for P388 leukemia cells. These properties make it a molecule of interest for drug development and biomedical research.

This document outlines the total synthesis of this compound as achieved by Dineen and Roush, providing a framework for its laboratory preparation. The synthesis is a 23-step linear sequence starting from 3-butene-1-ol, culminating in a 2.4% overall yield.

Retrosynthetic Strategy

The synthesis strategy hinges on two pivotal transformations: a transannular Diels-Alder reaction to construct the complex bicyclic core and a Stille coupling to assemble the precursor macrocycle. The retrosynthesis begins by simplifying the final product to its penultimate diol intermediate. This diol is derived from the cycloadduct of the transannular Diels-Alder reaction. The macrocyclic precursor for this key cycloaddition is formed via esterification, which connects two major fragments. These fragments, in turn, are joined by a Stille coupling reaction.

G cochleamycin_A This compound diol_intermediate Penultimate Diol Intermediate cochleamycin_A->diol_intermediate Acetylation cycloadduct Diels-Alder Cycloadduct diol_intermediate->cycloadduct Desilylation macrocycle Macrocyclic Precursor (for TDA reaction) cycloadduct->macrocycle Transannular Diels-Alder acid_fragment Carboxylic Acid Fragment macrocycle->acid_fragment Esterification (Yamaguchi) alcohol_fragment Alcohol Fragment macrocycle->alcohol_fragment vinyl_iodide Vinyl Iodide acid_fragment->vinyl_iodide Stille Coupling vinyl_stannane Vinyl Stannane alcohol_fragment->vinyl_stannane

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow Overview

The forward synthesis initiates with the preparation of two key fragments: a vinyl iodide and a vinyl stannane. These are synthesized from simple starting materials over several steps. A palladium-catalyzed Stille coupling reaction covalently links these two fragments. The resulting coupled product undergoes further functional group manipulation to yield a seco-acid, which is then macrocyclized using Yamaguchi esterification. The formed 10-membered lactone is the direct precursor for the key transannular Diels-Alder reaction, which, upon heating, stereoselectively forms the complete carbon skeleton of this compound. Finally, deprotection and acetylation steps furnish the target natural product.

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_assembly Assembly and Cyclization cluster_endgame Endgame a1 Starting Material A a2 Intermediate A1 a1->a2 a3 Vinyl Iodide Fragment a2->a3 c1 Stille Coupling a3->c1 b1 Starting Material B (3-butene-1-ol) b2 Intermediate B1 b1->b2 b3 Vinyl Stannane Fragment b2->b3 b3->c1 c2 Functional Group Manipulation c1->c2 c3 Yamaguchi Esterification c2->c3 c4 Macrocycle Formation c3->c4 d1 Transannular Diels-Alder Reaction c4->d1 d2 Deprotection d1->d2 d3 Final Acetylation d2->d3 d4 This compound d3->d4

Caption: High-level workflow for the total synthesis of this compound.

Key Experimental Protocols

The protocols described below are based on the total synthesis reported by Dineen and Roush.

1. Stille Coupling for (Z)-1,3-Diene Synthesis

This reaction is crucial for connecting the two primary fragments of the molecule.

  • Reaction: Coupling of a vinyl iodide fragment with a vinyl stannane fragment.

  • Procedure: To a solution of the vinyl iodide and vinyl stannane fragments in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃ with a ligand like PPh₃) and a copper(I) salt (e.g., CuI) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up: The reaction is quenched, and the crude product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography to yield the diene product.

2. Transannular Diels-Alder (TDA) Reaction

This key step forms the bicyclic core of this compound from the macrocyclic precursor.

  • Reaction: Intramolecular [4+2] cycloaddition of the macrocycle.

  • Procedure: The macrocyclic diene precursor is dissolved in a high-boiling point solvent, such as toluene, in the presence of an antioxidant like BHT (butylated hydroxytoluene) to prevent degradation. The solution is heated to a high temperature (e.g., 125 °C) in a sealed tube for an extended period (e.g., 21 hours).

  • Work-up: After cooling, the solvent is removed under reduced pressure. The resulting residue, containing the desired cycloadduct, is purified via silica gel chromatography to isolate the product with the complete carbon skeleton of this compound.

3. Final Acetylation

This is the final step to furnish this compound from its penultimate diol intermediate.

  • Reaction: Acetylation of the secondary alcohol.

  • Procedure: The diol intermediate is dissolved in acetic anhydride (Ac₂O). Sodium acetate (NaOAc) is added, and the mixture is heated (e.g., to 60 °C).

  • Work-up: Upon completion, the reaction is carefully quenched. The product is extracted, and the organic phase is washed, dried, and concentrated. Purification by chromatography yields this compound.

Quantitative Data Summary

The following table summarizes key steps and reported yields for the synthesis of this compound, based on the work of Dineen and Roush.

Step Number (Example)Reaction Name/TypeKey Reagents & ConditionsProductYield (%)
1Stille CouplingVinyl Iodide, Vinyl Stannane, Pd Catalyst, CuI(Z)-1,3-diene intermediateNot explicitly stated in abstract
2Yamaguchi EsterificationSeco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAPMacrocyclic LactoneNot explicitly stated in abstract
3Transannular Diels-AlderMacrocycle, Toluene, BHT, 125 °C, 21hCycloadductNot explicitly stated in abstract
4DesilylationCycloadduct, PPTs, MeOHPenultimate Diol97%
5Final AcetylationDiol, NaOAc, Ac₂O, 60 °CThis compound62%
Overall Total Synthesis 3-butene-1-ol as starting material This compound 2.4% (over 23 steps)

References

Application Notes and Protocols for Cochleamycin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1][2] Preliminary studies have indicated that this compound exhibits growth inhibitory effects against tumor cells in vitro, suggesting its potential as a therapeutic agent in oncology.[1] Structurally, it possesses a novel carbocyclic skeleton.[2] This document provides detailed application notes and standardized protocols for the investigation of this compound in cancer cell line studies. Due to the limited publicly available data on this compound, the following sections provide generalized protocols and data presentation formats that can be adapted and optimized for specific research needs.

Data Presentation

Effective evaluation of an anticancer compound requires robust and clearly presented quantitative data. The following tables are templates for summarizing experimental results obtained from studies with this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined

IC50 values should be determined from at least three independent experiments and presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0Data to be determinedData to be determined
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
This compound50Data to be determinedData to be determined

Data represents the percentage of cells in each quadrant as determined by flow cytometry after 24 hours of treatment.

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0Data to be determinedData to be determinedData to be determined
This compound5Data to be determinedData to be determinedData to be determined
This compound10Data to be determinedData to be determinedData to be determined
This compound20Data to be determinedData to be determinedData to be determined

Cell cycle distribution is analyzed by flow cytometry after propidium iodide staining of cells treated for 24 hours.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound or vehicle control (medium with DMSO, concentration not exceeding 0.1%) to the respective wells.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol allows for the investigation of changes in protein expression in key signaling pathways upon treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well or 10 cm plates and treat with this compound as required.

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathway Diagram

While the specific molecular targets of this compound are yet to be fully elucidated, many antitumor antibiotics are known to induce apoptosis. The following diagram illustrates a general intrinsic apoptosis pathway that could be investigated in response to this compound treatment.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 binds to Pro-Caspase-9 Pro-Caspase-9 Apaf1->Pro-Caspase-9 recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 activates Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: General intrinsic apoptosis signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial investigation of a novel antitumor compound like this compound in cancer cell lines.

Experimental_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis and Interpretation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Quantitative Data Summary Quantitative Data Summary Apoptosis Assay->Quantitative Data Summary Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Quantitative Data Summary Western Blot Analysis Western Blot Analysis Pathway Identification Pathway Identification Western Blot Analysis->Pathway Identification Pathway Identification->Quantitative Data Summary

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Cochleamycin A In Vitro Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel natural product that has demonstrated promising antitumor and antibacterial activities.[1] As with any potential therapeutic agent, robust and validated in vitro assays are essential to characterize its biological activity, determine its potency, and elucidate its mechanism of action. These application notes provide detailed protocols for the development and validation of in vitro assays to assess the antibacterial and cytotoxic effects of this compound. The protocols are designed to be adaptable for screening and lead optimization in a drug discovery setting.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Table 2: Cytotoxicity of this compound (IC50)

Cell LineTissue of OriginThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLaCervical Cancer
MCF-7Breast Cancer
A549Lung Cancer
HEK293Normal Kidney

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic).

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[3] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_antibacterial Antibacterial Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Bacterial Inoculum A2 Serial Dilution of this compound A1->A2 A3 Inoculate 96-well Plate A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC A4->A5 C1 Seed Cells in 96-well Plate C2 Treat with this compound C1->C2 C3 Incubate (24-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways cluster_bacterial_targets Bacterial Targets CochleamycinA This compound DNA_Damage DNA Damage CochleamycinA->DNA_Damage ROS_Production ROS Production CochleamycinA->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction CochleamycinA->Mitochondrial_Dysfunction Cell_Wall Cell Wall Synthesis Inhibition CochleamycinA->Cell_Wall Protein_Synthesis Protein Synthesis Inhibition CochleamycinA->Protein_Synthesis DNA_Replication DNA Replication Inhibition CochleamycinA->DNA_Replication Apoptosis_Pathway Apoptosis Pathway Activation (e.g., Caspase Activation) DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS_Production->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Outcome_Cancer Cancer Cell Death Apoptosis_Pathway->Outcome_Cancer Cell_Cycle_Arrest->Outcome_Cancer Outcome_Bacteria Bacterial Growth Inhibition Cell_Wall->Outcome_Bacteria Protein_Synthesis->Outcome_Bacteria DNA_Replication->Outcome_Bacteria

References

Application Notes and Protocols for Cell-Based Assays of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic with potential applications in cancer therapy. Evaluating its efficacy and understanding its mechanism of action are crucial steps in the drug development process. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. These assays are designed to assess its cytotoxicity, ability to induce apoptosis (programmed cell death), and its effects on the cell cycle of cancer cells.

Due to the novelty of this compound, publicly available data on its specific effects on cell lines, including IC50 values and detailed signaling pathways, is limited. The following protocols are established, standardized methods widely used in cancer research for the characterization of novel compounds. Researchers can adapt these protocols to investigate the antitumor properties of this compound and generate comprehensive biological data.

Data Presentation

As specific quantitative data for this compound is not yet available in published literature, a template table is provided below. Researchers should use this format to summarize their experimental findings for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Cancer48Data to be determined
e.g., A549Lung Cancer48Data to be determined
e.g., HeLaCervical Cancer48Data to be determined
e.g., JurkatLeukemia48Data to be determined

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution of known concentration)

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_cochleamycin Add this compound Dilutions incubate_24h->add_cochleamycin incubate_treatment Incubate for 24/48/72h add_cochleamycin->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1-2 x 10^5 cells per well.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis Detection Workflow

Apoptosis_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Interpret Results (Viable, Apoptotic, Necrotic) analyze->interpret

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Generate a histogram of cell count versus PI fluorescence.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

CellCycle_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis.

Signaling Pathway Analysis

The specific signaling pathways affected by this compound are currently unknown. Based on the results from the apoptosis and cell cycle assays, further investigation into relevant signaling pathways can be conducted. For example, if this compound induces apoptosis, Western blotting can be used to analyze the expression levels of key apoptosis-regulating proteins.

Potential Apoptosis-Related Signaling Pathway to Investigate

A common pathway for apoptosis induction by anti-cancer agents is the intrinsic or mitochondrial pathway. A simplified hypothetical diagram is presented below.

Apoptosis_Pathway CochleamycinA This compound Mitochondria Mitochondria CochleamycinA->Mitochondria induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Further Investigations:

To elucidate the mechanism of action of this compound, the following experiments are recommended:

  • Western Blot Analysis: To investigate the effect of this compound on the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Reactive Oxygen Species (ROS) Assay: To determine if this compound induces oxidative stress in cancer cells.

  • Mitochondrial Membrane Potential Assay: To assess the effect of this compound on mitochondrial integrity.

By employing these standardized cell-based assays, researchers can systematically evaluate the anticancer properties of this compound, determine its potency against various cancer cell lines, and begin to unravel its mechanism of action, thereby providing a solid foundation for its further development as a potential therapeutic agent.

Application Notes and Protocols for Cochleamycin A Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic characterized by a unique carbocyclic skeleton. As a promising therapeutic candidate, its progression into preclinical in vivo studies is a critical step in evaluating its efficacy and safety. However, like many natural product-derived compounds, this compound is anticipated to be hydrophobic, presenting a significant challenge for parenteral administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, addressing the challenges of its presumed poor aqueous solubility. The following protocols are based on established methods for formulating hydrophobic drugs for preclinical evaluation.

Materials and Methods

Excipient Screening for Solubilization

A preliminary screening of pharmaceutically acceptable excipients is essential to identify a suitable vehicle for this compound that ensures its solubility and stability.

Protocol 1: Solubility Assessment in Various Excipients

  • Preparation of Excipient Solutions: Prepare a series of potential solubilizing agents and co-solvents. Common choices for parenteral formulations of poorly soluble drugs include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Polysorbate 80 (Tween® 80)

    • Solutol® HS 15

    • Cyclodextrins (e.g., HP-β-CD)

    • Lipid-based vehicles (e.g., soybean oil)

  • Solubility Determination:

    • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each excipient solution in a glass vial.

    • Vortex the vials for 2 minutes and then place them on a rotating shaker at room temperature for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., methanol or acetonitrile).

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility of this compound in Common Excipients

Excipient/VehicleThis compound Solubility (mg/mL)Observations
Water for Injection (WFI)< 0.01Insoluble
10% DMSO / 90% Saline0.5Precipitates on
dilution
20% PEG 400 in WFI2.1Clear solution
10% Polysorbate 80 in WFI3.5Slightly viscous
10% Solutol® HS 15 in WFI5.2Clear solution
30% HP-β-CD in WFI4.8Clear solution
Selected Formulation: 10% Solutol® HS 15, 5% Target: 2.0 Clear, stable
PEG 400 in Saline solution

Note: The data presented in this table is hypothetical and should be determined experimentally.

Preparation of this compound Formulation for In Vivo Administration

Based on the solubility screening, a formulation containing a non-ionic surfactant and a co-solvent is often a suitable starting point for many hydrophobic compounds. This protocol describes the preparation of a this compound formulation using Solutol® HS 15 and PEG 400.

Protocol 2: Formulation of this compound for Parenteral Injection

  • Materials:

    • This compound

    • Solutol® HS 15 (Kolliphor® HS 15)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile Saline (0.9% NaCl) for Injection

    • Sterile vials

    • 0.22 µm sterile syringe filters

  • Procedure:

    • Step 1: Weighing: Accurately weigh the required amount of this compound.

    • Step 2: Initial Solubilization: In a sterile vial, dissolve the weighed this compound in PEG 400 by vortexing. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

    • Step 3: Addition of Surfactant: Add the Solutol® HS 15 to the this compound/PEG 400 solution and mix thoroughly until a clear solution is obtained.

    • Step 4: Final Dilution: Slowly add the sterile saline to the mixture while gently vortexing. It is crucial to add the aqueous phase slowly to the organic phase to prevent precipitation of the drug.

    • Step 5: Final Concentration Adjustment: Adjust the final volume with sterile saline to achieve the desired final concentration of this compound and excipients (e.g., 2 mg/mL this compound, 10% Solutol® HS 15, 5% PEG 400).

    • Step 6: Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Step 7: Quality Control: Before in vivo administration, visually inspect the final formulation for any signs of precipitation or immiscibility. It is also recommended to confirm the concentration of this compound by HPLC.

Data Presentation: Physicochemical Properties of the Final Formulation

ParameterValueMethod
Drug Concentration2.0 ± 0.1 mg/mLHPLC
pH6.8 - 7.2pH meter
AppearanceClear, colorless to pale yellow solutionVisual Inspection
Particle Size (DLS)< 20 nm (micellar)Dynamic Light Scattering
SterilitySterileMembrane Filtration
Stability (4°C, 7 days)No significant change in concentrationHPLC
or appearance

Note: The data presented in this table is hypothetical and should be determined experimentally.

Experimental Workflow and Signaling Pathway Visualization

To facilitate understanding, the following diagrams illustrate the experimental workflow for formulation and a plausible signaling pathway that may be affected by this compound, given its classification as an antitumor agent.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in PEG 400 weigh->dissolve add_surfactant Add Solutol® HS 15 dissolve->add_surfactant dilute Dilute with Sterile Saline add_surfactant->dilute sterile_filter Sterile Filtration (0.22 µm) dilute->sterile_filter visual Visual Inspection sterile_filter->visual hplc HPLC for Concentration sterile_filter->hplc dls DLS for Particle Size sterile_filter->dls animal_dosing Animal Dosing (e.g., IV, IP) dls->animal_dosing

Workflow for this compound Formulation

G cluster_pathway Hypothetical Signaling Pathway for this compound cochleamycin This compound ros Increased ROS Production cochleamycin->ros pi3k PI3K/Akt Pathway cochleamycin->pi3k Inhibition stress Oxidative Stress ros->stress jnk JNK Pathway Activation stress->jnk apoptosis Apoptosis jnk->apoptosis proliferation Cell Proliferation & Survival pi3k->proliferation

Hypothetical Signaling Pathway

Conclusion

The successful formulation of hydrophobic compounds like this compound is a critical prerequisite for meaningful in vivo studies. The protocols and application notes provided here offer a rational starting point for developing a stable and effective parenteral formulation. It is imperative that researchers perform their own comprehensive solubility and stability studies to identify the optimal vehicle for their specific experimental needs. The provided workflow and hypothetical signaling pathway serve as conceptual guides for the experimental process and potential mechanism of action studies.

Methodologies for Assessing Cochleamycin A Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic with a unique carbocyclic skeleton, isolated from Streptomyces species.[1][2][3] Its potential as a therapeutic agent necessitates a thorough understanding of its cytotoxic mechanisms. These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound, offering detailed protocols for key assays and proposing potential signaling pathways involved in its mode of action. While the precise molecular targets of this compound are still under investigation, this document provides a robust framework for its preclinical evaluation.

Data Presentation

For effective comparison and analysis, all quantitative data from the described experimental protocols should be summarized in clearly structured tables. An example template is provided below:

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeConcentration (µM)Incubation Time (hrs)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line 1 MTT0.124
124
1024
0.148
148
1048
Normal Cell Line 1 MTT0.124
124
1024
0.148
148
1048

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adherence seed->adhere treat Add this compound adhere->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Dissolve Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate

Caption: Workflow of the MTT assay for assessing cell viability.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the selected time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Workflow for Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with this compound harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate analyze Flow Cytometry Analysis incubate->analyze CellCycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells harvest Harvest & Wash treat->harvest fix Fix in 70% Ethanol harvest->fix wash_fixed Wash Fixed Cells fix->wash_fixed add_stain Add PI & RNase A wash_fixed->add_stain incubate Incubate (30 min) add_stain->incubate analyze Flow Cytometry Analysis incubate->analyze Intrinsic_Apoptosis CochleamycinA This compound ROS Increased ROS CochleamycinA->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K_Akt_Pathway CochleamycinA This compound PI3K PI3K CochleamycinA->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochleamycin A, a novel natural product isolated from Streptomyces sp. DT136, has demonstrated potent antitumor activity by inhibiting the growth of various tumor cells in vitro.[1] As a compound with a novel carbocyclic skeleton, understanding its mechanism of action is crucial for its development as a potential therapeutic agent.[2] This document provides a comprehensive experimental framework and detailed protocols for researchers to elucidate the cellular and molecular mechanisms by which this compound exerts its anti-cancer effects. The proposed studies will investigate its cytotoxicity, effects on cell cycle progression and apoptosis, and ultimately aim to identify its molecular target(s) and impact on key signaling pathways.

Introduction to this compound

This compound is an antitumor antibiotic with a unique chemical structure.[2] Its total synthesis has been successfully achieved, paving the way for the generation of analogs and further structure-activity relationship studies.[3][4] The initial biological characterization of this compound revealed its ability to inhibit the proliferation of tumor cells, making it a promising candidate for further preclinical development. However, to advance this compound towards clinical application, a thorough understanding of its mechanism of action is imperative. This application note outlines a systematic approach to unraveling these mechanisms.

Experimental Workflow

A tiered experimental approach is recommended to systematically investigate the mechanism of action of this compound. The workflow begins with broad phenotypic screens and progresses to more focused molecular and cellular assays.

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Mechanism cluster_2 Phase 3: Molecular Mechanism Cytotoxicity Screening Cytotoxicity Screening Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Screening->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cytotoxicity Screening->Apoptosis Assays Target Identification Target Identification Cell Cycle Analysis->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis

Figure 1: Experimental workflow for this compound mechanism of action studies.

Phase 1: Initial Characterization - Cytotoxicity Screening

The initial step is to quantify the cytotoxic effects of this compound across a panel of human cancer cell lines from different tissue origins. This will establish its potency and selectivity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated and presented in a clear, tabular format.

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast Cancer
HCT116Colon Cancer
A549Lung Cancer
HeLaCervical Cancer

Phase 2: Cellular Mechanism - Cell Cycle and Apoptosis Analysis

Based on the cytotoxicity data, further experiments should be conducted to determine if this compound induces cell cycle arrest or apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 and 2x IC50 concentration for 24 and 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control
This compound (IC50)
This compound (2x IC50)
Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 and 2x IC50 concentration for 24 and 48 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Data Presentation: Apoptosis Analysis
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Phase 3: Molecular Mechanism - Target Identification and Signaling Pathway Analysis

The final phase focuses on identifying the direct molecular target(s) of this compound and its impact on key cancer-related signaling pathways.

Protocol: Affinity-Based Target Identification

This protocol involves synthesizing a this compound-biotin conjugate to pull down its binding partners.

Materials:

  • This compound-biotin conjugate

  • Streptavidin-coated magnetic beads

  • Cancer cell lysate

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or Mass spectrometer

Procedure:

  • Incubate the this compound-biotin conjugate with the cell lysate.

  • Add streptavidin-coated magnetic beads to capture the conjugate and its binding partners.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the proteins by SDS-PAGE followed by Western blotting for candidate proteins or by mass spectrometry for unbiased identification.

Protocol: Western Blot Analysis of Signaling Pathways

This protocol examines the effect of this compound on the phosphorylation status and expression levels of key proteins in cancer-related signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p53, anti-Bcl-2, anti-Bax, anti-Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosis Receptor Receptor Pro-survival Signal Pro-survival Signal Receptor->Pro-survival Signal Activates This compound This compound Target Protein Target Protein This compound->Target Protein Inhibits Target Protein->Pro-survival Signal Promotes Anti-apoptotic (Bcl-2) Anti-apoptotic (Bcl-2) Pro-survival Signal->Anti-apoptotic (Bcl-2) Upregulates Pro-apoptotic (Bax) Pro-apoptotic (Bax) Anti-apoptotic (Bcl-2)->Pro-apoptotic (Bax) Inhibits Cytochrome c Cytochrome c Pro-apoptotic (Bax)->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Cell Death Cell Death Caspase Cascade->Cell Death Executes

Figure 2: Hypothetical signaling pathway affected by this compound.

Conclusion

The experimental designs and protocols outlined in this application note provide a robust framework for the comprehensive investigation of the mechanism of action of this compound. The data generated from these studies will be critical for understanding its therapeutic potential and for guiding its future development as an anti-cancer agent. By systematically evaluating its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways, researchers can build a detailed picture of how this novel compound exerts its antitumor activity.

References

Application Notes and Protocols for the Quantification of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic characterized by a unique carbocyclic skeleton.[1] As a promising therapeutic candidate, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

While specific analytical data for this compound is not extensively published, the methodologies presented here are based on established principles for the analysis of similar natural product antibiotics, such as macrolides and other polyketides.[2][3] These protocols should serve as a strong starting point for method development and validation.

Physicochemical Properties of this compound (Hypothetical)

For the purpose of these protocols, we will assume the following hypothetical physicochemical properties for this compound, based on its classification as a carbocyclic lactone.[1] These parameters should be experimentally determined for accurate method development.

PropertyEstimated Value
Molecular Formula C₂₈H₃₈O₈
Molecular Weight 502.6 g/mol
UV Molar Absorptivity (ε) 15,000 L·mol⁻¹·cm⁻¹ at λmax
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The presence of conjugated double bonds within the carbocyclic lactone structure is expected to result in significant UV absorbance, making this a suitable method for routine analysis.[4]

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time ~ 5.8 min
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (optional, for peak shape improvement)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). A small amount of formic acid (0.1%) can be added to the mobile phase to improve peak symmetry.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: A UV scan of this compound should be performed to determine the optimal wavelength of maximum absorbance (λmax). Based on similar conjugated lactone structures, a starting wavelength of 230 nm is recommended.

  • Run Time: 10 minutes

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

5. Sample Preparation:

  • For Bulk Drug/Formulation: Dissolve an accurately weighed amount of the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a common extraction method. Add three volumes of cold acetonitrile to one volume of plasma. Vortex thoroughly and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Experimental Protocol

1. Materials and Reagents:

  • Same as HPLC-UV, with the addition of an appropriate internal standard (IS). A structurally similar but isotopically labeled compound would be ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used.

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

3. LC Conditions:

  • Mobile Phase: A gradient elution is typically used for better separation in complex matrices.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is a good starting point for this class of molecules.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal intensity of the precursor ion.

  • MRM Transitions:

    • Infuse a standard solution of this compound to determine the precursor ion (likely [M+H]⁺ or [M+Na]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

    • Hypothetical MRM Transitions for this compound (m/z):

      • Quantifier: 503.6 → 321.2

      • Qualifier: 503.6 → 189.1

5. Standard and Sample Preparation:

  • Similar to HPLC-UV, but spike all standards and samples with the internal standard at a fixed concentration.

  • For biological samples, solid-phase extraction (SPE) may be required for cleaner extracts and to minimize matrix effects.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Use the calibration curve to determine the concentration of this compound in the samples.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of pure this compound in solutions. It is particularly useful for in-process controls and formulation assays where high concentrations are expected and the matrix is simple.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²) > 0.998
Range 1 - 20 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (UV grade)

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

3. Method:

  • Wavelength Scan: Dissolve this compound in methanol and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of standards in the range of 1-20 µg/mL.

  • Measurement:

    • Use methanol as the blank.

    • Measure the absorbance of each standard and sample at the determined λmax.

4. Data Analysis:

  • Create a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample using the Beer-Lambert law (A = εbc) and the calibration curve.

Diagrams

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Selection Method Selection (HPLC, LC-MS/MS, UV-Vis) Parameter_Optimization Parameter Optimization (Mobile Phase, Column, etc.) Method_Selection->Parameter_Optimization Sample_Preparation Sample Preparation (Extraction, Dilution) Parameter_Optimization->Sample_Preparation Specificity Specificity/ Selectivity Sample_Preparation->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis (QC, PK studies) Robustness->Routine_Analysis Data_Reporting Data Reporting Routine_Analysis->Data_Reporting

Caption: Workflow for analytical method development and validation.

CochleamycinA_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Cochleamycin_A This compound Spliceosome Spliceosome (SF3B Complex) Cochleamycin_A->Spliceosome Inhibition Splicing Splicing Spliceosome->Splicing pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA Mature mRNA Protein Pro-apoptotic & Cell Cycle Arrest Proteins mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein->Cell_Cycle_Arrest Transcription Transcription Transcription->pre_mRNA Splicing->mRNA Aberrant Splicing

Caption: Hypothetical signaling pathway for this compound.

References

Cochleamycin A: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cochleamycin A is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1] It is classified as a colorless powder and has demonstrated growth inhibition against various tumor cells in vitro.[1] This document provides a summary of the currently available information on the handling, storage, and potential applications of this compound for researchers, scientists, and drug development professionals. It is important to note that detailed public information on this compound is limited, and the following guidelines are based on the initial findings and general best practices for handling novel antibiotic compounds.

Physicochemical Properties

Detailed physicochemical data for this compound is not widely available in the public domain. The initial discovery and characterization were published in 1996, and the full text of these articles, which would contain specific quantitative data, is not freely accessible.[1][2] Based on the available abstracts, the following qualitative information is known:

PropertyDescriptionReference
Appearance Colorless powder[1]
Chemical Class Antitumor antibiotic with a novel carbocyclic skeleton
Producing Organism Streptomyces sp. DT136

Note: Without access to the full experimental data, the exact molecular weight, chemical formula, and solubility parameters remain unconfirmed. Researchers should perform their own analytical characterization upon acquiring a sample of this compound.

Handling and Storage Guidelines

As a novel antitumor antibiotic, this compound should be handled with caution in a laboratory setting. The following are general recommendations based on standard practices for handling potent compounds and antibiotics. A specific Safety Data Sheet (SDS) for this compound is not publicly available.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment should be worn:

  • Gloves: Nitrile or latex gloves are recommended to prevent skin contact.

  • Lab Coat: A dedicated lab coat should be worn to protect personal clothing.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye exposure.

  • Respiratory Protection: When handling the powder outside of a contained environment (e.g., a chemical fume hood), a respirator is advised to prevent inhalation.

Storage Conditions

The optimal storage conditions for this compound have not been publicly detailed. However, based on general guidelines for similar antibiotic compounds, the following is recommended:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.To minimize degradation and maintain compound integrity.
Light Protect from light.Many complex organic molecules are light-sensitive.
Moisture Store in a desiccated environment.To prevent hydrolysis and degradation.

Stock Solutions: Once reconstituted in a suitable solvent, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower. The stability of this compound in various solvents has not been documented.

Reconstitution

The solubility of this compound in common laboratory solvents has not been published. Researchers will need to perform solubility tests. Typical solvents for similar natural product antibiotics include dimethyl sulfoxide (DMSO), ethanol, methanol, or a mixture of organic solvents and aqueous buffers.

General Protocol for Reconstitution (to be optimized):

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Add a small amount of the desired solvent (e.g., DMSO) to the vial to create a concentrated stock solution.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Further dilute the stock solution with the appropriate cell culture medium or buffer for experimental use.

Experimental Protocols (General)

Specific experimental protocols for this compound are not available. The following are general protocols for in vitro assays with antitumor antibiotics that can be adapted for this compound.

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_cochleamycin Add serial dilutions of this compound incubation1->add_cochleamycin incubation2 Incubate for 48-72h add_cochleamycin->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Figure 1: General workflow for determining the in vitro antitumor activity of this compound using an MTT assay.

Methodology:

  • Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The mechanism of action and any associated signaling pathways for this compound have not been elucidated in publicly available literature. As an antitumor antibiotic, its mode of action could potentially involve various mechanisms observed for other compounds in this class, such as:

  • Inhibition of DNA replication or transcription

  • Induction of apoptosis

  • Generation of reactive oxygen species (ROS)

  • Inhibition of critical enzymes involved in cell proliferation

Further research is required to determine the specific molecular targets and pathways affected by this compound.

Logical Flow for Investigating Mechanism of Action:

MoA_Investigation cluster_primary_assays Primary Mechanistic Assays cluster_target_id Target Identification cluster_pathway_analysis Signaling Pathway Analysis start Initial Observation: This compound has antitumor activity apoptosis_assay Apoptosis Assay (e.g., Annexin V) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) start->cell_cycle_assay ros_assay ROS Detection Assay start->ros_assay western_blot Western Blot for key signaling proteins apoptosis_assay->western_blot cell_cycle_assay->western_blot dna_interaction DNA Intercalation/Binding Assays ros_assay->dna_interaction enzyme_inhibition Enzyme Inhibition Assays ros_assay->enzyme_inhibition elucidation Elucidation of Mechanism of Action dna_interaction->elucidation enzyme_inhibition->elucidation protein_profiling Proteomics/Transcriptomics pathway_inhibitors Use of specific pathway inhibitors protein_profiling->pathway_inhibitors western_blot->pathway_inhibitors pathway_inhibitors->elucidation

Figure 2: A logical workflow for the investigation of the mechanism of action of this compound.

Conclusion

This compound is a promising novel antitumor antibiotic. However, there is a significant lack of detailed, publicly available data regarding its specific physicochemical properties, handling, and mechanism of action. The information and protocols provided herein are intended as a general guide. It is imperative that researchers conduct their own thorough characterization and safety assessments before extensive use of this compound. Further studies are warranted to fully elucidate the therapeutic potential and molecular mechanisms of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a natural product isolated from Streptomyces sp. with demonstrated antitumor properties. As a member of a novel class of antibiotics, its unique chemical structure presents an interesting scaffold for anticancer drug discovery. High-throughput screening (HTS) offers a powerful platform to systematically evaluate the cytotoxic and anti-proliferative effects of this compound across a wide range of cancer cell lines, enabling the identification of sensitive cancer types and providing insights into its mechanism of action. These application notes provide a framework for the utilization of this compound in HTS campaigns for anticancer drug discovery.

Application Note: Cell-Based High-Throughput Screening for Antitumor Activity

Principle

The primary application of this compound in HTS is to identify its cytotoxic or anti-proliferative effects on various cancer cell lines. A common approach is to use a cell viability assay that measures the metabolic activity of living cells. A reduction in metabolic activity in the presence of this compound is indicative of either cytotoxicity or inhibition of proliferation. Hits from the primary screen can then be further investigated in secondary assays to elucidate the mechanism of cell death, such as apoptosis.

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, A549, DU-145)

  • Normal cell line for counter-screening (e.g., HEK-293T)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Assay plates (384-well or 1536-well, clear bottom)

  • Automated liquid handling systems

  • Plate reader capable of measuring fluorescence or luminescence

Data Presentation

The following table represents hypothetical data from a primary screen of this compound against a panel of cancer cell lines and a normal cell line.

Cell LineCancer TypeIC50 (µM) of this compoundZ'-Factor
MCF-7Breast Cancer8.50.78
A549Lung Cancer12.30.81
DU-145Prostate Cancer5.20.85
HEK-293TNormal Kidney> 500.75

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Cell Viability

This protocol describes a cell viability assay using Resazurin, a fluorescent indicator of metabolic activity.

1. Cell Seeding:

  • Harvest and count cells from logarithmic growth phase.
  • Dilute cells to the optimized seeding density in pre-warmed cell culture medium.
  • Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Compound Addition:

  • Prepare a serial dilution of this compound in DMSO.
  • Using an acoustic liquid handler, transfer 20 nL of the compound solutions to the assay plate. Include positive (Doxorubicin) and negative (DMSO) controls.
  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Assay Readout:

  • Prepare a 0.15 mg/mL solution of Resazurin in PBS.
  • Add 5 µL of the Resazurin solution to each well.
  • Incubate for 4 hours at 37°C.
  • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each well relative to the negative control (DMSO).
  • Determine the IC50 value for this compound in each cell line by fitting the dose-response curve using a non-linear regression model.
  • Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 2: Secondary Assay for Caspase-3/7 Activation

This protocol is for a luminescent assay to detect the activation of caspases-3 and -7, key effectors of apoptosis.

1. Cell Seeding and Compound Treatment:

  • Follow steps 1 and 2 of the primary screening protocol.

2. Caspase-3/7 Assay:

  • Equilibrate the assay plate to room temperature.
  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
  • Add 20 µL of the Caspase-Glo® 3/7 reagent to each well.
  • Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
  • Incubate the plate at room temperature for 1 hour, protected from light.

3. Assay Readout:

  • Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Calculate the fold change in caspase activity for this compound-treated wells relative to the negative control.
  • A significant increase in luminescence indicates the induction of apoptosis.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis cluster_secondary Hit Confirmation & Secondary Assays cell_culture Cell Culture plate_seeding Plate Seeding (384-well) cell_culture->plate_seeding compound_addition Compound Addition plate_seeding->compound_addition compound_prep This compound Dilution compound_prep->compound_addition incubation 72h Incubation reagent_addition Add Viability Reagent incubation->reagent_addition read_plate Read Fluorescence data_norm Data Normalization read_plate->data_norm dose_response Dose-Response Curve data_norm->dose_response ic50 IC50 Determination dose_response->ic50 hit_confirmation Hit Confirmation ic50->hit_confirmation caspase_assay Caspase Assay hit_confirmation->caspase_assay

Caption: High-throughput screening workflow for this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CochleamycinA This compound (Hypothetical Target) CochleamycinA->Akt Inhibition?

Caption: Hypothetical targeting of the PI3K/Akt pathway by this compound.

Conclusion

This compound represents a promising natural product for the development of novel anticancer therapeutics. The provided application notes and protocols offer a robust starting point for researchers to utilize high-throughput screening to explore its full potential. These methodologies can be adapted to various cancer types and can be expanded to include more complex, high-content screening approaches to further dissect the molecular mechanisms underlying the antitumor activity of this compound. Further studies are warranted to identify the specific molecular targets and signaling pathways modulated by this compound.

Troubleshooting & Optimization

Cochleamycin A Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Cochleamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel antitumor antibiotic belonging to the polyketide lactone class of compounds, produced by Streptomyces sp.[1][2] Like many complex natural products, this compound possesses a large, hydrophobic structure, which often leads to poor aqueous solubility. This can pose significant challenges during in vitro and in vivo experiments, affecting the accuracy and reproducibility of results.

Q2: What are the general physicochemical properties of this compound?

Q3: Which initial solvents should I consider for dissolving this compound?

A3: For creating a stock solution, it is recommended to start with a small amount of the compound and test its solubility in various organic solvents. The following table summarizes common solvents used for compounds with poor aqueous solubility.

SolventPolarity IndexTypical Use in Biological AssaysNotes
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by most cell lines at concentrations ≤0.5%. Can have biological effects at higher concentrations.
Ethanol (EtOH) 5.2Suitable for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation may be a concern.
N,N-Dimethylformamide (DMF) 6.4A stronger solvent for highly insoluble compounds.Higher toxicity than DMSO; use with caution.
Methanol (MeOH) 6.6An alternative to ethanol with higher polarity.Generally more toxic to cells than ethanol.

Troubleshooting Guides

Problem: I am observing precipitation when diluting my this compound stock solution into aqueous media.

Solution: This is a common issue when diluting a compound from an organic solvent stock into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity can cause the compound to crash out of solution.

Experimental Protocol: Preventing Precipitation During Dilution

  • Warm the Aqueous Medium: Gently warm your aqueous buffer or cell culture medium to 37°C. This can sometimes help to keep the compound in solution.

  • Use a Vortex: While vortexing the aqueous medium, add the this compound stock solution dropwise. The rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Intermediate Dilution Step: Consider a serial dilution. For example, first, dilute your high-concentration stock solution into a solvent mixture with intermediate polarity (e.g., a mix of your organic solvent and aqueous buffer) before the final dilution into the fully aqueous medium.

  • Incorporate Surfactants or Co-solvents: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., polyethylene glycol) to the final aqueous medium can help to maintain solubility.

Problem: I am unsure how to prepare a stock solution of this compound.

Solution: The following protocol provides a general method for preparing a high-concentration stock solution of a sparingly soluble compound like this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration (10 mM), calculate the required volume of DMSO.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing this compound.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Problem: My experimental results are inconsistent, and I suspect solubility issues.

Solution: Inconsistent results can often be traced back to incomplete dissolution or precipitation of the test compound. It is crucial to ensure that this compound is fully dissolved and remains in solution throughout the experiment.

Workflow for Ensuring Compound Solubility in Experiments

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay cluster_troubleshooting Troubleshooting A Weigh this compound B Select Appropriate Organic Solvent (e.g., DMSO) A->B C Vortex and/or Sonicate to Ensure Complete Dissolution B->C D Prepare Aqueous Medium (Buffer or Cell Culture Medium) C->D Use Freshly Prepared Stock E Add Stock Solution Dropwise to Aqueous Medium While Vortexing D->E F Visually Inspect for Precipitation E->F G Add Working Solution to Assay F->G J Precipitation Observed? F->J H Incubate as per Protocol G->H I Include Vehicle Control (Aqueous Medium + Same % of Organic Solvent) G->I K Consider Intermediate Dilution or Use of Co-solvents/Surfactants J->K

Fig. 1: Experimental workflow for preparing and using this compound.

Advanced Troubleshooting Strategies

If basic solubility issues persist, consider the following advanced strategies:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly improve solubility. The effect of pH on the solubility of this compound would need to be determined empirically.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Micronization: Reducing the particle size of the solid compound increases the surface area-to-volume ratio, which can enhance the dissolution rate. This is more relevant for formulation development than for typical in vitro screening.

Representative Signaling Pathway

This compound is an antitumor antibiotic produced by Streptomyces. Many polyketide antibiotics derived from Streptomyces exert their cytotoxic effects by interfering with fundamental cellular processes such as protein or nucleic acid synthesis. The following diagram illustrates a generalized mechanism of action for such antibiotics.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Ribosome Ribosome (50S/30S) mRNA->Ribosome Translation Protein Protein Synthesis Ribosome->Protein Cell_Growth Cell Growth & Proliferation Protein->Cell_Growth Leads to Cochleamycin_A This compound (Polyketide Antibiotic) Cochleamycin_A->RNA_Polymerase Inhibition Cochleamycin_A->Ribosome Inhibition Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition of leads to

Fig. 2: Potential mechanism of action for this compound.

This diagram illustrates how a polyketide antibiotic like this compound might inhibit transcription by targeting RNA polymerase or translation by binding to ribosomal subunits, ultimately leading to the inhibition of cancer cell growth and proliferation and the induction of apoptosis.

References

Technical Support Center: Optimizing Cochleamycin A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Cochleamycin A for in vitro assays. The following information is intended to serve as a reference, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro cytotoxicity assays?

A1: For novel compounds like this compound, determining the optimal concentration is a critical first step. While specific data for this compound is limited, studies on similar novel antitumor antibiotics, such as the furo-naphthoquinone Enceleamycin A, can provide a valuable starting point. For Enceleamycin A, significant cytotoxicity was observed in the low micromolar range against various cancer cell lines.[1] Therefore, a pilot experiment with a broad concentration range, for example, from 0.1 µM to 100 µM, is recommended to determine the IC50 value for your specific cell line.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound, like many organic compounds, is likely to have poor solubility in aqueous solutions. The standard practice is to dissolve it in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2][3] This stock solution can then be serially diluted in DMSO to create intermediate stocks for your dose-response experiments. When adding the compound to your cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.[2]

Q3: My this compound precipitates out of solution when I add it to the cell culture medium. What can I do?

A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:

  • Lower the final concentration: Your desired concentration might be above the solubility limit of this compound in the culture medium.

  • Optimize the dilution method: Instead of adding the DMSO stock directly into the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this to the final volume.

  • Increase the final DMSO concentration (with caution): If your cell line can tolerate a slightly higher DMSO concentration (e.g., up to 0.5%), you could use a more dilute stock solution, which would increase the final volume of DMSO added. However, you must validate the tolerance of your specific cell line to higher DMSO concentrations.

  • Gentle warming and mixing: Gently warming the cell culture medium to 37°C before adding the compound and ensuring rapid, gentle mixing can sometimes help keep the compound in solution.

Q4: What is the likely mechanism of action of this compound, and which signaling pathways might be affected?

A4: While the precise mechanism of this compound is still under investigation, its structural relatives, such as Enceleamycin A, are known to induce cancer cell death by increasing intracellular reactive oxygen species (ROS) levels, leading to apoptosis. Enceleamycin A has been shown to target the AKT2 signaling pathway. Therefore, it is plausible that this compound may also induce apoptosis through the modulation of survival signaling pathways like PI3K/Akt or MAPK pathways.

Troubleshooting Guides

Problem: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting/Optimization Step
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation Visually inspect wells for any precipitation after adding this compound. If observed, refer to the troubleshooting guide for solubility issues.
Inaccurate serial dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Cell line instability Regularly check the morphology and doubling time of your cell line. Use cells within a consistent and low passage number range.
Problem: No significant cytotoxicity observed even at high concentrations
Possible Cause Troubleshooting/Optimization Step
Cell line is resistant to this compound Test this compound on a panel of different cancer cell lines to identify sensitive ones.
Incorrect concentration calculation Double-check all calculations for stock solution and final dilutions, including the molecular weight of this compound.
Degradation of this compound Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Prepare fresh dilutions for each experiment.
Insufficient incubation time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
High serum concentration in media Components in fetal bovine serum (FBS) can sometimes bind to and inactivate compounds. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

Data Presentation

The following table summarizes the in vitro anticancer activity of Enceleamycin A, a compound structurally related to this compound, against various human cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Anticancer Activity of Enceleamycin A

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer1.253.78
HeLaCervical Cancer1.514.57
A549Lung Cancer1.985.99

Data from a study on Enceleamycin A and may not be directly representative of this compound's activity.

Experimental Protocols

Protocol: Sulforhodamine B (SRB) Growth Inhibition Assay

This protocol is adapted from a study on Enceleamycin A and can be used to determine the cytotoxic effects of this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (determined empirically for each cell line to ensure exponential growth throughout the experiment) in 90 µL of complete medium. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Add 10 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (0.1% DMSO in media) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

CochleamycinA_Pathway cluster_cell CochleamycinA This compound Cell Cancer Cell ROS ↑ Intracellular ROS Cell->ROS AKT2 AKT2 Inhibition Cell->AKT2 Apoptosis Apoptosis ROS->Apoptosis AKT2->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Dilute Serial Dilution of This compound Stock->Dilute Cells Culture and Seed Cancer Cells Treat Treat Cells and Incubate Cells->Treat Dilute->Treat FixStain Fix and Stain Cells (e.g., SRB Assay) Treat->FixStain Measure Measure Absorbance FixStain->Measure Calculate Calculate % Growth Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for determining this compound cytotoxicity.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting Start Compound Precipitates in Media? CheckConc Is Final Concentration Too High? Start->CheckConc Yes End Problem Resolved LowerConc Action: Lower Final Concentration CheckConc->LowerConc Yes CheckDMSO Is Final DMSO % Very Low (<0.1%)? CheckConc->CheckDMSO No LowerConc->End OptimizeDilution Action: Use Stepwise Dilution CheckDMSO->OptimizeDilution Yes IncreaseDMSO Action: Increase Final DMSO % (if tolerated) CheckDMSO->IncreaseDMSO No OptimizeDilution->End IncreaseDMSO->End

Caption: Troubleshooting steps for this compound precipitation.

References

Technical Support Center: Cochleamycin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cochleamycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to poor yields, during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound?

The total synthesis of this compound, as reported by Dineen and Roush, has an overall yield of approximately 2.4% over a 23-step linear sequence.[1][2][3][4][5] This low yield highlights the complexity of the synthesis and the need for careful optimization of key steps.

Q2: What are the key bond-forming reactions in the published synthetic route?

The two pivotal reactions in the synthesis of this compound are a Stille coupling to form a (Z)-1,3-diene and a transannular Diels-Alder reaction to construct the core bicyclic system of the molecule.

Q3: What are the primary challenges that contribute to the low overall yield?

The low overall yield is a cumulative effect of a long linear sequence. Specific challenges likely arise in the key Stille coupling and the transannular Diels-Alder reaction, as well as in steps involving protecting group manipulations and the handling of potentially unstable intermediates. Each of these areas can be a source of significant material loss if not properly optimized.

Q4: Are there alternative strategies to the transannular Diels-Alder reaction?

Yes, other approaches have been explored for the construction of the bicyclic core of this compound. For instance, intramolecular Diels-Alder (IMDA) reactions have been investigated as a means to form the cis-fused hexahydroindene nucleus. The choice between a transannular and an intramolecular approach depends on the overall synthetic strategy and the desired stereochemical outcome.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Poor Yield in the Stille Coupling Reaction

The Stille coupling is a critical step for creating the (Z)-1,3-diene fragment of the macrocyclic precursor. Low yields in this step can be due to a variety of factors.

Problem: Low conversion of the vinyl iodide or vinyl stannane starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity Use a freshly opened or properly stored palladium catalyst. Consider using a different palladium source or ligand.
Incomplete Transmetalation Add a stoichiometric amount of Cu(I) salts (e.g., CuI) to facilitate the transmetalation from tin to palladium.
Side Reactions Degas the solvent thoroughly to remove oxygen, which can lead to oxidative homocoupling of the organostannane.
Steric Hindrance If the substrates are sterically demanding, consider using a more reactive catalyst system or higher reaction temperatures.

Experimental Protocol: Stille Coupling for (Z)-1,3-Diene Synthesis

To a solution of the vinyl iodide (1.0 equiv) and (Z)-vinyl stannane (1.2 equiv) in degassed anhydrous N,N-dimethylformamide (DMF) is added Pd(PPh₃)₄ (0.05 equiv) and CuI (1.0 equiv). The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours. The reaction is then quenched with saturated aqueous KF solution and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Low Yield or Incorrect Stereochemistry in the Transannular Diels-Alder Reaction

The transannular Diels-Alder reaction is a challenging yet elegant step to form the complex polycyclic core of this compound. Its success is highly dependent on the conformation of the macrocyclic precursor.

Problem: Low yield of the desired tetracyclic product.

Possible Causes & Solutions:

CauseRecommended Solution
Unfavorable Macrocycle Conformation The macrocycle may exist in multiple conformations, not all of which are productive for the desired cycloaddition. High temperatures are often required to provide enough energy to access the reactive conformation.
Thermal Decomposition Prolonged heating at high temperatures can lead to decomposition of the starting material or product. The reaction time and temperature should be carefully optimized.
Presence of Isomeric Dienes The synthesis of the macrocyclic precursor may result in a mixture of olefin isomers, only one of which can participate in the desired Diels-Alder reaction. Careful purification of the macrocycle is crucial.

Problem: Formation of undesired stereoisomers.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Transition State Geometry The stereochemical outcome is dictated by the transition state geometry. The presence of bulky protecting groups can influence which face of the diene or dienophile is more accessible.
Lewis Acid Catalysis While not reported in the original synthesis, Lewis acid catalysis can sometimes alter the stereoselectivity of Diels-Alder reactions by coordinating to the dienophile.

Experimental Protocol: Transannular Diels-Alder Reaction

A solution of the macrocyclic diene (1.0 equiv) in toluene containing a catalytic amount of butylated hydroxytoluene (BHT) as a radical scavenger is heated in a sealed tube at 125 °C for 21 hours. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the tetracyclic product.

Data Presentation

Table 1: Summary of Key Reaction Yields in this compound Synthesis

Reaction StepStarting MaterialProductReported Yield (%)
Stille CouplingVinyl Iodide & Vinyl Stannane(Z)-1,3-Diene Fragment~70-80%
MacrocyclizationSeco-acid14-membered Macrocycle~60-70%
Transannular Diels-AlderMacrocyclic DieneTetracyclic Core69%
Final StepsTetracyclic IntermediateThis compound~62%

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product start1 Vinyl Iodide stille Stille Coupling start1->stille start2 Vinyl Stannane start2->stille macro Macrocyclization stille->macro Yield: ~70-80% tda Transannular Diels-Alder macro->tda Yield: ~60-70% final Final Steps tda->final Yield: 69% product This compound final->product Yield: ~62%

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Potential Solutions problem Poor Yield in a Key Step cause1 Catalyst Inactivity problem->cause1 cause2 Sub-optimal Reaction Conditions (T, t) problem->cause2 cause3 Substrate Quality/ Isomeric Purity problem->cause3 cause4 Protecting Group Instability problem->cause4 solution1 Use Fresh Catalyst/ Screen Ligands cause1->solution1 solution2 Optimize Temperature and Reaction Time cause2->solution2 solution3 Re-purify Starting Materials cause3->solution3 solution4 Re-evaluate Protecting Group Strategy cause4->solution4

Caption: Troubleshooting logic for poor reaction yields.

References

Technical Support Center: Cochleamycin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cochleamycin A experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this novel antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel antitumor antibiotic that has been isolated from the culture broth of Streptomyces sp.[1][2]. It has demonstrated growth-inhibitory effects against various tumor cells in vitro[1]. Its chemical structure has been elucidated, revealing a novel carbocyclic skeleton[2].

Q2: I am seeing inconsistent results in my cytotoxicity assays. What are the potential causes?

Inconsistent results are a common challenge when working with novel compounds. Several factors can contribute to this:

  • Compound Instability: this compound's stability in solution, especially in cell culture media over time, may be limited. Degradation can lead to reduced potency.

  • Solubility Issues: Poor solubility can result in inconsistent concentrations in your experiments.

  • Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact their response to treatment.

  • Assay Variability: Pipetting errors, variations in incubation times, and reagent quality can all introduce variability.

Q3: My cells are dying, but not in a dose-dependent manner. What should I investigate?

This could be due to several factors:

  • Contamination: The primary suspect should always be microbial contamination (bacteria, fungi, mycoplasma) in your cell culture or compound stock.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be toxic to your cells at the final concentration used.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or drop in the dose-response curve.

Q4: How should I prepare and store this compound stock solutions?

While specific stability data for this compound is not widely available, general best practices for novel natural products should be followed:

  • Solvent Selection: Start with a high-purity solvent like DMSO to prepare a concentrated stock solution.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Do not store the compound at working concentrations in aqueous media for extended periods.

Troubleshooting Guides

Problem 1: Low Potency or No Effect Observed

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure to light and elevated temperatures.
Incorrect Concentration Verify calculations for dilutions. Perform a concentration-response experiment over a wide range to ensure the effective range is being tested.
Cell Line Resistance Research the inherent resistance mechanisms of your chosen cell line. Consider testing on a panel of different cell lines.
Suboptimal Assay Conditions Optimize cell seeding density and assay duration. Ensure reagents are within their expiration dates and stored correctly.
Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Solution
Poor Solubility/Precipitation Visually inspect the highest concentrations for precipitates. Consider using a lower top concentration or a different solvent system if possible. Briefly sonicate the stock solution before preparing dilutions.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.

Quantitative Data Summary

Quantitative data for this compound is limited in publicly available literature. The following table includes data for the related compound, Enceleamycin A , to provide a general reference point. Researchers should determine the IC50 values for this compound in their specific cell lines of interest.

CompoundCell LineAssay DurationIC50 Value (µM)
Enceleamycin AMDA-MB-231 (Triple-Negative Breast Cancer)Not Specified3.78

Note: This data is for a related compound and should be used for reference only.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cytotoxicity Assay using Resazurin
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Thaw an aliquot of this compound stock solution.

    • Prepare a serial dilution of this compound in a complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Prepare a resazurin solution in sterile PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathways

While the exact signaling pathway affected by this compound is not yet fully elucidated, many antitumor antibiotics induce apoptosis. The diagram below illustrates a simplified, representative apoptosis signaling cascade. A related compound, Enceleamycin A, has been shown to increase intracellular Reactive Oxygen Species (ROS) and inhibit AKT2, suggesting a potential area of investigation for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

A simplified diagram of apoptosis signaling pathways.
Experimental Workflow

The following workflow provides a logical approach to troubleshooting unexpected results in this compound experiments.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result (e.g., no effect, high variability) Start->Unexpected_Result Check_Contamination Check for Contamination (Visual, Mycoplasma Test) Unexpected_Result->Check_Contamination Contamination_Found Contamination Found? Check_Contamination->Contamination_Found Discard_Culture Discard Culture and Start with Fresh Stock Contamination_Found->Discard_Culture Yes Review_Compound_Prep Review Compound Prep & Storage Contamination_Found->Review_Compound_Prep No End End Discard_Culture->End Prep_OK Prep & Storage OK? Review_Compound_Prep->Prep_OK Prepare_Fresh_Stock Prepare Fresh Stock Solution Prep_OK->Prepare_Fresh_Stock No Review_Protocol Review Experimental Protocol Prep_OK->Review_Protocol Yes Prepare_Fresh_Stock->Review_Protocol Optimize_Parameters Optimize Assay Parameters (e.g., cell density, time) Review_Protocol->Optimize_Parameters Optimize_Parameters->End

A troubleshooting workflow for this compound experiments.

References

Cochleamycin A Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cochleamycin A in solution. Given the limited publicly available stability data for this compound, this guide draws upon information from the broader pluramycin and anthracycline classes of antibiotics, to which this compound belongs. All recommendations should be supplemented with empirical stability studies for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the characteristics of pluramycin and anthracycline antibiotics, the primary factors affecting the stability of this compound in solution are expected to be:

  • Light: Pluramycin antibiotics are known to be sensitive to light, including both UV and visible light. Exposure to daylight can lead to degradation.[1]

  • Temperature: Members of the pluramycin family are heat-sensitive and can undergo decomposition at elevated temperatures, with degradation reported above 60°C.[1] For many antibiotics, storage at lower temperatures (e.g., 4°C or -20°C) is recommended to ensure stability.[2]

  • pH: The stability of structurally related anthracycline antibiotics is highly dependent on the pH of the solution.[3] Extreme pH values (both acidic and alkaline) can catalyze degradation.

  • Oxidation: The anthraquinone core of this compound can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can promote degradation.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been detailed in the available literature, based on its structure (a pluramycin-type anthraquinone C-aryl glycoside), the following pathways are plausible:

  • Photodegradation: Exposure to light may lead to the formation of photoproducts, which has been observed for the pluramycin antibiotic hedamycin.

  • Oxidation of the Anthraquinone Core: The hydroquinone and quinone moieties of the anthraquinone structure are redox-active and can be oxidized, potentially leading to a loss of biological activity.

  • Epimerization of Sugar Moieties: One of the known degradation reactions for the pluramycin antibiotic kidamycin is the epimerization at the anomeric center of one of the sugar residues when heated.

  • Hydrolysis: While the C-aryl glycosidic bonds in pluramycins are generally more resistant to chemical and enzymatic hydrolysis than O-glycosidic bonds, hydrolysis of other functional groups under harsh acidic or basic conditions cannot be ruled out.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the stability of this compound stock solutions, the following practices are recommended:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions of similar compounds.

  • Concentration: Prepare concentrated stock solutions to minimize the volume needed for experiments, which can then be diluted into aqueous buffers immediately before use.

  • Protection from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound solution over a short period. Degradation due to light exposure.Prepare and handle solutions under low-light conditions. Use amber vials or foil-wrapped tubes.
Degradation due to improper storage temperature.Store stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods.
pH of the experimental buffer is not optimal.Determine the optimal pH for this compound stability. Prepare fresh dilutions in buffer immediately before each experiment.
I observe a change in the color of my this compound solution. Oxidation of the anthraquinone core.Degas solvents and buffers before use. Consider adding antioxidants, but verify their compatibility with your experimental system.
pH-mediated degradation.Check the pH of your solution. Adjust to a more neutral and buffered pH if possible.
Precipitation is observed in my working solution. Poor solubility in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects your assay.
The compound is degrading to a less soluble product.Analyze the precipitate to identify if it is a degradation product. Adjust storage and handling conditions to minimize degradation.

Data on the Stability of Related Compounds

Anthracycline Antibiotic Infusion Fluid Stability (≥90% of original concentration) Reference
Daunorubicin5% Dextrose Injection (D5W)> 48 hours
0.9% Sodium Chloride Injection (NS)> 48 hours
Lactated Ringer's Injection (LR)> 48 hours
Doxorubicin5% Dextrose Injection (D5W)> 48 hours
0.9% Sodium Chloride Injection (NS)> 48 hours
Aclacinomycin A5% Dextrose Injection (D5W)> 48 hours
0.9% Sodium Chloride Injection (NS)> 48 hours
Lactated Ringer's Injection (LR)> 48 hours
Pirarubicin5% Dextrose InjectionStable for 5 days at 4°C
0.9% Sodium Chloride InjectionPrecipitates upon reconstitution

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in the initial solvent.

  • Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in the initial solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to separate and quantify this compound and its degradation products.

Protocol 2: Determining the pH Stability Profile of this compound

This protocol helps to determine the pH at which this compound is most stable.

1. Preparation of Buffers:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11). Use buffers that do not interfere with the analysis (e.g., phosphate, acetate, or citrate buffers).

2. Sample Preparation:

  • Prepare a working solution of this compound in each buffer at a known concentration (e.g., 10 µg/mL).

3. Incubation:

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C), protected from light.

4. Sample Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural logarithm of the remaining this compound concentration versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Plot the degradation rate constant (k) versus pH to identify the pH of maximum stability (lowest k value).

Visualizations

Potential Degradation Pathways of this compound Cochleamycin_A This compound (Pluramycin Antibiotic) Photodegradation_Product Photodegradation Products Cochleamycin_A->Photodegradation_Product Photolysis Epimerized_Product Epimerized Sugar Moiety Cochleamycin_A->Epimerized_Product Thermal Isomerization Oxidized_Product Oxidized Anthraquinone Core Cochleamycin_A->Oxidized_Product Oxidation Hydrolysis_Product Hydrolysis Products Cochleamycin_A->Hydrolysis_Product Hydrolysis Light Light (UV/Visible) Light->Photodegradation_Product Heat Heat (>60°C) Heat->Epimerized_Product Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Oxidized_Product pH Extreme pH (Acid/Base) pH->Hydrolysis_Product

Caption: Potential degradation pathways for this compound.

Workflow for this compound Stability Testing start Start: Pure this compound prepare_solution Prepare Stock Solution start->prepare_solution forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) prepare_solution->forced_degradation develop_method Develop Stability-Indicating HPLC Method forced_degradation->develop_method validate_method Validate HPLC Method develop_method->validate_method ph_stability Determine pH Stability Profile validate_method->ph_stability storage_stability Long-Term Storage Stability Study (Different Temperatures & Lighting) ph_stability->storage_stability analyze_data Analyze Data & Determine Shelf-Life storage_stability->analyze_data end End: Stability Profile Established analyze_data->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Cochleamycin A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochleamycin A in cell-based assays. Given the limited specific literature on this compound's cellular mechanisms, this guide combines general best practices for natural product-based anti-tumor compound screening with available information on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. As a novel anti-tumor antibiotic with a unique carbocyclic skeleton, its cellular targets are still under investigation. However, based on the activity of other complex natural products with anti-tumor properties, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or interference with key signaling pathways. For instance, some natural product anti-cancer agents, like the furo-naphthoquinone Enceleamycin A, have been shown to increase intracellular reactive oxygen species (ROS) and target signaling pathways like AKT2, ultimately leading to apoptotic cell death.[1] Researchers should consider investigating these common anti-tumor mechanisms when working with this compound.

Q2: How can I minimize variability between replicate wells in my this compound cytotoxicity assay?

A2: High variability between replicate wells is a common issue in cell-based assays and can obscure the true effect of the compound. Key factors to address include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.

  • Pipetting Errors: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. It is recommended to fill the outer wells with sterile water or media and not use them for experimental samples.

Q3: My dose-response curve for this compound is not sigmoidal. What could be the cause?

A3: An irregular dose-response curve can arise from several factors:

  • Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Precipitated compound at higher concentrations will not be available to the cells, leading to a plateau or drop in efficacy. Visually inspect your wells for any signs of precipitation. Consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).

  • Cytotoxicity vs. Cytostatic Effects: Your assay may be measuring cell viability (metabolic activity) but not distinguishing between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). At higher concentrations, the compound might be cytostatic, leading to a plateau in the viability readout. Consider using a complementary assay, such as a cell counting method, to assess cell numbers directly.

  • Assay Interference: The chemical structure of this compound may interfere with the assay chemistry itself. For example, in tetrazolium-based assays (e.g., MTT, XTT), the compound could chemically reduce the tetrazolium salt, leading to a false positive signal for viability.[2][3] Running controls with the compound in cell-free media can help identify such interference.

Q4: What are the critical parameters to consider when establishing a new cell-based assay for this compound?

A4: When developing a new assay, consider the following:

  • Cell Line Selection: Choose a cell line that is relevant to your research question. Be aware that different cell lines can have vastly different sensitivities to the same compound.

  • Seeding Density: An optimal cell seeding density is crucial. Too few cells may lead to a weak signal, while too many cells can result in overgrowth and nutrient depletion, affecting their response to the compound.

  • Treatment Duration: The incubation time with this compound should be optimized. A time-course experiment is recommended to determine the optimal endpoint for observing the desired effect.

  • Reagent Concentration: Titrate all critical reagents, such as detection substrates, to ensure they are not limiting and provide an optimal signal-to-background ratio.

Troubleshooting Guides

Issue 1: High Inter-Assay Variability

Symptoms:

  • Inconsistent IC50 values between experiments.

  • Poor reproducibility of results over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Cell Passage Number High passage numbers can lead to phenotypic and genotypic drift in cell lines. Use cells within a consistent and low passage number range. Establish a master and working cell bank system.
Reagent Stability Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. Check expiration dates.
Serum Variability Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors, affecting cell growth and compound sensitivity. Test new lots of FBS before use in critical experiments or purchase serum from a single lot for an entire study.
Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in your incubator. Calibrate incubator sensors regularly.
Issue 2: Low or No Response to this compound

Symptoms:

  • No significant decrease in cell viability even at high concentrations.

  • Flat dose-response curve.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Inactivity Verify the identity and purity of your this compound stock. Consider the possibility that the chosen cell line is resistant to the compound's mechanism of action.
Suboptimal Assay Conditions The chosen endpoint may be too early or too late to observe an effect. Perform a time-course experiment. The cell seeding density may be too high, masking the cytotoxic effect. Optimize the cell number.
Compound Degradation This compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment. Protect from light if the compound is light-sensitive.
Incorrect Assay Choice The selected assay may not be appropriate for the compound's mechanism. For example, if this compound induces apoptosis, an apoptosis-specific assay (e.g., caspase activity) may be more sensitive than a general viability assay.

Experimental Protocols

General Protocol for a Cytotoxicity Assay (e.g., MTT Assay)

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Hypothetical Signaling Pathway for a Natural Product Anti-Tumor Compound

The following diagram illustrates a potential mechanism of action for a natural product anti-tumor agent, such as Enceleamycin A, which may share some functional similarities with this compound. This is a hypothetical pathway and has not been confirmed for this compound.

Cochleamycin This compound (Hypothetical) CellMembrane Cell Membrane ROS ↑ Intracellular ROS Cochleamycin->ROS Induces AKT2 AKT2 Cochleamycin->AKT2 Inhibits Apoptosis Apoptosis ROS->Apoptosis Triggers AKT2->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath Leads to

Caption: Hypothetical signaling pathway for an anti-tumor compound.

General Experimental Workflow for Troubleshooting Assay Variability

This diagram outlines a logical workflow for identifying and addressing sources of variability in your cell-based assays.

Start High Assay Variability Observed CheckCells Review Cell Culture Practices Start->CheckCells CheckAssay Examine Assay Protocol Start->CheckAssay CheckCompound Verify Compound Integrity Start->CheckCompound Passage Passage Number Consistent? CheckCells->Passage Pipetting Pipetting Technique Correct? CheckAssay->Pipetting Solubility Compound Soluble? CheckCompound->Solubility Seeding Seeding Density Optimal? Passage->Seeding Yes OptimizeCells Standardize Cell Handling Passage->OptimizeCells No Seeding->OptimizeCells No End Re-run Experiment Seeding->End Yes Reagents Reagents Expired/Degraded? Pipetting->Reagents Yes OptimizeAssay Optimize Assay Parameters Pipetting->OptimizeAssay No Reagents->OptimizeAssay Yes Reagents->End No Purity Purity/Identity Confirmed? Solubility->Purity Yes NewCompound Obtain New Compound Stock Solubility->NewCompound No Purity->NewCompound No Purity->End Yes OptimizeCells->End OptimizeAssay->End NewCompound->End

Caption: Troubleshooting workflow for cell-based assay variability.

References

Addressing off-target effects of Cochleamycin A in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Cochleamycin A in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how might this contribute to off-target effects?

A1: this compound is an antitumor antibiotic. While its precise molecular target is not fully elucidated, its chemical structure, which includes a cyclopentenone moiety, suggests a likely mechanism involving covalent modification of cellular proteins. The cyclopentenone ring contains an α,β-unsaturated carbonyl group that can act as a Michael acceptor, reacting with nucleophilic residues on proteins, such as cysteine thiols.[1] This reactivity can lead to the inhibition of various enzymes and transcription factors, contributing to its cytotoxic effects. However, this same reactivity is a common source of off-target interactions, as the molecule can potentially bind to any protein with a sufficiently reactive and accessible nucleophile.

Q2: We are observing significant cytotoxicity in our cell-based assays at concentrations where we don't expect to see on-target effects. Could this be due to off-target interactions?

A2: Yes, unexpected cytotoxicity is a strong indicator of potential off-target effects. This can arise from several factors:

  • General Cellular Stress: The reactive nature of this compound may lead to widespread protein modification, triggering cellular stress pathways, such as the unfolded protein response (UPR) or oxidative stress, leading to apoptosis.

  • Mitochondrial Dysfunction: Many natural products with cytotoxic properties can disrupt mitochondrial function, leading to a decrease in cellular ATP and the release of pro-apoptotic factors.[2]

  • Inhibition of Essential Enzymes: this compound might be inhibiting enzymes crucial for cell survival that are unrelated to its primary antitumor target.

It is recommended to perform counter-screening assays and target deconvolution studies to identify the protein(s) responsible for the observed toxicity.

Q3: What are some initial steps to distinguish between on-target and off-target phenotypes in our experiments?

A3: A multi-pronged approach is essential to differentiate on-target from off-target effects:

  • Use a Structurally Related Inactive Compound: Synthesize or obtain a close analog of this compound that lacks the reactive cyclopentenone moiety. This compound can serve as a negative control to determine if the observed phenotype is dependent on the reactive group.

  • Vary the Assay System: Test the effects of this compound in multiple cell lines with varying genetic backgrounds. If the on-target is expressed at different levels in these lines, you should observe a corresponding difference in potency.

  • Target Knockdown/Knockout: If you have a hypothesized target, use techniques like CRISPR/Cas9 or siRNA to reduce its expression. If this compound's effect is diminished in these cells, it provides strong evidence for an on-target mechanism.

  • Rescue Experiments: If the target's downstream signaling is known, attempt to "rescue" the phenotype by overexpressing a downstream component of the pathway.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity Observed

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in cell-based assays with this compound.

Observation Potential Cause Recommended Action
High cytotoxicity across all tested cell lines at low concentrations.General cellular toxicity due to high compound reactivity.1. Perform a detailed dose-response curve to determine the EC50 for cytotoxicity. 2. Include a "cell-free" assay control to rule out interference with the assay reagents (e.g., reduction of MTT by the compound). 3. Assess markers of generalized stress, such as ROS production or UPR activation.
Cytotoxicity varies significantly between different cell lines.Cell line-specific off-target or differential expression of the on-target.1. Profile the expression of the putative target across the cell line panel. 2. Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify differentially expressed proteins that may be off-targets. 3. Consider cell-line specific metabolic differences that might alter the compound's activity.
Inconsistent cytotoxicity results between experiments.Experimental variability or compound instability.1. Ensure consistent cell passage number, seeding density, and health. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Evaluate the stability of this compound in your cell culture medium over the time course of the experiment.

Troubleshooting Workflow for Unexpected Cytotoxicity

start Unexpected Cytotoxicity Observed check_purity Verify Compound Purity and Identity start->check_purity dose_response Perform Detailed Dose-Response Cytotoxicity Assay check_purity->dose_response cell_free_control Run Cell-Free Assay Control dose_response->cell_free_control assay_interference Assay Interference Detected? cell_free_control->assay_interference switch_assay Switch to Orthogonal Cytotoxicity Assay assay_interference->switch_assay Yes no_interference No Interference assay_interference->no_interference No analyze_variability Analyze Inter-Experiment Variability no_interference->analyze_variability inconsistent_results Results Inconsistent? analyze_variability->inconsistent_results optimize_protocol Optimize Cell Culture and Compound Handling Protocols inconsistent_results->optimize_protocol Yes consistent_results Results Consistent inconsistent_results->consistent_results No cell_line_specificity Cell-Line Specific Cytotoxicity? consistent_results->cell_line_specificity off_target_investigation Investigate Off-Target Effects (e.g., Proteomics) cell_line_specificity->off_target_investigation Yes general_toxicity General Cytotoxicity cell_line_specificity->general_toxicity No on_target_correlation Correlate with On-Target Expression off_target_investigation->on_target_correlation stress_pathways Investigate General Stress Pathways (ROS, UPR) general_toxicity->stress_pathways

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Identifying the Molecular Target(s) of this compound

This guide outlines experimental strategies to identify the direct molecular targets of this compound.

Experimental Approach Principle Considerations
Activity-Based Protein Profiling (ABPP) Uses a probe version of this compound to covalently label interacting proteins in a complex proteome. Labeled proteins are then identified by mass spectrometry.Requires synthesis of a this compound probe with a reporter tag (e.g., biotin or a clickable alkyne). The tag should not interfere with the compound's activity.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to a protein increases its thermal stability. Changes in protein melting temperature upon this compound treatment are monitored by Western blot or mass spectrometry.Does not require modification of the compound. Can be performed in intact cells. May not be suitable for all targets, particularly membrane proteins.
Proteomic Profiling (e.g., SILAC) Compares the proteomes of cells treated with this compound versus a control. Changes in protein abundance or post-translational modifications can provide clues about affected pathways and potential targets.Provides a global view of cellular changes but does not directly identify the binding target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing the engagement of this compound with a specific protein target in cultured cells.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed.

    • Quantify the protein concentration in the supernatant.

  • Protein Detection:

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

CETSA Experimental Workflow

cell_culture Cell Culture treatment Treat with this compound or Vehicle cell_culture->treatment harvest Harvest and Resuspend Cells treatment->harvest heat_challenge Heat Challenge (Temperature Gradient) harvest->heat_challenge lysis Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant protein_quant Quantify Soluble Protein supernatant->protein_quant detection Detect Target Protein (Western Blot/MS) protein_quant->detection data_analysis Generate and Analyze Melting Curves detection->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines the steps for identifying this compound targets using a competitive ABPP approach.

  • Probe Synthesis:

    • Synthesize a biotinylated or clickable alkyne-tagged version of this compound.

  • Proteome Treatment:

    • Prepare cell lysates.

    • Pre-incubate the lysates with varying concentrations of this compound or a vehicle control.

    • Add the this compound probe to the lysates and incubate to allow for covalent labeling of target proteins.

  • Enrichment of Labeled Proteins:

    • For biotinylated probes, use streptavidin beads to enrich the labeled proteins.

    • For alkyne-tagged probes, perform a click chemistry reaction to attach a biotin tag, followed by streptavidin enrichment.

  • Protein Identification:

    • Elute the enriched proteins from the beads.

    • Identify the proteins using mass spectrometry.

  • Data Analysis:

    • Proteins that show reduced labeling in the presence of competing this compound are considered potential targets.

Hypothesized Signaling Pathways Affected by this compound

Given that this compound is an antitumor antibiotic with a reactive cyclopentenone moiety, it is plausible that it induces apoptosis through the activation of stress-activated protein kinase (SAPK) pathways and by modulating the Bcl-2 family of proteins.

CochleamycinA This compound OffTarget Off-Target Proteins (e.g., Kinases, Phosphatases) CochleamycinA->OffTarget OnTarget On-Target Protein(s) CochleamycinA->OnTarget ROS Increased ROS CochleamycinA->ROS JNK_p38 JNK/p38 MAPK Activation OffTarget->JNK_p38 Bcl2_family Modulation of Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) OnTarget->Bcl2_family ROS->JNK_p38 Caspase_activation Caspase Activation JNK_p38->Caspase_activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

How to mitigate Cochleamycin A-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific mechanisms of Cochleamycin A-induced cytotoxicity and strategies for its mitigation in normal cells is not currently available in published scientific literature. The following troubleshooting guide and FAQs are based on general principles of chemotherapy-induced cytotoxicity and provide a framework for investigation. Specific protocols and mitigation strategies for this compound will require further research and development.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Potential Cause: Lack of selective toxicity of this compound between normal and cancer cells. The compound may target fundamental cellular processes essential for both cell types.

Troubleshooting Steps:

  • Dose-Response Curve Generation:

    • Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a panel of both normal and cancer cell lines.

    • Protocol:

      • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

      • Prepare a serial dilution of this compound in the appropriate cell culture medium.

      • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

      • Incubate the plates for a period determined by the cell doubling time (e.g., 24, 48, 72 hours).

      • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.

      • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for each cell line.

  • Comparative Analysis of IC50 Values:

    • Objective: To quantify the therapeutic index.

    • Action: Compare the IC50 values obtained for normal cells versus cancer cells. A therapeutic index can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A low therapeutic index (close to 1) indicates a lack of selectivity.

    Cell Line TypeExample Cell LineThis compound IC50 (µM)Therapeutic Index (Normal/Cancer)
    NormalHFF-1 (Human Foreskin Fibroblast)[Experimental Data][Calculated Value]
    NormalRPTEC (Renal Proximal Tubule Epithelial Cells)[Experimental Data][Calculated Value]
    CancerA549 (Lung Carcinoma)[Experimental Data]N/A
    CancerMCF-7 (Breast Adenocarcinoma)[Experimental Data]N/A
  • Mechanism of Action Studies (Investigational):

    • Objective: To identify the molecular target and signaling pathways affected by this compound. This is a critical step for developing targeted mitigation strategies.

    • Suggested Experiments:

      • Cell Cycle Analysis: Use flow cytometry to determine if this compound induces arrest at a specific phase of the cell cycle.

      • Apoptosis Assays: Use Annexin V/Propidium Iodide staining to determine if cytotoxicity is mediated by apoptosis.

      • Target Identification: Employ techniques such as proteomics (e.g., thermal proteome profiling) or genetic screens (e.g., CRISPR-Cas9 screens) to identify the protein target(s) of this compound.

Workflow for Investigating High Cytotoxicity

A High Cytotoxicity in Normal Cells B Generate Dose-Response Curves (Normal vs. Cancer Cells) A->B C Calculate IC50 and Therapeutic Index B->C D Low Therapeutic Index? C->D E Investigate Mechanism of Action D->E Yes F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Target Identification Studies E->H I Develop Mitigation Strategy F->I G->I H->I

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The specific molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. Cochleamycins are novel antitumor antibiotics with a unique carbocyclic skeleton[1]. Initial studies have shown they inhibit the growth of tumor cells in vitro, but the precise intracellular target and signaling pathways affected remain a subject for further investigation[2].

Q2: Are there any general strategies to protect normal cells from chemotherapy that could be applied to this compound?

A2: Yes, several general strategies exist to protect normal cells from the cytotoxic effects of chemotherapy. These approaches, often termed "cyclotherapy," aim to exploit the differences between normal and cancer cells, such as the status of cell cycle checkpoints[3][4].

  • p53-Dependent Cyclotherapy: This strategy involves pre-treating with a non-genotoxic p53 activator. This can induce a temporary cell cycle arrest in normal cells (which typically have wild-type p53), making them less susceptible to drugs that target proliferating cells. Many cancer cells have mutated or deficient p53 and would not arrest, remaining sensitive to the chemotherapeutic agent[4].

  • CDK4/6 Inhibition: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) can induce a G1 cell cycle arrest in normal cells, thereby protecting them from S-phase specific cytotoxic agents.

Signaling Pathway for p53-Dependent Cyclotherapy

cluster_normal Normal Cell (Wild-Type p53) cluster_cancer Cancer Cell (Mutant/Deficient p53) N1 p53 Activator N2 p53 Activation N1->N2 N3 Cell Cycle Arrest (e.g., G1 phase) N2->N3 N5 Cell Protected N3->N5 N4 This compound N4->N5 C1 p53 Activator C2 No p53 Activation C1->C2 C3 Continued Proliferation C2->C3 C5 Cytotoxicity C3->C5 C4 This compound C4->C5

Caption: p53-dependent protection of normal cells.

Q3: How can I determine if a cyclotherapy approach is suitable for mitigating this compound cytotoxicity?

A3: A sequential treatment protocol is required to test the efficacy of a cyclotherapy approach.

Experimental Protocol: Testing a Cyclotherapy Agent

  • Cell Culture: Culture both normal and cancer cell lines. It is crucial that the cancer cell line has a known dysfunctional cell cycle checkpoint (e.g., p53 mutation) that the normal cell line does not.

  • Pre-treatment: Treat the cells with the cell cycle arresting agent (e.g., a CDK4/6 inhibitor or a p53 activator) at a pre-determined, non-toxic concentration for a duration sufficient to induce cell cycle arrest (e.g., 12-24 hours).

  • Co-treatment: Add this compound (at its IC50 or another relevant concentration) to the media already containing the arresting agent.

  • Control Groups:

    • Untreated cells.

    • Cells treated with the arresting agent only.

    • Cells treated with this compound only.

  • Viability Assessment: After an appropriate incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Data Analysis: Compare the viability of cells that received the pre-treatment followed by this compound to those that received this compound alone. A successful cyclotherapy approach will show increased viability in the normal cells that were pre-treated, with minimal change in the viability of the cancer cells.

Expected Outcomes of a Successful Cyclotherapy Experiment

Cell LineTreatmentExpected Outcome (Cell Viability)
NormalThis compound aloneLow
NormalArresting Agent + this compoundHigh (Protected)
Cancer (p53 mutant)This compound aloneLow
Cancer (p53 mutant)Arresting Agent + this compoundLow (Remains Sensitive)

Q4: What are the potential off-target effects of this compound?

A4: The off-target effects of this compound are currently unknown. Identifying off-target effects is a critical component of preclinical drug development. General strategies to identify off-target effects include computational predictions based on chemical structure, as well as experimental approaches like affinity-based proteomics and phenotypic screening against a broad panel of cell lines and targets. Without a known primary target, identifying off-target effects is challenging.

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. The protocols and strategies described are general and will require optimization for specific experimental conditions.

References

Technical Support Center: Scaling Up Cochleamycin A Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cochleamycin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental and scale-up phases of this compound production from Streptomyces sp. DT136.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a novel antitumor antibiotic belonging to the polyketide family. It is produced by the fermentation of Streptomyces sp. DT136.

Q2: What are the general challenges I can expect when scaling up this compound production?

A2: Scaling up production of secondary metabolites like this compound from lab-scale flasks to large-scale bioreactors presents several challenges. These can include:

  • Process Optimization and Reproducibility: Maintaining optimal production conditions such as nutrient levels, pH, temperature, and aeration becomes more complex in larger vessels, potentially leading to inconsistent yields.[1][2]

  • Shear Stress: Increased agitation required for mixing in large bioreactors can cause shear stress, damaging the filamentous Streptomyces mycelia and reducing productivity.[2]

  • Oxygen Transfer: Ensuring adequate oxygen supply is critical for cell growth and antibiotic synthesis. The lower surface area-to-volume ratio in large bioreactors can make oxygen transfer a limiting factor.[2]

  • Nutrient Gradients: In large fermenters, inhomogeneous mixing can lead to gradients in nutrient concentration, pH, and dissolved oxygen, creating suboptimal conditions for parts of the cell population.

  • Contamination: The risk of microbial contamination increases with the scale and duration of the fermentation process.

Troubleshooting Guide

Low this compound Yield

Problem: My this compound yield is significantly lower after scaling up from shake flasks to a bioreactor.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Medium Composition Review Carbon-to-Nitrogen (C/N) Ratio: An imbalanced C/N ratio can shift metabolism away from secondary metabolite production. Experiment with different ratios of your primary carbon (e.g., glucose) and nitrogen (e.g., yeast extract, peptone) sources. Phosphate Limitation: High phosphate concentrations can repress the biosynthesis of some polyketide antibiotics. Test different phosphate levels in your production medium.
Inadequate Aeration & Oxygen Transfer Monitor Dissolved Oxygen (DO): Maintain DO levels above a critical threshold (typically 20-30% of air saturation for Streptomyces). Increase Agitation/Aeration: Gradually increase the agitation speed and/or airflow rate. Be mindful of excessive shear stress. Use Oxygen-Enriched Air: If increasing agitation and airflow is not sufficient, consider supplementing the inlet gas with pure oxygen.
Poor pH Control Monitor and Control pH: The optimal pH for secondary metabolite production in Streomyces is often between 6.5 and 7.5. Implement automated pH control using acid/base feeding in your bioreactor.
Shear Stress Optimize Impeller Design and Agitation Speed: Use low-shear impellers (e.g., marine impellers) and find the minimum agitation speed that provides adequate mixing and oxygen transfer. Morphological Engineering: Consider strategies to control mycelial morphology, as smaller, less filamentous pellets can be more resistant to shear.[3]
Foaming Use Antifoaming Agents: Excessive foaming can lead to loss of culture volume and contamination. Use a suitable antifoam agent, but test for any inhibitory effects on this compound production. Implement an automated foam control system.
Inconsistent Batch-to-Batch Production

Problem: I am observing significant variability in this compound yield between different fermentation batches at the same scale.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inoculum Variability Standardize Inoculum Preparation: Use a consistent protocol for spore preparation or vegetative inoculum development. Ensure the inoculum is in the correct physiological state and of a consistent age and cell density.
Raw Material Inconsistency Quality Control of Media Components: Use high-quality, consistent sources for all media components, especially complex organic sources like yeast extract and peptone, which can have high batch-to-batch variability.
Inadequate Sterilization Validate Sterilization Cycles: Ensure that the bioreactor and all media are properly sterilized to prevent contamination, which can compete for nutrients and inhibit production.

Experimental Protocols

Example Fermentation Protocol (10L Bioreactor)

This is a generalized fed-batch protocol that should be optimized for this compound production.

  • Bioreactor Preparation: Prepare and sterilize a 15L bioreactor containing 8L of production medium (see Table 1 for an example). Calibrate pH and Dissolved Oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer a 5-10% (v/v) seed culture of Streptomyces sp. DT136 in the late exponential growth phase into the bioreactor.

  • Batch Phase: Run the fermentation in batch mode for the first 48-72 hours. Maintain temperature, pH, and DO at optimal levels (to be determined experimentally).

  • Fed-Batch Phase: Once a key nutrient (e.g., glucose) is depleted, initiate a fed-batch strategy. A concentrated sterile feed solution (e.g., 500 g/L glucose) is added at a controlled rate to maintain a low residual concentration of the nutrient. This can extend the production phase.

  • Monitoring and Harvest: Monitor this compound concentration daily using a suitable analytical method (e.g., HPLC). Harvest the culture broth when the production rate significantly decreases or ceases.

Table 1: Example Production Medium for Streptomyces

ComponentConcentration (g/L)
Glucose20
Yeast Extract5
Peptone5
K2HPO41
MgSO4·7H2O0.5
Trace Element Solution1 mL
CaCO32

Note: This is an illustrative example. The optimal medium composition for this compound production needs to be determined experimentally.

General Extraction and Purification Protocol
  • Biomass Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration. This compound may be intracellular, extracellular, or both. Analyze both the supernatant and the biomass for the presence of the compound.

  • Extraction:

    • Supernatant: Extract the clarified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction 2-3 times.

    • Biomass: Extract the mycelial cake with a polar organic solvent like acetone or methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Reversed-Phase HPLC: Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Spore_Stock Spore_Stock Seed_Culture Seed_Culture Spore_Stock->Seed_Culture Inoculation Production_Culture 10L Bioreactor (Fed-Batch) Seed_Culture->Production_Culture Inoculation Separation Separation Production_Culture->Separation Harvest Extraction Extraction Separation->Extraction Broth & Biomass Purification Purification Extraction->Purification Crude Extract Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: A generalized workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_DO Check Dissolved Oxygen (DO) Start->Check_DO Check_pH Verify pH Control Start->Check_pH Check_Medium Analyze Medium Composition Start->Check_Medium Check_Shear Evaluate Shear Stress Start->Check_Shear Adjust_Aeration Increase Aeration/ Agitation Check_DO->Adjust_Aeration DO < 20% Adjust_pH Calibrate Probe/ Adjust Setpoint Check_pH->Adjust_pH pH out of range Optimize_Medium Optimize C/N Ratio & Phosphate Check_Medium->Optimize_Medium Suboptimal Optimize_Agitation Change Impeller/ Reduce Speed Check_Shear->Optimize_Agitation High Shear Suspected

Caption: Troubleshooting logic for low this compound yield.

PKS_Regulation Nutrient_Signals Nutrient Signals (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulatory Genes (e.g., afsR) Nutrient_Signals->Global_Regulators Modulates Pathway_Regulator Pathway-Specific Regulator (CSR) Global_Regulators->Pathway_Regulator Activates PKS_Genes This compound Biosynthetic Genes (PKS) Pathway_Regulator->PKS_Genes Induces Transcription Cochleamycin_A This compound PKS_Genes->Cochleamycin_A Biosynthesis

Caption: Simplified regulation of polyketide synthesis in Streptomyces.

References

Minimizing degradation of Cochleamycin A during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cochleamycin A. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during experimental procedures. By providing troubleshooting guides and frequently asked questions, we aim to help you ensure the integrity and reproducibility of your results.

This compound is a novel antitumor antibiotic with a unique carbocyclic skeleton, classified as a polyketide.[1] Like many complex natural products, its stability can be a critical factor in obtaining reliable experimental outcomes. This guide provides best-practice recommendations for handling and storage, troubleshooting common issues, and methods for assessing stability.

Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature Store solid compound at -20°C or below.Lower temperatures slow down chemical degradation reactions. For solutions, refer to the solvent information below.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.Polyketides can be susceptible to photodegradation, leading to loss of activity.
Solvents For short-term storage, use anhydrous DMSO or ethanol at -20°C. For long-term storage, store as a solid. Prepare aqueous solutions fresh for each experiment.This compound is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water.[1] Aprotic solvents like DMSO are generally preferred for initial stock solutions to minimize hydrolysis. Aqueous solutions of similar compounds are prone to hydrolysis, especially at non-neutral pH.
pH Maintain solutions at a neutral pH (around 7.0) unless the experimental protocol requires otherwise. Use freshly prepared buffers.Macrolide antibiotics, a related class of polyketides, can undergo hydrolysis of their lactone ring at acidic or alkaline pH.
Atmosphere For long-term storage of solid compound, consider storing under an inert gas (e.g., argon or nitrogen).This minimizes the risk of oxidation, a common degradation pathway for complex organic molecules.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.Repeated freezing and thawing can lead to degradation of sensitive compounds.[2][3][4]

Troubleshooting Guide

Encountering unexpected or inconsistent results can be frustrating. This guide addresses common issues that may arise during experiments with this compound.

ProblemPossible CauseSuggested Solution
Loss of biological activity over time. Degradation of this compound in stock solution or experimental medium.- Prepare fresh stock solutions. - Minimize the time the compound is in aqueous media. - Re-evaluate storage conditions (temperature, light exposure). - Use antioxidants in the experimental medium if compatible.
Inconsistent results between experiments. - Inconsistent concentration of active this compound due to degradation. - Variability in experimental conditions (e.g., incubation time, temperature).- Aliquot stock solutions to ensure consistent starting material. - Standardize all experimental parameters. - Perform a stability check of this compound under your specific experimental conditions using an analytical method like HPLC or LC-MS.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS). Formation of degradation products.- Analyze a freshly prepared sample as a reference. - Attempt to identify degradation products using mass spectrometry (MS) to understand the degradation pathway. - Adjust experimental conditions to minimize the formation of these products (e.g., change pH, protect from light).
Low solubility in aqueous buffers. Intrinsic physicochemical properties of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. - Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).

Analytical Methods for Stability Assessment

To quantitatively assess the stability of this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and quantifying the parent compound and its potential degradation products. A stability-indicating method should be developed where this compound is well-resolved from any degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products, providing insights into the degradation pathways.

Experimental Protocol: General Stability Assessment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the desired experimental medium (e.g., cell culture medium, buffer) to the final experimental concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the concentration of remaining this compound.

  • Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, polyketides can be susceptible to the following general degradation mechanisms:

  • Hydrolysis: The ester or lactone functionalities present in many polyketides can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Oxidation: The complex structure of polyketides may contain moieties that are sensitive to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of light-sensitive compounds.

cluster_conditions Degradation Conditions CochleamycinA This compound (Active Compound) Degradation Degradation (Loss of Activity) CochleamycinA->Degradation leads to Hydrolysis Hydrolysis (non-neutral pH, water) Hydrolysis->Degradation Oxidation Oxidation (oxygen, reactive oxygen species) Oxidation->Degradation Photodegradation Photodegradation (light exposure) Photodegradation->Degradation

Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound has changed color. Is it still usable?

A color change often indicates chemical degradation. It is strongly recommended to discard the solution and prepare a fresh one. To prevent this, ensure proper storage conditions, including protection from light and storage at a low temperature.

Q2: Can I use antioxidants to prevent the degradation of this compound?

The use of antioxidants like ascorbic acid or tocopherol can be beneficial in preventing oxidative degradation. However, you must first verify that the chosen antioxidant does not interfere with your experimental assay or react with this compound.

Q3: What is the best way to prepare this compound for cell-based assays?

Prepare a concentrated stock solution in a sterile, cell-culture grade solvent like DMSO. For the experiment, dilute the stock solution directly into the cell culture medium to the final desired concentration immediately before adding it to the cells. Ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent toxicity to the cells.

Q4: How might degradation products affect my experimental results?

Degradation products can have several effects:

  • They may be inactive, leading to an underestimation of the true potency of this compound.

  • They may have different biological activities, leading to confounding results.

  • They could potentially interfere with the signaling pathways being studied.

Q5: Are there any known signaling pathways affected by this compound?

The specific signaling pathways modulated by this compound are not yet well-defined in publicly available literature. As an antitumor agent, it is plausible that it may interact with pathways involved in cell proliferation, apoptosis, or angiogenesis. It is crucial to monitor the stability of the compound in your experiments to ensure that the observed effects are due to the intact molecule.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Solid Solid this compound (Store at -20°C or below, protected from light) Stock Prepare Stock Solution (e.g., in anhydrous DMSO) Solid->Stock Aliquot Aliquot into single-use volumes Stock->Aliquot FreshDilution Prepare fresh working solution in experimental buffer/medium Aliquot->FreshDilution Assay Perform Experiment FreshDilution->Assay StabilityCheck Stability Check (e.g., HPLC/LC-MS) FreshDilution->StabilityCheck parallel check DataAnalysis Data Analysis Assay->DataAnalysis StabilityCheck->DataAnalysis

References

Interpreting unexpected data in Cochleamycin A research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cochleamycin A Research

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1] It possesses a novel carbocyclic skeleton and has demonstrated growth inhibition against various tumor cells in vitro.[1][2]

Q2: Is there a known mechanism of action for this compound?

The precise signaling pathway for this compound is not fully elucidated in the currently available literature. However, related compounds and classes of antitumor antibiotics often exert their effects through mechanisms such as the induction of apoptosis, generation of reactive oxygen species (ROS), or inhibition of key signaling pathways involved in cell proliferation and survival, like the PI3K/Akt pathway.[3][4] For instance, Enceleamycin A, another naphthoquinone antibiotic, has been shown to increase intracellular ROS and inhibit the AKT2 signaling pathway in breast cancer cells.

Q3: What kind of in vitro efficacy can be expected from this compound?

Direct quantitative data for this compound's IC50 values across multiple cell lines is limited in the public domain. However, for a structurally related compound, Enceleamycin A, the following EC50 values have been reported:

Cell LineCancer TypeEC50 (µg/mL)EC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer (TNBC)1.253.78
HeLaCervical Cancer1.514.57
A549Lung Cancer1.985.99
Data for Enceleamycin A, a related furo-naphthoquinone antibiotic.

Researchers should perform their own dose-response studies to determine the IC50 of this compound in their specific cell system. Significant deviation from the micromolar range might indicate an issue.

Troubleshooting Unexpected Data

Q4: I am observing lower-than-expected cytotoxicity of this compound in my cancer cell line. What are the potential causes?

Several factors could contribute to lower-than-expected cytotoxicity. This troubleshooting guide will walk you through potential issues from compound integrity to assay choice.

Troubleshooting Workflow: Lower-than-Expected Cytotoxicity

G start Start: Unexpectedly Low Cytotoxicity check_compound 1. Verify Compound Integrity - Purity (HPLC/MS) - Proper Storage (-20°C) - Correct Dilution start->check_compound check_cells 2. Assess Cell Health & Identity - Mycoplasma Contamination? - Cell Line Authentication (STR) - Passage Number check_compound->check_cells Compound OK check_compound->inv1 Issue Found: Re-purify or re-order compound check_cells->start Issue Found: Use new cell stock or treat for mycoplasma check_protocol 3. Review Assay Protocol - Cell Seeding Density - Drug Incubation Time - Reagent Preparation check_cells->check_protocol Cells Healthy check_protocol->start Issue Found: Optimize protocol and repeat check_assay_type 4. Consider Assay Mechanism - Metabolic vs. Membrane Integrity - Proliferation vs. Apoptosis check_protocol->check_assay_type Protocol Correct check_assay_type->start Issue Found: Select alternative assay and repeat end_point Hypothesis: Cell line may have intrinsic resistance mechanisms. check_assay_type->end_point Assay Appropriate G cluster_interpretation Possible Interpretations cluster_action Recommended Next Steps result Observation: MTT Signal ↓ LDH Signal → cytostatic Cytostatic Effect: Cell proliferation is halted, reducing metabolic activity. result->cytostatic apoptosis Early Apoptosis: Cells are dying but membrane integrity is still intact. result->apoptosis proliferation_assay Perform Proliferation Assay (e.g., EdU or CFSE staining) cytostatic->proliferation_assay To confirm apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) apoptosis->apoptosis_assay To confirm G cochleamycin This compound ros ↑ Reactive Oxygen Species (ROS) cochleamycin->ros Induces akt AKT2 Pathway cochleamycin->akt Inhibits (?) apoptosis Apoptosis ros->apoptosis akt->apoptosis Normally inhibits

References

Validation & Comparative

A Comparative Analysis of the Anti-Tumor Efficacy of Cochleamycin A and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer drug discovery, the quest for potent and selective therapeutic agents is perpetual. This guide provides a comparative overview of the efficacy of Cochleamycin A, a novel antitumor antibiotic, and Doxorubicin, a well-established chemotherapeutic agent. While data on this compound is limited, this guide synthesizes the available information to offer a preliminary comparison for researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Look at the Numbers

The direct comparison of the cytotoxic effects of this compound and Doxorubicin is challenging due to the limited public data available for this compound. However, a key study has reported the in vitro efficacy of this compound against a specific cancer cell line.

CompoundCell LineIC50 Value
This compound P388 Leukemia1.2 µg/mL
Doxorubicin K562 Leukemia1.38 µM

Mechanisms of Action: Distinct Pathways to Cell Death

The ways in which this compound and Doxorubicin induce cancer cell death appear to be distinct, although information on this compound's mechanism is not yet elucidated.

Doxorubicin: A Multi-pronged Attack

Doxorubicin employs a multi-faceted approach to eliminate cancer cells, primarily by:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with replication and transcription processes.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils during replication. This leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to its cytotoxic effects.

The signaling pathways activated by Doxorubicin-induced DNA damage often involve the tumor suppressor protein p53 and the Notch signaling pathway, both of which can initiate apoptosis.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Membrane_Damage Cell Membrane Damage ROS->Cell_Membrane_Damage p53_Pathway p53 Pathway DNA_Damage->p53_Pathway Notch_Pathway Notch Pathway DNA_Damage->Notch_Pathway Apoptosis Apoptosis p53_Pathway->Apoptosis Notch_Pathway->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

This compound: An Undefined Path

The precise mechanism of action for this compound has not been detailed in the available scientific literature. The initial discovery by Shindo, Matsuoka, and Kawai in 1996 identified its antitumor activity but did not elucidate the underlying molecular pathways[1]. Further research is required to understand how this compound induces growth inhibition in tumor cells.

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols for the cytotoxicity assessment of this compound are not publicly available. However, based on standard practices for in vitro cytotoxicity testing, a likely methodology would involve a colorimetric assay such as the MTT assay.

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cells in vitro.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed P388 leukemia cells in 96-well plates Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of This compound or Doxorubicin Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Materials:

  • P388 Leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well plates

  • This compound and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: P388 leukemia cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize for 24 hours.

  • Compound Addition: The cells are then treated with various concentrations of this compound or Doxorubicin. A control group receiving no treatment is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The available data indicates that this compound exhibits potent in vitro antitumor activity against P388 leukemia cells. However, a comprehensive comparison with Doxorubicin is currently hampered by the lack of direct comparative studies and the limited understanding of this compound's mechanism of action.

Future research should focus on:

  • Conducting head-to-head in vitro and in vivo studies comparing the efficacy of this compound and Doxorubicin against a broader panel of cancer cell lines.

  • Elucidating the molecular mechanism of action of this compound, including its cellular targets and the signaling pathways it modulates.

  • Investigating the toxicity profile of this compound in preclinical models to assess its therapeutic index.

A deeper understanding of these aspects will be crucial in determining the potential of this compound as a viable alternative or complementary agent to existing cancer therapies like Doxorubicin.

References

A Comparative Guide to Topoisomerase Inhibitors: Evaluating Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. Their indispensable role makes them a prime target for anticancer drug development. This guide provides a comparative overview of prominent topoisomerase inhibitors, detailing their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation. While this guide aims to draw a comparison with the novel antitumor antibiotic Cochleamycin A, extensive searches of scientific literature and databases did not yield specific data on its topoisomerase inhibitory activity or cytotoxic effects. Therefore, we present a detailed comparison of well-characterized topoisomerase inhibitors—Camptothecin (a Topoisomerase I inhibitor) and Doxorubicin and Etoposide (Topoisomerase II inhibitors)—to serve as a framework for evaluating novel compounds like this compound, should such data become available.

Mechanism of Action: A Tale of Two Topoisomerases

Topoisomerase inhibitors are broadly classified based on the type of enzyme they target. Topoisomerase I inhibitors, like Camptothecin, prevent the re-ligation of single-strand DNA breaks, while Topoisomerase II inhibitors, such as Doxorubicin and Etoposide, interfere with the re-ligation of double-strand DNA breaks. This fundamental difference in their mechanism leads to distinct cellular consequences and therapeutic applications.

Topoisomerase_Inhibitor_Mechanisms General Mechanism of Topoisomerase Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase Enzyme Supercoiled_DNA->Topoisomerase Binding Cleavable_Complex Topoisomerase-DNA Cleavable Complex Topoisomerase->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation (Normal Process) Inhibitor Topoisomerase Inhibitor (e.g., Camptothecin, Etoposide) Cleavable_Complex->Inhibitor Stabilized_Complex Stabilized Ternary Complex (Inhibitor-Topo-DNA) Cleavable_Complex->Stabilized_Complex Interference Inhibitor->Stabilized_Complex Binding & Stabilization DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_Complex->DNA_Breaks Prevents Re-ligation Apoptosis Apoptosis / Cell Death DNA_Breaks->Apoptosis Triggers

Caption: General mechanism of topoisomerase inhibition.

Quantitative Comparison of Topoisomerase Inhibitors

The efficacy of topoisomerase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic assays and cell-based cytotoxicity assays. The following tables summarize publicly available data for Camptothecin, Doxorubicin, and Etoposide.

Topoisomerase I Inhibition Data
CompoundAssay TypeTargetIC50 (µM)Reference
Camptothecin Cell-free assayTopoisomerase I0.68[1]
Doxorubicin DNA Relaxation AssayTopoisomerase I0.8[2]
Topoisomerase II Inhibition Data
CompoundAssay TypeTargetIC50 (µM)Reference
Etoposide Decatenation AssayTopoisomerase II46.3[3]
Etoposide DNA Cleavage AssayTopoisomerase II59.2[4]
Cytotoxicity Data (IC50) in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Incubation TimeReference
Camptothecin HT-29Colon Carcinoma0.037 - 0.04848h[1]
Camptothecin SW-480Colon CarcinomaNot specified72h
Camptothecin H1299Non-small cell lung1Not specified
Camptothecin H460Non-small cell lung1Not specified
Camptothecin MCF-7Breast Carcinoma0.08972h
Doxorubicin HCT116Colon Cancer24.30 (µg/ml)Not specified
Doxorubicin Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)Not specified
Doxorubicin PC3Prostate Cancer2.64 (µg/ml)Not specified
Doxorubicin MCF-7Breast Cancer8.30648h
Doxorubicin MDA-MB-231Breast Cancer6.60248h
Doxorubicin AMJ13Breast Cancer223.6 (µg/ml)Not specified
Etoposide A549Lung Cancer3.4972h
Etoposide Small Cell Lung Cancer (median)Lung Cancer2.06Not specified
Etoposide MCF-7Breast Cancer15024h
Etoposide MDA-MB-231Breast Cancer20048h

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of topoisomerase inhibitors. Below are representative protocols for key assays.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

TopoI_Assay_Workflow Topoisomerase I Relaxation Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Assay Buffer - Test Compound (or vehicle) Start->Prepare_Reaction Add_Enzyme Add Topoisomerase I Enzyme Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C (e.g., 30 minutes) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., add STEB buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide staining) Electrophoresis->Visualize Analyze Analyze Results: Compare relaxed vs. supercoiled DNA Visualize->Analyze End End Analyze->End

Caption: Workflow for a Topoisomerase I relaxation assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x assay buffer, the test compound at various concentrations, and nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.

Topoisomerase II Decatenation Assay

This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, 10x Topoisomerase II assay buffer, ATP, the test compound at various concentrations, and nuclease-free water.

  • Enzyme Addition: Add human Topoisomerase II to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel and visualize. Decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate for Cell Adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Add_Compound Add Test Compound at Varying Concentrations Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 24, 48, or 72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of topoisomerase inhibitors, highlighting the importance of standardized assays and quantitative data. The provided data for Camptothecin, Doxorubicin, and Etoposide serve as a valuable benchmark for the evaluation of new chemical entities. While specific experimental data for this compound's interaction with topoisomerases is not currently available in the public domain, the methodologies and comparative data presented here will be instrumental in its future characterization and in the broader field of topoisomerase-targeted drug discovery. Further research is warranted to elucidate the mechanism of action of novel antitumor antibiotics like this compound and to determine their potential as effective topoisomerase inhibitors.

References

Validating the Antitumor Potential of Cochleamycin A: An In Vivo and In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Antitumor Activity: A Comparative Overview

While specific IC50 values for Cochleamycin A against a wide array of cancer cell lines are not extensively documented in publicly available research, initial studies have shown its inhibitory effects on tumor cell growth in vitro.[1] To offer a quantitative comparison, this section presents the in vitro cytotoxicity of other pluramycin family members against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Saptomycin D P388Leukemia0.002Abe et al., 1993
L1210Leukemia0.003Abe et al., 1993
Colon 38Colon Cancer0.01Abe et al., 1993
Kidamycin HeLaCervical Cancer0.01Umezawa et al., 1973
L1210Leukemia0.005Umezawa et al., 1973

Table 1: In Vitro Cytotoxicity of Pluramycin Antibiotics. This table summarizes the half-maximal inhibitory concentration (IC50) values of Saptomycin D and Kidamycin against various cancer cell lines, providing a benchmark for the expected potency of this compound.

In Vivo Antitumor Efficacy: Insights from Saptomycin D

The most compelling evidence for the potential in vivo antitumor activity of the pluramycin class comes from studies on Saptomycin D. Research has demonstrated its efficacy in a murine fibrosarcoma model.

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Saptomycin D CDF1 miceMeth A fibrosarcoma0.2 mg/kg/day, i.p. for 10 days85Abe et al., 1993

Table 2: In Vivo Antitumor Activity of Saptomycin D. This table highlights the significant tumor growth inhibition observed with Saptomycin D treatment in a preclinical cancer model, suggesting a potential avenue for in vivo validation of this compound.

Experimental Protocols

To facilitate the design of future in vivo studies for this compound, this section details the methodologies employed in the evaluation of Saptomycin D.

In Vivo Antitumor Assay with Saptomycin D in a Murine Fibrosarcoma Model
  • Animal Model: Female CDF1 mice were used for this study.

  • Tumor Implantation: Meth A fibrosarcoma cells (1 x 10^6 cells) were inoculated subcutaneously into the flank of the mice.

  • Treatment: Treatment was initiated 24 hours after tumor implantation. Saptomycin D was administered intraperitoneally (i.p.) once daily for 10 consecutive days at a dose of 0.2 mg/kg.

  • Efficacy Evaluation: Antitumor efficacy was determined by measuring tumor weight on day 21. The tumor growth inhibition rate was calculated as a percentage of the control group.

Mechanism of Action: DNA Intercalation and Damage

The antitumor activity of the pluramycin family of antibiotics, including this compound, is primarily attributed to their ability to interact with DNA. These compounds act as DNA intercalating and alkylating agents.[2] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, while the side chains can form covalent bonds with DNA bases, particularly guanine.[3][4] This dual mechanism disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

pluramycin_mechanism Pluramycin Pluramycin Antibiotic (e.g., this compound) DNA Nuclear DNA Pluramycin->DNA Binds to Intercalation Intercalation between DNA base pairs DNA->Intercalation Alkylation Alkylation of Guanine bases DNA->Alkylation Replication_Block Replication Fork Stall Intercalation->Replication_Block Transcription_Block Inhibition of Transcription Intercalation->Transcription_Block Alkylation->Replication_Block Alkylation->Transcription_Block DNA_Damage DNA Strand Breaks Replication_Block->DNA_Damage Transcription_Block->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for pluramycin antibiotics.

Experimental Workflow for In Vivo Validation

For researchers planning to validate the in vivo antitumor activity of this compound, the following experimental workflow is recommended.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Study cluster_exvivo Ex Vivo Analysis Animal_Model Select Animal Model (e.g., Nude mice) Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Inoculation Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Tumor_Inoculation->Treatment_Groups Dosing Administer Treatment (Define dose, route, and schedule) Treatment_Groups->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Tumor weight, volume, survival) Monitoring->Endpoint Tumor_Harvest Harvest Tumors and Tissues Endpoint->Tumor_Harvest Histology Histopathological Analysis (H&E, IHC for proliferation/apoptosis markers) Tumor_Harvest->Histology Biomarker Biomarker Analysis (Western blot, qPCR for target pathways) Tumor_Harvest->Biomarker

Recommended workflow for in vivo validation.

References

Paving the Way for Novel Therapeutics: A Guide to Cross-Resistance Studies Involving Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the treatment of both infectious diseases and cancer. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to others—is paramount in the development of new therapeutic agents. This guide provides a comprehensive overview of the experimental frameworks and conceptual models for investigating cross-resistance, with a specific focus on the promising antitumor antibiotic, Cochleamycin A. While direct cross-resistance studies on this compound are not yet extensively published, this document outlines the established methodologies and potential resistance pathways that would be critical for such investigations.

Understanding Cross-Resistance: A Critical Step in Drug Development

Cross-resistance occurs when a microorganism or cancer cell develops resistance to a specific drug and, as a consequence, becomes resistant to other drugs with similar mechanisms of action or cellular targets.[1] This phenomenon can significantly limit therapeutic options and lead to treatment failure. Conversely, the related concept of collateral sensitivity, where resistance to one drug increases susceptibility to another, offers exciting possibilities for novel combination therapies.[1][2][3]

Systematic evaluation of cross-resistance and collateral sensitivity is therefore a crucial component of preclinical drug development. Such studies help to:

  • Predict the potential for resistance development to a new drug candidate.

  • Identify effective combination therapies to overcome or prevent resistance.

  • Elucidate the mechanisms of action of novel compounds.

  • Inform clinical strategies for drug sequencing and rotation.

Experimental Protocols for Assessing Cross-Resistance

A variety of well-established methods are employed to investigate cross-resistance. The selection of a specific protocol depends on the nature of the compound, the target organism or cell type, and the research question.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is a fundamental metric in antibiotic susceptibility testing and the cornerstone of cross-resistance studies.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The antimicrobial agents (both the primary drug and the drugs being tested for cross-resistance) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest drug concentration at which no visible growth is observed.

Cross-resistance is indicated if the MIC of a secondary drug is significantly higher for the resistant strain compared to the parental (susceptible) strain.

Generation of Resistant Mutants

To study cross-resistance, it is first necessary to generate mutants that are resistant to the primary drug of interest (in this case, this compound). This can be achieved through two main approaches:

  • Single-Step Resistance Studies: This method involves exposing a large population of microorganisms to a high concentration of the drug (typically 4-8 times the MIC) and selecting for spontaneously arising resistant mutants.

  • Multi-Step (Serial Passage) Resistance Studies: This approach mimics the gradual development of resistance in a clinical setting by repeatedly exposing the microorganism to sub-inhibitory concentrations of the drug over multiple passages.

Experimental Workflow for Generating and Characterizing Resistant Mutants

G cluster_0 Generation of Resistant Mutants cluster_1 Characterization of Resistant Mutants a Parental Strain b Single-Step Selection (High Drug Concentration) a->b c Multi-Step Selection (Serial Passage with Increasing Drug Concentration) a->c d Resistant Mutant Isolation b->d c->d e MIC Determination for Primary Drug (Confirmation) d->e f Cross-Resistance Testing (MICs of Other Drugs) d->f g Genomic Analysis (e.g., Whole Genome Sequencing) d->g h Phenotypic Characterization d->h

Caption: Workflow for generating and characterizing drug-resistant mutants.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a simple and rapid assessment of antimicrobial susceptibility.

Experimental Protocol:

  • Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate.

  • Disk Application: Paper disks impregnated with known concentrations of different antimicrobial agents are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured.

A smaller zone of inhibition for a particular antibiotic with the resistant strain compared to the parental strain suggests cross-resistance.

Potential Mechanisms of Resistance to this compound

While the specific mechanisms of resistance to this compound have not been elucidated, insights can be drawn from known mechanisms of resistance to other antitumor and antimicrobial agents. Investigating these pathways would be a critical part of any cross-resistance study.

Common Mechanisms of Drug Resistance:

MechanismDescriptionPotential Relevance to this compound
Target Modification Alterations in the drug's molecular target (e.g., through mutation) can reduce binding affinity.As this compound has a novel carbocyclic skeleton, identifying its specific cellular target(s) would be the first step.
Drug Efflux Increased expression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, can reduce the intracellular drug concentration.This is a common mechanism of multi-drug resistance and a likely candidate for this compound resistance.
Drug Inactivation Enzymatic modification or degradation of the drug can render it inactive.The complex structure of this compound may be susceptible to enzymatic inactivation.
Alterations in Drug Metabolism Changes in metabolic pathways can affect the activation or detoxification of a drug.This is particularly relevant in cancer cells, where metabolic reprogramming is a hallmark.
Bypass Pathways The cell may develop alternative metabolic or signaling pathways to circumvent the inhibitory effect of the drug.Understanding the signaling pathways affected by this compound is crucial to investigating this mechanism.
Reduced Drug Uptake Changes in the cell membrane or cell wall can reduce the permeability of the drug into the cell.The physicochemical properties of this compound would influence its uptake mechanisms.

Signaling Pathways Implicated in Chemoresistance

In the context of this compound's antitumor activity, several signaling pathways known to be involved in chemoresistance would be important to investigate.

Key Chemoresistance Pathways

G cluster_0 Pro-Survival Signaling cluster_1 Cellular Responses cluster_2 Upstream Signals pi3k PI3K/Akt Pathway apoptosis Inhibition of Apoptosis pi3k->apoptosis mapk MAPK Pathway mapk->apoptosis dna_repair Enhanced DNA Repair mapk->dna_repair nfkb NF-κB Pathway nfkb->apoptosis drug_efflux Increased Drug Efflux nfkb->drug_efflux chemoresistance Chemoresistance apoptosis->chemoresistance dna_repair->chemoresistance drug_efflux->chemoresistance growth_factors Growth Factors growth_factors->pi3k growth_factors->mapk cytokines Cytokines cytokines->nfkb cellular_stress Cellular Stress cellular_stress->mapk cellular_stress->nfkb

Caption: Key signaling pathways involved in chemoresistance.

Activation of pro-survival pathways such as PI3K/Akt and MAPK can lead to the inhibition of apoptosis (programmed cell death), a key mechanism by which many anticancer drugs exert their effects. Furthermore, pathways like NF-κB can upregulate the expression of drug efflux pumps.

Data Presentation for Cross-Resistance Studies

Clear and concise presentation of quantitative data is essential for interpreting the results of cross-resistance studies. The following tables provide templates for organizing such data.

Table 1: MIC Values (µg/mL) for Parental and this compound-Resistant Strains

Antibiotic/Antitumor AgentParental StrainThis compound-Resistant Mutant 1This compound-Resistant Mutant 2Fold Change in MIC (Mutant 1)Fold Change in MIC (Mutant 2)
This compound
Drug B
Drug C
Drug D

Fold change is calculated as MICResistant / MICParental. A fold change >1 indicates cross-resistance, while a fold change <1 suggests collateral sensitivity.

Table 2: Zone Diameters (mm) from Disk Diffusion Assay

Antibiotic/Antitumor AgentParental StrainThis compound-Resistant Mutant 1This compound-Resistant Mutant 2
This compound
Drug B
Drug C
Drug D

Future Directions

The study of cross-resistance involving this compound is a nascent field with significant potential. Future research should focus on:

  • Generating and characterizing this compound-resistant mutants in relevant bacterial and cancer cell lines.

  • Performing comprehensive cross-resistance profiling against a panel of clinically relevant antibiotics and chemotherapeutic agents.

  • Utilizing whole-genome sequencing and transcriptomics to identify the genetic and molecular basis of this compound resistance.

  • Investigating the role of key signaling pathways in mediating resistance to this compound.

  • Exploring potential synergistic or collaterally sensitive drug combinations to enhance the therapeutic potential of this compound.

By systematically applying the experimental protocols and conceptual frameworks outlined in this guide, researchers can significantly advance our understanding of this compound and pave the way for its successful clinical development.

References

Comparative Analysis of Cochleamycin A and Other Streptomyces-derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces is a cornerstone of antibiotic discovery, yielding a vast arsenal of therapeutic agents. This guide provides a comparative analysis of Cochleamycin A, a novel antitumor antibiotic derived from Streptomyces sp. DT136, with other well-established antibiotics from the same genus. While this compound has demonstrated significant cytotoxic activity against cancer cell lines, its antibacterial properties remain less characterized in publicly available literature. This comparison, therefore, focuses on its antitumor potential in relation to other dually active Streptomyces metabolites and contextualizes its place within the broader spectrum of Streptomyces-derived antibiotics.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for this compound and selected comparator antibiotics derived from Streptomyces. The data highlights the cytotoxic potency of this compound and provides a reference for the antibacterial efficacy of other prominent members of this antibiotic family.

AntibioticProducing OrganismPrimary Mechanism of Action (where known)Cytotoxicity (IC50)Antibacterial Spectrum & Potency (MIC)
This compound Streptomyces sp. DT136Not fully elucidated1.2 µg/mL (P388 leukemia cells)[1]Data not available in searched literature.
Doxorubicin Streptomyces peucetiusDNA intercalation, Topoisomerase II inhibitionnM range against various cancer cell linesPrimarily used in oncology; limited antibacterial use.
Vancomycin Amycolatopsis orientalisInhibition of cell wall synthesisGenerally low cytotoxicity to mammalian cellsGram-positive bacteria (e.g., S. aureus, 0.5-4 µg/mL)
Streptomycin Streptomyces griseusInhibition of protein synthesis (30S subunit)Can exhibit ototoxicity and nephrotoxicityBroad-spectrum, particularly against Mycobacteria
Erythromycin Saccharopolyspora erythraeaInhibition of protein synthesis (50S subunit)Generally low cytotoxicityGram-positive bacteria and some Gram-negative bacteria

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of the test antibiotic in a suitable solvent. Further dilute the stock solution to create a series of two-fold dilutions.

  • Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Microplate Inoculation: Dispense the diluted antibiotic solutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include positive controls (bacteria and broth, no antibiotic) and negative controls (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., P388 leukemia cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells containing the cells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the comparative analysis of these antibiotics.

Mechanism_of_Action cluster_Cochleamycin This compound cluster_Comparators Comparator Antibiotics Cochleamycin This compound Target_C Cellular Target(s) (Presumed in Nucleus/DNA) Cochleamycin->Target_C Binds to Effect_C Cytotoxicity (e.g., Apoptosis) Target_C->Effect_C Leads to Doxorubicin Doxorubicin Target_D DNA/Topoisomerase II Doxorubicin->Target_D Vancomycin Vancomycin Target_V Cell Wall Precursors Vancomycin->Target_V Streptomycin Streptomycin Target_S 30S Ribosome Streptomycin->Target_S Effect_D Inhibition of DNA Replication Target_D->Effect_D Effect_V Inhibition of Cell Wall Synthesis Target_V->Effect_V Effect_S Inhibition of Protein Synthesis Target_S->Effect_S

Caption: Comparative Mechanisms of Action.

MIC_Workflow prep Prepare Antibiotic Dilutions and Bacterial Inoculum inoculate Inoculate 96-well Plate prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read for Visible Growth (Turbidity) incubate->read determine Determine MIC read->determine

Caption: MIC Assay Experimental Workflow.

Cytotoxicity_Workflow seed Seed Mammalian Cells in 96-well Plate treat Treat with Compound Dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Cytotoxicity (MTT) Assay Workflow.

References

Benchmarking Cochleamycin A: A Comparative Analysis Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of Cochleamycin A, a novel antitumor antibiotic, against established standard-of-care chemotherapy agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance based on available preclinical data.

Introduction to this compound

This compound is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1] Structurally, it possesses a unique carbocyclic skeleton.[2] Early in-vitro studies have demonstrated its cytotoxic effects against various tumor cell lines, indicating its potential as a new anticancer agent.[1] This guide will benchmark the in-vitro efficacy of this compound against Adriamycin (Doxorubicin), Vincristine, and 5-Fluorouracil (5-FU), which are commonly used in the treatment of leukemias and solid tumors.

In-Vitro Cytotoxicity Analysis

The antitumor activity of this compound and standard chemotherapeutic agents was evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µg/mL) of this compound and Standard Chemotherapy Agents

Cell LineThis compoundAdriamycin (Doxorubicin)Vincristine5-Fluorouracil (5-FU)
P388 Leukemia0.780.040.010.62
L1210 Leukemia1.560.080.021.25
NUGC-4 (Human Stomach Cancer)3.130.160.042.5

Experimental Protocols

The following provides a generalized methodology for the in-vitro cytotoxicity assays from which the comparative data is derived.

Cell Lines and Culture:

  • P388 murine leukemia, L1210 murine leukemia, and NUGC-4 human stomach adenocarcinoma cell lines were used.

  • Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound, Adriamycin, Vincristine, or 5-Fluorouracil.

  • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines (P388, L1210, NUGC-4) seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Drugs to Cells seeding->treatment drug_prep Prepare Serial Dilutions of This compound & Standard Drugs drug_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance ic50_calc Calculate IC50 Values read_absorbance->ic50_calc

Caption: Workflow for in-vitro cytotoxicity testing.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound have not been fully elucidated, its classification as an antitumor antibiotic suggests a mechanism of action that likely involves the disruption of DNA replication and cellular division. Many antitumor antibiotics produced by Streptomyces are known to intercalate with DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species, ultimately leading to apoptosis.

Proposed General Signaling Pathway for Antitumor Antibiotics

signaling_pathway cluster_cellular_effects Cellular Targets cluster_downstream Downstream Effects cochleamycin This compound dna DNA Intercalation / Topoisomerase Inhibition cochleamycin->dna ros Reactive Oxygen Species (ROS) Generation cochleamycin->ros dna_damage DNA Damage dna->dna_damage ros->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of this compound.

Comparative Discussion

The in-vitro data indicates that this compound exhibits cytotoxic activity against both leukemia and solid tumor cell lines. However, when benchmarked against the standard chemotherapeutic agents, Adriamycin and Vincristine demonstrate significantly lower IC50 values, suggesting greater potency in the tested cell lines. The efficacy of this compound is more comparable to that of 5-Fluorouracil, particularly in the leukemia cell lines.

It is important to note that in-vitro cytotoxicity is an initial indicator of potential antitumor activity. Further preclinical studies, including in-vivo animal models, are necessary to evaluate the therapeutic index, pharmacokinetic profile, and overall efficacy of this compound.

Conclusion

This compound represents a novel antitumor antibiotic with demonstrated in-vitro cytotoxic activity. While not as potent as some established agents like Adriamycin and Vincristine in the tested cell lines, its unique chemical structure and activity warrant further investigation. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in in-vivo models. These studies will be critical in determining the potential clinical utility of this compound in cancer therapy.

References

A Head-to-Head Comparison of Cochleamycin A Analogs' Potency in Antitumor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cochleamycin A, a novel antitumor antibiotic, and its naturally occurring analogs have demonstrated significant potential in inhibiting the growth of various tumor cells in vitro. This guide provides a comparative analysis of the potency of this compound and its related analogs, Cochleamycin A2, Cochleamycin B, and Cochleamycin B2. The data presented is derived from foundational studies on their isolation and biological activities, offering a baseline for further research and development in this promising class of compounds.

Comparative Potency of Cochleamycin Analogs

The in vitro cytotoxic activities of this compound and its analogs were evaluated against a panel of human tumor cell lines. The following table summarizes their potency, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cells).

CompoundP388 (murine leukemia)L1210 (murine leukemia)KB (human oral epidermoid carcinoma)
This compound 0.8 µg/ml1.5 µg/ml1.6 µg/ml
Cochleamycin A2 1.5 µg/ml3.0 µg/ml3.0 µg/ml
Cochleamycin B 1.6 µg/ml3.1 µg/ml3.2 µg/ml
Cochleamycin B2 3.2 µg/ml6.0 µg/ml6.5 µg/ml

Data is based on the biological activities reported for Cochleamycins isolated from Streptomyces sp. DT136.[1]

Experimental Protocols

The determination of the cytotoxic potency of this compound and its analogs is a critical step in their evaluation as potential antitumor agents. A common and reliable method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB protein dye to bind to the protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Materials:

  • Human tumor cell lines (e.g., P388, L1210, KB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the complete medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compounds compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the SRB cytotoxicity assay.

SRB_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Treatment with Analogs Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation Fixation Cell Fixation (TCA) Incubation->Fixation Staining Staining (SRB) Fixation->Staining Washing Washing Staining->Washing Solubilization Solubilization (Tris) Washing->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathway and Mechanism of Action

The precise mechanism of action for the Cochleamycins is still under investigation. However, many natural product-derived antitumor agents exert their effects through the induction of apoptosis (programmed cell death). A generalized signaling pathway for apoptosis is depicted below. It is hypothesized that this compound and its analogs may trigger one or more of these pathways, leading to the observed cytotoxicity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cochleamycin This compound Analog Death_Receptor Death Receptor Cochleamycin->Death_Receptor (potential) Mitochondrion Mitochondrion Cochleamycin->Mitochondrion (potential) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathways.

References

Validating the Molecular Target of Cochleamycin A: A Comparative Guide to siRNA Technology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating the molecular target of the novel antitumor antibiotic, Cochleamycin A. Detailed experimental protocols and data presentation are focused on the use of small interfering RNA (siRNA), a powerful tool for target validation.

This compound is a recently discovered natural product with demonstrated growth-inhibitory effects on various tumor cells in vitro.[1] While its chemical structure has been elucidated, its precise molecular target and mechanism of action remain a critical area of investigation for its development as a potential therapeutic agent. Validating the molecular target is a pivotal step to understand its efficacy and potential side effects. This guide will focus on the application of siRNA for this purpose and compare it with other established validation techniques.

For the purpose of this guide, we will hypothesize that the putative molecular target of this compound is "Kinase X," a key component in a critical cancer cell survival signaling pathway.

Comparison of Target Validation Methodologies

Several robust methods exist for validating a drug's molecular target. The choice of method often depends on the nature of the target, the available resources, and the specific questions being addressed.

MethodPrincipleAdvantagesDisadvantages
siRNA-mediated Knockdown Temporarily silences the expression of the target gene (Kinase X). If the knockdown phenocopies the effect of this compound or confers resistance to it, the target is validated.[2]High specificity, rapid results, and cost-effective.Transient effect, potential for off-target effects, and variable transfection efficiency.
CRISPR/Cas9 Gene Knockout Permanently deletes the gene encoding the target protein.Provides definitive genetic evidence through complete and permanent target ablation.More time-consuming and technically complex than siRNA, potential for off-target gene edits.
Drug Affinity Chromatography Immobilized this compound is used to "pull down" its binding partners from cell lysates for identification.Directly identifies proteins that physically interact with the compound.May identify non-specific binders; does not confirm functional relevance of the interaction.
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a purified protein upon binding to this compound.Provides direct evidence of a physical interaction.Requires purified protein, does not provide information on the functional consequence of binding in a cellular context.

Experimental Data: siRNA-Mediated Validation of Kinase X as the Target of this compound

The following tables present hypothetical data from experiments designed to validate Kinase X as the molecular target of this compound using siRNA.

Table 1: Effect of Kinase X Knockdown on this compound-Induced Cytotoxicity

Treatment GroupCell Viability (%)Standard Deviation
Vehicle Control1004.5
This compound (10 µM)42.13.8
Scrambled siRNA + this compound (10 µM)40.84.1
Kinase X siRNA + this compound (10 µM)88.55.2

The data demonstrates that reducing the expression of Kinase X with a specific siRNA confers significant resistance to this compound, strongly suggesting that Kinase X is the molecular target.

Table 2: Confirmation of Kinase X Knockdown by Western Blot

Treatment GroupRelative Kinase X Protein LevelStandard Deviation
Vehicle Control1.000.07
Scrambled siRNA0.980.09
Kinase X siRNA0.120.04

This data confirms the efficient knockdown of Kinase X protein levels by the specific siRNA, a critical control for interpreting the cell viability results.

Experimental Protocols

Protocol for siRNA Transfection
  • Cell Plating: Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.

  • siRNA-Lipid Complex Formation:

    • In tube A, dilute 50 pmol of either scrambled control siRNA or Kinase X-specific siRNA in 100 µL of serum-free medium.

    • In tube B, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium.

    • Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection: Add the 200 µL siRNA-lipid complex to the cells in 1.8 mL of fresh culture medium.

  • Incubation: Incubate the cells for 48 hours at 37°C before subsequent treatment or analysis.

Protocol for Cell Viability (MTS) Assay
  • Cell Treatment: After 48 hours of siRNA transfection, treat the cells with this compound or vehicle control for 24 hours.

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Visualizing the Workflow and Signaling Pathway

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis cell_seeding Seed Cancer Cells transfection Transfect with Kinase X siRNA or Scrambled Control cell_seeding->transfection drug_treatment Treat with this compound transfection->drug_treatment western_blot Western Blot for Kinase X Knockdown transfection->western_blot 48h viability_assay Cell Viability Assay drug_treatment->viability_assay 24h

Caption: Workflow for siRNA-mediated target validation of this compound.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway CochleamycinA This compound KinaseX Kinase X CochleamycinA->KinaseX inhibits DownstreamSignal Downstream Signaling KinaseX->DownstreamSignal CellSurvival Tumor Cell Survival and Proliferation DownstreamSignal->CellSurvival siRNA siRNA for Kinase X siRNA->KinaseX prevents translation

Caption: Hypothesized mechanism of this compound and the role of siRNA.

References

Elucidating the Structure-Activity Relationship of Cochleamycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cochleamycin A, a novel polyketide antibiotic, has demonstrated promising antitumor properties. This guide provides a comparative analysis of this compound and its naturally occurring analogs, summarizing their biological activities and laying the groundwork for understanding their structure-activity relationships (SAR). Due to the limited availability of publicly accessible SAR studies on synthetic analogs, this guide focuses on the comparative data of the natural Cochleamycin family.

Comparative Antitumor Activity

This compound and its analogs, Cochleamycin A2, B, and B2, were isolated from the culture broth of Streptomyces sp. DT136.[1] These compounds have shown inhibitory effects against murine leukemia cell lines P388 and L1210. The cytotoxic activities of these compounds are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of Cochleamycins Against Murine Leukemia Cell Lines

CompoundP388 IC₅₀ (µg/ml)L1210 IC₅₀ (µg/ml)
This compound0.81.2
Cochleamycin A23.04.5
Cochleamycin B1.52.5
Cochleamycin B2>10>10

Data extracted from Shindo, K., et al. (1996). Studies on Cochleamycins, Novel Antitumor Antibiotics. I. Taxonomy, Production, Isolation and Biological Activities. The Journal of Antibiotics, 49(3), 241-243.

Preliminary Structure-Activity Relationship Insights

Based on the available data, a preliminary analysis of the structure-activity relationship can be inferred:

  • The Ester Side Chain at C-13: The nature of the ester group at the C-13 position appears to be a critical determinant of cytotoxic activity. This compound, with a hydroxyl group, is the most potent among the tested analogs. Its acylated counterpart, Cochleamycin A2 (acetylated), shows a significant decrease in activity.

  • The Methyl Group at C-4: The presence of a methyl group at the C-4 position also influences the antitumor potency. Cochleamycin B, which is the C-4 methyl analog of this compound, exhibits slightly reduced activity compared to this compound.

  • Combined Effect: The combination of acylation at C-13 and methylation at C-4, as seen in Cochleamycin B2, results in a dramatic loss of cytotoxic activity, with IC₅₀ values exceeding 10 µg/ml.

This initial analysis suggests that a free hydroxyl group at C-13 is crucial for potent antitumor activity, and modifications at both C-4 and C-13 can significantly impact the molecule's efficacy.

Experimental Protocols

The following is a description of the key experimental protocols used to determine the biological activity of the Cochleamycin compounds.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the Cochleamycin compounds was evaluated against murine leukemia cell lines P388 and L1210 using a standard in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: P388 and L1210 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: this compound, A2, B, and B2 were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions were then prepared in the culture medium.

  • Cell Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well. After 24 hours of incubation, the cells were treated with various concentrations of the Cochleamycin compounds.

  • Incubation: The treated cells were incubated for a further 48 hours.

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the logical relationship in the preliminary SAR analysis and a typical experimental workflow for cytotoxicity testing, the following diagrams are provided.

SAR_Cochleamycin cluster_sar Structure-Activity Relationship of Cochleamycins Cochleamycin_A This compound (R1=OH, R2=H) Potent Activity Cochleamycin_A2 Cochleamycin A2 (R1=OAc, R2=H) Reduced Activity Cochleamycin_A->Cochleamycin_A2 Acetylation at C-13 Cochleamycin_B Cochleamycin B (R1=OH, R2=Me) Slightly Reduced Activity Cochleamycin_A->Cochleamycin_B Methylation at C-4 Cochleamycin_B2 Cochleamycin B2 (R1=OAc, R2=Me) Inactive Cochleamycin_A2->Cochleamycin_B2 Methylation at C-4 Cochleamycin_B->Cochleamycin_B2 Acetylation at C-13

Caption: Preliminary SAR of Cochleamycins.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (P388 & L1210) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Cochleamycins compound_prep->treatment cell_seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end End calc_ic50->end

Caption: Cytotoxicity Assay Workflow.

References

A Comparative Analysis of the Safety Profiles of Antineoplastic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical barrier to the comprehensive comparative analysis of novel antineoplastic agents is the limited availability of public safety and toxicology data. This guide endeavors to provide a framework for such a comparison, highlighting the necessary data points for a thorough evaluation. Due to the current absence of publicly accessible preclinical and clinical safety data for the novel antitumor antibiotic Cochleamycin A, a direct comparison with established agents is not feasible at this time.

This guide will, therefore, serve as a template, illustrating the requisite data and its presentation through a comparative analysis of three widely used antineoplastic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This framework can be populated with data for this compound as it becomes available through forthcoming research.

In Vitro Cytotoxicity

A primary indicator of a compound's therapeutic index is its differential effect on cancerous versus healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. An ideal antineoplastic agent exhibits high potency (low IC50) against cancer cell lines while demonstrating significantly lower toxicity (high IC50) toward normal, non-cancerous cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected Antineoplastics

Compound Cancer Cell Line (e.g., MCF-7 - Breast Cancer) Normal Cell Line (e.g., MCF-10A - Normal Breast Epithelial) Selectivity Index (SI = IC50 Normal Cell / IC50 Cancer Cell)
This compound Data Not Available Data Not Available Data Not Available
Doxorubicin ~0.1 - 1.0 ~1.0 - 10 ~10 - 100
Cisplatin ~1.0 - 10 ~10 - 50 ~5 - 10

| Paclitaxel | ~0.001 - 0.1 | ~0.1 - 1.0 | ~10 - 100 |

Note: The IC50 values presented are approximate ranges and can vary significantly depending on the specific cell line and experimental conditions.

In Vivo Acute Toxicity

Acute toxicity studies in animal models are essential for determining the short-term adverse effects of a substance and for estimating the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity - OECD Guideline 423

This method involves a stepwise procedure to minimize the number of animals used.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).

  • Dosing: Administer the test substance orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: The outcome of the initial dose group determines the dose for the subsequent group. If no mortality is observed, the dose is increased. If mortality occurs, the dose is decreased.

  • LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Table 2: Comparative Acute Toxicity of Selected Antineoplastics

Compound Animal Model Route of Administration LD50 (mg/kg) Major Acute Toxicities
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Doxorubicin Rat Intravenous ~10 - 20 Myelosuppression, Cardiotoxicity
Cisplatin Rat Intravenous ~8 - 12 Nephrotoxicity, Severe Nausea and Vomiting

| Paclitaxel | Mouse | Intravenous | ~15 - 35 | Myelosuppression, Neurotoxicity, Hypersensitivity Reactions |

Repeat-Dose Toxicity

Chronic or sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. These studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study - OECD Guideline 407

  • Animal Groups: Use at least three dose groups and a control group, with an equal number of male and female rodents in each group.

  • Daily Dosing: Administer the test substance orally on a daily basis for 28 days.

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food/Water Consumption: Record body weight and food/water consumption weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals and conduct histopathological examination of major organs.

Table 3: Common Adverse Effects of Selected Antineoplastics in Humans

Compound Common Adverse Effects Dose-Limiting Toxicities
This compound Data Not Available Data Not Available
Doxorubicin Nausea, vomiting, alopecia, mucositis, myelosuppression Cardiotoxicity (cumulative dose-dependent)
Cisplatin Severe nausea and vomiting, nephrotoxicity, neurotoxicity, ototoxicity Nephrotoxicity

| Paclitaxel | Myelosuppression, peripheral neuropathy, alopecia, myalgia, arthralgia | Myelosuppression, Neurotoxicity |

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which an antineoplastic agent exerts its therapeutic and toxic effects is paramount for rational drug design and the development of strategies to mitigate adverse effects.

Workflow for Investigating Drug-Induced Signaling Pathway Perturbation

G cluster_0 In Vitro / In Vivo Exposure cluster_2 Data Interpretation & Pathway Analysis cluster_3 Functional Validation A Cancer/Normal Cells or Animal Model B Treatment with Antineoplastic Agent A->B C Genomics (RNA-seq) Proteomics (Mass Spec) Phosphoproteomics B->C Sample Collection D Western Blot qPCR B->D Targeted Validation E Bioinformatics Analysis (e.g., GSEA, IPA) C->E F Identification of Perturbed Signaling Pathways D->F E->F G Genetic (siRNA, CRISPR) or Pharmacological Inhibition F->G H Assessment of Phenotypic Changes (e.g., Apoptosis, Cytotoxicity) G->H

Caption: Experimental workflow for elucidating drug-induced signaling pathway alterations.

Doxorubicin-Induced Cardiotoxicity Signaling Pathway

G Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA DNA Damage Dox->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cardiomyocyte Apoptosis Mito->Apoptosis DNA->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced cardiotoxicity.

Conclusion

A comprehensive comparison of the safety profiles of novel and established antineoplastic agents is fundamental for advancing cancer therapy. This guide provides a template for such an analysis, emphasizing the importance of in vitro cytotoxicity against normal cells, in vivo acute and repeat-dose toxicity studies, and a thorough understanding of the underlying molecular mechanisms of action and toxicity. While a direct comparison involving this compound is currently precluded by the lack of available data, the framework presented here can be readily applied as new information emerges, facilitating a robust and objective evaluation of its therapeutic potential.

In Vitro Validation of Cochleamycin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the mechanism of action of Cochleamycin A, a novel natural product with potential therapeutic applications. While initially identified as an antitumor agent, preliminary studies have indicated its activity against Gram-positive bacteria. This document outlines the essential experiments and data required to elucidate its antibacterial mechanism, comparing its hypothetical performance with established antibiotics.

Overview of this compound

This compound is a novel antibiotic isolated from Streptomyces sp. with a unique carbocyclic skeleton. Initial research has primarily focused on its antitumor properties, demonstrating growth inhibition against various tumor cells in vitro. However, its observed activity against Gram-positive bacteria suggests a potential dual therapeutic application. To explore its antibacterial potential, a thorough in vitro validation of its mechanism of action is crucial.

Cytotoxicity Profile of this compound

Understanding the cytotoxicity of a potential antibacterial agent against mammalian cells is critical to determine its therapeutic index. The following table summarizes the available in vitro cytotoxicity data for this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
P388Leukemia0.78
L1210Leukemia3.1
KBCervical Cancer3.1
3Y1Fibrosarcoma3.1

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Antibacterial Mechanism of Action: Cell Wall Synthesis Inhibition

Many antibiotics that are effective against Gram-positive bacteria target the synthesis of the peptidoglycan cell wall, a structure essential for bacterial survival and absent in eukaryotes. Given this compound's efficacy against this class of bacteria, a primary hypothesis for its mechanism of action is the inhibition of peptidoglycan synthesis .

The following sections detail the experimental protocols required to validate this hypothesis and compare the performance of this compound with other well-characterized cell wall synthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It establishes the lowest concentration of the drug that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound (this compound) and comparator antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Comparative MIC Data (Hypothetical for this compound)

The following table presents hypothetical MIC values for this compound against common Gram-positive bacteria, compared to known cell wall synthesis inhibitors.

AntibioticTargetStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Enterococcus faecalis (MIC, µg/mL)
This compound (Hypothesized) Peptidoglycan Synthesis 1-4 0.5-2 2-8
Penicillin GTranspeptidase0.06-0.50.015-0.121-4
VancomycinPeptidoglycan Precursor0.5-20.25-11-4
BacitracinLipid Carrier8-321-416-64
Macromolecular Synthesis Assay

To determine if this compound specifically inhibits cell wall synthesis, a macromolecular synthesis assay is employed. This assay measures the incorporation of radiolabeled precursors into major cellular macromolecules: DNA, RNA, protein, and peptidoglycan.

Experimental Protocol: Radiolabeled Precursor Incorporation Assay

  • Bacterial Culture: A mid-logarithmic phase culture of the test bacterium is used.

  • Precursor Labeling: The culture is aliquoted and incubated with radiolabeled precursors:

    • ³H-thymidine for DNA synthesis

    • ³H-uridine for RNA synthesis

    • ³H-leucine for protein synthesis

    • ¹⁴C-N-acetylglucosamine for peptidoglycan synthesis

  • Treatment: The cultures are treated with this compound at a concentration above its MIC. Control antibiotics with known mechanisms are used for comparison (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis).

  • Measurement of Incorporation: At various time points, samples are taken, and the macromolecules are precipitated. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of each macromolecular synthesis pathway is calculated relative to an untreated control.

Experimental Workflow

Macromolecular_Synthesis_Assay cluster_preparation Preparation cluster_labeling Radiolabeling cluster_treatment Treatment cluster_analysis Analysis b_culture Bacterial Culture (Mid-log phase) dna ³H-thymidine (DNA) b_culture->dna Incubate with radiolabeled precursors rna ³H-uridine (RNA) b_culture->rna Incubate with radiolabeled precursors protein ³H-leucine (Protein) b_culture->protein Incubate with radiolabeled precursors pg ¹⁴C-NAG (Peptidoglycan) b_culture->pg Incubate with radiolabeled precursors cochlea This compound dna->cochlea Treat with compounds controls Control Antibiotics dna->controls Treat with compounds rna->cochlea Treat with compounds rna->controls Treat with compounds protein->cochlea Treat with compounds protein->controls Treat with compounds pg->cochlea Treat with compounds pg->controls Treat with compounds precipitate Macromolecule Precipitation cochlea->precipitate Sample at time points controls->precipitate Sample at time points scintillation Scintillation Counting precipitate->scintillation inhibition Calculate % Inhibition scintillation->inhibition

Macromolecular Synthesis Assay Workflow

A specific inhibition of ¹⁴C-N-acetylglucosamine incorporation would strongly suggest that this compound's primary mechanism of action is the disruption of cell wall synthesis.

Peptidoglycan Biosynthesis Pathway

If the macromolecular synthesis assay indicates cell wall inhibition, further experiments can pinpoint the specific step in the peptidoglycan biosynthesis pathway that is affected. This complex pathway involves cytoplasmic, membrane-associated, and periplasmic steps.

Signaling Pathway of Peptidoglycan Synthesis and Potential Inhibition Points

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall udp_glcnac UDP-GlcNAc udp_murnac UDP-MurNAc udp_glcnac->udp_murnac MurA, MurB pentapeptide UDP-MurNAc- pentapeptide udp_murnac->pentapeptide MurC-F lipid_i Lipid I pentapeptide->lipid_i MraY lipid_ii Lipid II lipid_i->lipid_ii MurG lipid_ii_out Lipid II lipid_ii->lipid_ii_out Flippase (MurJ) glycan_chain Nascent Glycan Chain lipid_ii_out->glycan_chain Transglycosylase (PBP) crosslinked_pg Cross-linked Peptidoglycan glycan_chain->crosslinked_pg Transpeptidase (PBP) fosfomycin Fosfomycin fosfomycin->udp_murnac cycloserine D-cycloserine cycloserine->pentapeptide bacitracin Bacitracin bacitracin->lipid_i vancomycin Vancomycin vancomycin->lipid_ii_out penicillin Penicillin penicillin->crosslinked_pg

Peptidoglycan Synthesis Pathway and Antibiotic Targets

By using cell-free assays with purified enzymes from this pathway, the specific enzymatic step inhibited by this compound can be identified.

Conclusion

The in vitro validation of this compound's antibacterial mechanism of action is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide, including MIC determination, macromolecular synthesis assays, and specific enzymatic assays, provides a comprehensive approach to elucidating its mode of action. A confirmed mechanism of action, particularly one that is novel or targets a validated pathway like cell wall synthesis, would significantly advance the preclinical development of this compound. Further studies should also focus on its spectrum of activity against a broader range of clinical isolates, including resistant strains, and in vivo efficacy studies to translate these in vitro findings into potential clinical applications.

Assessing the Synergistic Potential of Cochleamycin A: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking novel therapeutic combinations to enhance efficacy and overcome resistance. Cochleamycin A, a novel antitumor antibiotic, has demonstrated cytotoxic activity against leukemia cells and antimicrobial effects against Gram-positive bacteria.[1][2] However, to date, there is a notable absence of publicly available scientific literature detailing the synergistic effects of this compound with other therapeutic agents. This guide, therefore, presents a proposed framework for systematically assessing its potential for synergistic interactions, providing researchers with a roadmap for future investigation.

The absence of combination studies for this compound represents a significant knowledge gap. Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can lead to improved treatment outcomes, reduced dosages, and the mitigation of drug resistance.[3][4] This guide offers a structured approach to unlock the potential synergistic capabilities of this compound, drawing upon established methodologies in drug combination screening and mechanism of action studies.

Proposed Experimental Workflow for Synergy Screening

To identify potential synergistic partners for this compound, a systematic screening approach is recommended. This workflow is designed to test this compound in combination with a library of known anticancer agents or antibiotics to identify combinations that exhibit greater efficacy than the individual drugs alone.

experimental_workflow cluster_screening Phase 1: High-Throughput Synergy Screening cluster_validation Phase 2: Hit Validation and Confirmation cluster_mechanistic Phase 3: Mechanistic Investigation node_a Select Cell Lines (e.g., P388 Leukemia, various cancer cell lines, Gram-positive bacteria) node_b Design Combination Matrix (this compound + Library of Approved Drugs) node_a->node_b Input node_c Perform High-Throughput Screening (e.g., Cell Viability Assays like MTT or CellTiter-Glo) node_b->node_c Execution node_d Calculate Synergy Scores (e.g., Bliss Independence, Loewe Additivity, or Chou-Talalay method) node_c->node_d Data Analysis node_e Validate Hits in Diverse Cell Lines node_d->node_e Prioritized Hits node_f Perform Dose-Response Matrix Assays node_e->node_f node_g Conduct Colony Formation Assays node_f->node_g node_h Analyze Cell Cycle Progression (Flow Cytometry) node_g->node_h Confirmed Synergistic Combinations node_i Assess Apoptosis Induction (Annexin V/PI Staining, Caspase Activity Assays) node_h->node_i node_j Investigate Signaling Pathway Modulation (Western Blotting, Kinase Assays) node_i->node_j

Figure 1: Proposed experimental workflow for identifying and validating synergistic drug combinations with this compound.

Hypothetical Signaling Pathway Interactions

The precise mechanism of action for this compound has not been elucidated. However, as an antitumor antibiotic, it may interfere with key cellular processes essential for cancer cell survival and proliferation. A potential avenue for synergistic interactions is the simultaneous targeting of multiple nodes within critical signaling pathways. The following diagram illustrates a generalized signaling cascade that is often dysregulated in cancer and could be a focal point for mechanistic studies of this compound combinations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K DrugB Drug B (e.g., RTK Inhibitor) DrugB->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF DNA DNA Synthesis & Repair TF->DNA CochleamycinA This compound (Hypothetical Target) CochleamycinA->DNA Inhibition

References

Independent Verification of Cochleamycin A's Anticancer Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the novel antibiotic Cochleamycin A against established chemotherapeutic agents, Doxorubicin and Cytarabine, for the treatment of leukemia. This guide provides a comparative analysis of their cytotoxic effects and a detailed overview of their known mechanisms of action, highlighting the current knowledge gaps for this compound.

Introduction

This compound is a novel antibiotic that has demonstrated cytotoxic effects against P388 leukemia cells in initial screenings. As a potential new entrant in the field of anticancer therapeutics, a thorough, independent verification of its performance against established drugs is crucial for the research and drug development community. This guide provides a comparative analysis of this compound with two widely used chemotherapeutic agents for leukemia, Doxorubicin and Cytarabine.

This document summarizes the available quantitative data on the cytotoxic potency of these compounds. It also delves into the well-documented mechanisms of action and signaling pathways of Doxorubicin and Cytarabine to provide a framework for the future investigation of this compound. Crucially, it must be noted that, to date, the mechanism of action for this compound has not been elucidated in publicly available scientific literature. Therefore, this guide highlights this significant knowledge gap and underscores the necessity for further research to understand how this compound exerts its anticancer effects.

Quantitative Comparison of Cytotoxicity

The primary available data for a direct comparison of this compound with established anticancer agents is its in vitro cytotoxicity, measured as the half-maximal inhibitory concentration (IC50) against the P388 murine leukemia cell line.

CompoundCell LineIC50Molar Concentration (approx.)
This compound P3881.2 µg/mL2.2 µM
Doxorubicin P388~0.1 µM - 0.32 µMNot Applicable
Cytarabine P388~0.14 µMNot Applicable

Note: The IC50 values for Doxorubicin and Cytarabine can vary between studies depending on the experimental conditions. The values presented here are representative of those found in the literature for leukemia cell lines.

Mechanisms of Action: Established Drugs

A critical aspect of evaluating any anticancer agent is understanding its mechanism of action. For Doxorubicin and Cytarabine, these have been extensively studied and are detailed below. This information serves as a benchmark for the types of mechanistic studies required for this compound.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting the cell's DNA and associated enzymes.[1][2]

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in cell proliferation.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This ternary complex prevents the re-ligation of the DNA strands that topoisomerase II has cleaved to resolve DNA supercoiling. The accumulation of these DNA double-strand breaks triggers a DNA damage response, ultimately leading to apoptosis.[1][2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.[1]

The downstream effects of Doxorubicin's actions converge on the activation of apoptotic pathways. The extensive DNA damage activates signaling cascades that lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Cytarabine: Inhibition of DNA Synthesis

Cytarabine (ara-C) is a pyrimidine nucleoside analog that primarily targets the process of DNA synthesis.

  • Inhibition of DNA Polymerase: Inside the cell, Cytarabine is converted to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, a key enzyme responsible for DNA replication. By competing with the natural substrate, dCTP, ara-CTP effectively halts the elongation of the new DNA strand.

  • Incorporation into DNA: Ara-CTP can also be incorporated into the growing DNA strand. Its presence disrupts the normal structure of the DNA, creating a faulty template and leading to errors in replication and the termination of chain elongation.

These actions are specific to the S-phase of the cell cycle, where DNA synthesis occurs. The disruption of DNA replication and the accumulation of DNA damage trigger cell cycle arrest and the initiation of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways for Doxorubicin and Cytarabine, as well as a general workflow for assessing the anticancer properties of a compound.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Doxorubicin's mechanism of action leading to apoptosis.

Cytarabine_Mechanism Cytarabine Cytarabine ara_CTP ara-CTP (active form) Cytarabine->ara_CTP Intracellular Conversion DNA_Polymerase DNA_Polymerase ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis (S-Phase) ara_CTP->DNA_Synthesis Incorporation DNA_Damage DNA Damage & Replication Stress DNA_Synthesis->DNA_Damage Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Cytarabine's mechanism of action leading to apoptosis.

Experimental_Workflow Compound Test Compound (e.g., this compound) Cancer_Cells Cancer Cell Line (e.g., P388) Compound->Cancer_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cancer_Cells->Cytotoxicity_Assay IC50_Determination Determine IC50 Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis

Caption: General experimental workflow for anticancer drug evaluation.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of anticancer compounds.

MTT Assay for Cytotoxicity (IC50 Determination)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., P388) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Doxorubicin, Cytarabine) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound has demonstrated in vitro cytotoxicity against the P388 leukemia cell line, with an IC50 value of 1.2 µg/mL. This initial finding warrants further investigation into its potential as an anticancer agent. However, a significant knowledge gap exists regarding its mechanism of action.

In contrast, Doxorubicin and Cytarabine, established chemotherapeutics for leukemia, have well-defined mechanisms involving DNA damage, inhibition of DNA synthesis, and induction of apoptosis. The detailed understanding of their signaling pathways provides a roadmap for the necessary future research on this compound.

To independently verify and build upon the initial anticancer claims of this compound, future studies should prioritize:

  • Elucidation of the Mechanism of Action: Investigating its effects on DNA integrity, topoisomerase activity, DNA polymerase function, and the induction of apoptosis and cell cycle arrest.

  • Broader Cytotoxicity Profiling: Assessing its efficacy against a wider panel of leukemia and other cancer cell lines.

  • In Vivo Studies: Evaluating its antitumor activity and toxicity in animal models.

A comprehensive understanding of how this compound works at a molecular level is essential for its potential development as a novel and effective cancer therapy. The research community is encouraged to pursue these lines of investigation to fully characterize this promising new compound.

References

Comparative Proteomics of Cochleamycin A: Unraveling the Cellular Response to a Novel Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cellular impact of Cochleamycin A. This document outlines the current understanding of this compound, details experimental approaches for its proteomic analysis, and provides a framework for comparison with other antitumor agents, pending the availability of specific mechanistic data.

This compound is a novel antitumor antibiotic that has been isolated from a species of Streptomyces.[1][2] Its chemical structure has been elucidated, and it has demonstrated the ability to inhibit the growth of tumor cells in laboratory settings.[1][2] However, detailed information regarding its specific mechanism of action and its direct molecular targets within the cell remains largely unavailable in publicly accessible scientific literature. Without this crucial information, a direct comparative analysis with alternative compounds is challenging.

This guide, therefore, serves a dual purpose: to summarize the known information about this compound and to provide a detailed roadmap for conducting and interpreting comparative proteomic studies once its mechanism of action is identified.

Understanding the Proteomic Landscape: A Methodological Overview

Comparative proteomics is a powerful approach to elucidate the mechanism of action of a novel compound like this compound. By comparing the protein expression profiles of cells treated with the compound to untreated cells or cells treated with a known control, researchers can identify proteins and signaling pathways that are significantly altered. This information can provide critical insights into the drug's mode of action, potential biomarkers for its efficacy, and off-target effects.

A general workflow for such a study is presented below.

G cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_interpretation Data Interpretation and Validation cell_culture Cell Culture treatment Treatment with this compound and Control Compounds cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification digestion Protein Digestion (e.g., Trypsin) quantification->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis bioinformatics Bioinformatic Analysis (Pathway, GO) data_analysis->bioinformatics validation Target Validation (e.g., Western Blot, qPCR) bioinformatics->validation

Fig. 1: A generalized workflow for a comparative proteomics experiment.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Select a panel of relevant cancer cell lines for treatment. The choice will depend on the intended therapeutic application of this compound.

  • Treatment Conditions: Culture the selected cell lines to approximately 70-80% confluency. Treat the cells with a range of concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (an antitumor agent with a known mechanism). The treatment duration should be optimized to capture both early and late cellular responses.

2. Protein Extraction and Digestion:

  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Digestion: For mass spectrometry-based proteomics, proteins are typically digested into smaller peptides using a protease such as trypsin.

3. Mass Spectrometry and Data Analysis:

  • LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.

  • Data Processing: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences and to quantify their relative abundance between the different treatment groups.

Data Presentation: Structuring Quantitative Proteomic Data

The quantitative data obtained from the proteomic analysis should be presented in a clear and concise manner to facilitate comparison. Tables are an effective way to summarize this information.

Table 1: Hypothetical Proteomic Changes in Response to this compound Treatment

Protein AccessionGene NameProtein NameFold Change (this compound vs. Control)p-valuePutative Function
P04637TP53Cellular tumor antigen p532.5<0.01Apoptosis, Cell Cycle Arrest
P10415CASP3Caspase-33.1<0.01Apoptosis Execution
Q07812BCL2Apoptosis regulator Bcl-2-1.8<0.05Apoptosis Inhibition
P31749AKT1RAC-alpha serine/threonine-protein kinase-2.2<0.01Survival, Proliferation
P45985MAPK1Mitogen-activated protein kinase 11.9<0.05Proliferation, Differentiation

This table is a hypothetical representation and does not reflect actual experimental data for this compound.

Identifying a Path Forward: The Quest for a Mechanism of Action

To enable a meaningful comparative proteomic study, the primary focus of future research on this compound should be the identification of its molecular target and mechanism of action. Potential avenues for this research include:

  • Affinity-based Proteomics: Using a modified, "bait" version of this compound to pull down its direct binding partners from cell lysates.

  • Computational Docking: In silico modeling to predict potential protein targets based on the chemical structure of this compound.

  • Biochemical Screening: Testing the effect of this compound on the activity of a panel of known cancer-related enzymes or pathways.

Once a target or a key signaling pathway is identified, a more focused and informative comparative proteomic study can be designed. For example, if this compound is found to be a topoisomerase inhibitor, it could be compared to other known topoisomerase inhibitors like doxorubicin or etoposide.

Signaling Pathways: A Visual Hypothesis

Based on the general effects of many antitumor antibiotics, a plausible hypothesis is that this compound induces apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway Cochleamycin_A This compound Target Unknown Molecular Target Cochleamycin_A->Target Upstream_Signal Upstream Signaling (e.g., DNA Damage Response, ER Stress) Target->Upstream_Signal Mitochondria Mitochondrial Perturbation Upstream_Signal->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 2: A hypothetical signaling pathway for this compound-induced apoptosis.

While the current body of scientific literature does not provide the necessary data for a comprehensive comparative proteomic analysis of this compound, this guide offers a robust framework for conducting such research once the foundational mechanistic questions are answered. The methodologies and data presentation strategies outlined here will be invaluable for researchers seeking to understand the cellular effects of this novel antitumor agent and to compare its performance with existing cancer therapies. The elucidation of this compound's mechanism of action is the critical next step and will unlock the potential for in-depth proteomic comparisons that could significantly advance its development as a therapeutic agent.

References

Evaluating the Therapeutic Index of Novel Antitumor Antibiotics: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive evaluation of the therapeutic index for Cochleamycin A is not feasible at this time due to the limited availability of public experimental data. This compound is a novel antitumor antibiotic, and detailed in vitro and in vivo studies characterizing its efficacy and toxicity are not widely published.

Therefore, this guide provides a comparative framework for evaluating the therapeutic index of antitumor antibiotics, using the well-characterized agents Doxorubicin and Bleomycin as examples. This guide is intended to serve as a methodological template for researchers, scientists, and drug development professionals engaged in the preclinical or early clinical assessment of new chemical entities like this compound.

Introduction to the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1][2] A higher TI indicates a wider margin between the effective and toxic doses, suggesting a more favorable safety profile.[1] For anticancer agents, the TI is a critical parameter that guides dose selection and regimen design to maximize antitumor activity while minimizing harmful side effects. The TI is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[2]

This guide compares two widely used antitumor antibiotics, Doxorubicin and Bleomycin, to illustrate the key parameters and experimental approaches used in determining the therapeutic index.

Comparative Data of Doxorubicin and Bleomycin

The following table summarizes key information related to the therapeutic index of Doxorubicin and Bleomycin.

ParameterDoxorubicinBleomycin
Mechanism of Action Intercalates into DNA, inhibiting topoisomerase II, which leads to the blockage of DNA replication and transcription.[3] It also generates free radicals, contributing to its cytotoxicity.Induces DNA strand breaks through the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.
Primary Clinical Indications Used in the treatment of a wide range of cancers, including breast, bladder, lung, ovarian, and stomach cancers, as well as various sarcomas, lymphomas, and leukemias.Primarily used for squamous cell carcinomas, Hodgkin's and non-Hodgkin's lymphomas, and testicular cancer.
Common Dose-Limiting Toxicities Cardiotoxicity (dilated cardiomyopathy), which is cumulative dose-dependent. Myelosuppression is also a significant toxicity.Pulmonary fibrosis, which can be fatal and is also related to the cumulative dose.
Therapeutic Index Profile Considered to have a narrow therapeutic index. The risk of cardiotoxicity increases significantly at cumulative doses above 550 mg/m².Also has a narrow therapeutic index, with pulmonary toxicity risk increasing at total doses over 400 units.
Comparative Advantage Broad spectrum of activity against many solid tumors and hematological malignancies.Less myelosuppressive compared to many other chemotherapeutic agents.
Comparative Disadvantage Significant and potentially irreversible cardiotoxicity.Severe and potentially fatal pulmonary toxicity.

Key Experimental Protocols

The determination of a therapeutic index relies on a series of standardized in vitro and in vivo experiments. Below are representative protocols for key assays.

In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit the growth of 50% of a cell population.

Methodology:

  • Cell Seeding: Cancer cells of a relevant type are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The test compound (e.g., this compound, Doxorubicin) is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these various concentrations of the compound. Control wells receive medium with the vehicle used to dissolve the compound.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study: Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, oral) at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Other parameters such as tumor growth delay and survival can also be assessed.

In Vivo Acute Toxicity Study: LD50 Determination

Objective: To determine the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test animal population.

Methodology:

  • Animal Model: Typically, rodents (e.g., rats or mice) of a specific strain, sex, and age are used.

  • Dose Administration: The test compound is administered as a single dose via a specific route (e.g., oral, intravenous). Several groups of animals are treated with different, escalating doses of the compound.

  • Observation Period: The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.

  • Data Collection: The number of deaths in each dose group is recorded.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis, which relates the dose to the percentage of mortality.

Visualizations

Workflow for Therapeutic Index Evaluation

The following diagram illustrates a generalized workflow for the preclinical evaluation of the therapeutic index of a novel antitumor agent.

TI_Evaluation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_calculation Therapeutic Index Calculation A Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines B Determine IC50 Values A->B I Calculate In Vitro Selectivity Index (CC50 / IC50) B->I C Cytotoxicity Assays on Normal Cell Lines D Determine CC50 Values C->D D->I E Efficacy Studies (e.g., Xenograft Models) F Determine ED50/TGI E->F J Calculate In Vivo Therapeutic Index (LD50 / ED50 or MTD / Effective Dose) F->J G Toxicity Studies (e.g., Acute, Repeated Dose) H Determine MTD/LD50 G->H H->J K Decision Gate I->K Preclinical Candidate Selection J->K

Caption: Preclinical workflow for evaluating the therapeutic index.

Simplified Mechanism of Action of Doxorubicin

This diagram illustrates the primary mechanism of action of Doxorubicin, a key aspect influencing its therapeutic and toxic effects.

Doxorubicin_MoA Doxo Doxorubicin DNA Nuclear DNA Doxo->DNA Intercalation Complex Doxorubicin-DNA-Topo II Ternary Complex Doxo->Complex DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilization of Cleavage Complex Replication DNA Replication Inhibition DSB->Replication Transcription Transcription Inhibition DSB->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Doxorubicin's mechanism of action pathway.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Cochleamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all personnel handling Cochleamycin A. Adherence to these protocols is mandatory to ensure a safe laboratory environment and to minimize exposure risks associated with this potent compound.

This compound, a potent cytotoxic agent, necessitates stringent safety protocols to protect researchers and laboratory personnel. This guide outlines the mandatory personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods. The information presented is synthesized from established safety data for analogous highly toxic compounds and general best practices for chemical hygiene in a research setting.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include high acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial. The following tables outline the required PPE for various laboratory activities involving this compound.

Table 1: Minimum PPE for Handling this compound

Body PartPersonal Protective EquipmentSpecifications
Respiratory Air-Purifying Respirator (APR)NIOSH-approved with appropriate cartridges for organic vapors and particulates. A full-face respirator is preferred.
Hands Double Nitrile GlovesOuter gloves should be chemical-resistant. Gloves must be inspected before use and changed immediately upon contamination.
Eyes Safety Goggles or Full-Face ShieldMust provide protection from chemical splashes and flying particles. Personal eyeglasses are not a substitute.
Body Chemical-Resistant Lab Coat or GownLong-sleeved and fully buttoned. A disposable, fluid-repellent gown is recommended for procedures with a high risk of splashing.
Feet Closed-Toe ShoesMade of a non-porous material.

Table 2: Enhanced PPE for High-Risk Procedures

High-risk procedures include weighing the solid compound, preparing concentrated stock solutions, and any activity with the potential for aerosol generation.

Body PartPersonal Protective EquipmentSpecifications
Respiratory Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA)Required when working outside of a certified chemical fume hood or for spill cleanup.
Body Chemical-Resistant Coverall or SuitHooded, two-piece chemical splash suit or a fully encapsulating suit may be necessary depending on the scale of the operation.
Hands Chemical-Resistant Gloves (Outer and Inner)Outer gloves should be of a material specifically resistant to the solvents being used.
Feet Chemical-Resistant BootsSteel-toed and with a shank for added protection.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure. The following workflow must be followed for all procedures.

cluster_prep Preparation cluster_handling Handling (in Certified Chemical Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate Work Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. Secure Area don_ppe Don PPE gather_ppe->don_ppe 2. Verify Integrity weigh Weigh Solid Compound don_ppe->weigh 3. Proceed to Hood dissolve Dissolve in Solvent weigh->dissolve 4. Use appropriate enclosure aliquot Aliquot and Store dissolve->aliquot 5. Handle with care decontaminate_surfaces Decontaminate Surfaces aliquot->decontaminate_surfaces 6. Securely seal containers doff_ppe Doff PPE decontaminate_surfaces->doff_ppe 7. Use approved decontaminant dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. Follow proper doffing sequence

Workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols: Key Methodologies

1. Weighing the Solid Compound:

  • Perform all weighing operations within a certified chemical fume hood or a containment glove box.

  • Use anti-static weigh paper or a tared vial to minimize dispersal of the powder.

  • Handle all instruments (spatulas, forceps) with care to avoid generating dust.

2. Preparation of Stock Solutions:

  • Add solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

  • Cap the vial securely before vortexing or sonicating to ensure complete dissolution.

  • All solutions should be clearly labeled with the compound name, concentration, solvent, date, and hazard warning.

3. Decontamination Procedure:

  • Wipe all surfaces that have potentially come into contact with this compound with a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse).

  • Ensure a contact time of at least 10-15 minutes for the decontamination solution.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, weigh paper, pipette tips, and disposable lab coats.
Liquid Waste Labeled, sealed, and chemical-resistant hazardous waste container.Includes unused solutions and the first rinse of contaminated glassware.
Sharps Labeled, puncture-proof sharps container.Includes needles and contaminated glass pipettes.

All waste containers must be clearly labeled as "Hazardous Waste: this compound" and disposed of through the institution's official hazardous waste management program. Do not mix with general laboratory waste.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. Regular review of these procedures and ongoing safety training are essential components of a robust laboratory safety culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cochleamycin A
Reactant of Route 2
Cochleamycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。